Product packaging for 2,2-dichloroPropanamide(Cat. No.:)

2,2-dichloroPropanamide

Cat. No.: B15341423
M. Wt: 141.98 g/mol
InChI Key: QTPKDDZMDOCKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-dichloroPropanamide is a useful research compound. Its molecular formula is C3H5Cl2NO and its molecular weight is 141.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Cl2NO B15341423 2,2-dichloroPropanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5Cl2NO

Molecular Weight

141.98 g/mol

IUPAC Name

2,2-dichloropropanamide

InChI

InChI=1S/C3H5Cl2NO/c1-3(4,5)2(6)7/h1H3,(H2,6,7)

InChI Key

QTPKDDZMDOCKAR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Theoretical Properties of 2,2-Dichloropropanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,2-dichloropropanamide is scarce in publicly available literature. This guide provides a theoretical and predictive overview based on the known properties of its precursor, 2,2-dichloropropanoic acid (dalapon), general principles of organic chemistry, and spectroscopic data of analogous compounds. All quantitative data presented are estimations and should be verified through experimental analysis.

Introduction

This compound is a halogenated amide derivative of propanoic acid. While its parent compound, 2,2-dichloropropanoic acid (commonly known as dalapon), is a well-documented herbicide, the amide derivative has received significantly less attention in scientific literature. This guide aims to consolidate the theoretical properties of this compound, offering a predictive baseline for researchers interested in its synthesis, characterization, and potential biological activities. The information herein is intended to serve as a foundational resource to stimulate further experimental investigation into this compound.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following physicochemical properties of this compound are estimated based on the known properties of 2,2-dichloropropanoic acid and general trends observed in the conversion of carboxylic acids to primary amides.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₃H₅Cl₂NO
Molecular Weight 142.00 g/mol
Appearance Likely a white to off-white solid at room temperature.Amides generally have higher melting points than their corresponding carboxylic acids due to stronger intermolecular hydrogen bonding.
Melting Point Higher than the melting point of 2,2-dichloropropanoic acid (liquid at room temp.).
Boiling Point Significantly higher than 2,2-dichloropropanoic acid (190 °C).Amides are less volatile than their parent carboxylic acids.
Solubility Likely soluble in water and polar organic solvents like ethanol and acetone.The amide group can participate in hydrogen bonding, enhancing water solubility.
LogP Lower than 2,2-dichloropropanoic acid.The amide group is more polar than the carboxylic acid group, which would decrease the octanol-water partition coefficient.

Synthesis of this compound

While a specific, optimized synthesis for this compound has not been reported, it can be plausibly synthesized from its carboxylic acid precursor, 2,2-dichloropropanoic acid, using standard amidation methods. Two common and effective protocols are outlined below.

Experimental Protocol 1: Thionyl Chloride Method

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which is then reacted with ammonia to form the amide.

Materials:

  • 2,2-dichloropropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Ammonia (gas or concentrated aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dichloropropanoic acid in an excess of thionyl chloride or in an anhydrous aprotic solvent like DCM followed by the addition of thionyl chloride (typically 1.1-1.5 equivalents).

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) for 1-3 hours to ensure complete formation of the acyl chloride. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.

  • The crude 2,2-dichloropropanoyl chloride is redissolved in an anhydrous aprotic solvent (e.g., DCM).

  • The solution of the acyl chloride is then slowly added to a cooled (0 °C) and stirred solution of excess concentrated aqueous ammonia or bubbled with ammonia gas.

  • The reaction is typically vigorous and exothermic. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.

  • The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Experimental Protocol 2: Carbodiimide Coupling Method

This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the direct amidation of the carboxylic acid with an ammonia source.[1][2][3][4]

Materials:

  • 2,2-dichloropropanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Ammonium chloride (NH₄Cl)

  • A suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,2-dichloropropanoic acid in an anhydrous polar aprotic solvent like DMF or DCM in a round-bottom flask.

  • Add ammonium chloride (1.0-1.2 equivalents) and a base such as triethylamine (1.1-1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC or EDC (1.1-1.3 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed during the workup.

  • The filtrate is then typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification can be performed by recrystallization or column chromatography.

Predicted Spectroscopic Properties

The following are predicted key features of the spectroscopic data for this compound based on the expected functional groups.

Infrared (IR) Spectroscopy
  • N-H Stretching: As a primary amide, two distinct N-H stretching bands are expected in the region of 3100-3500 cm⁻¹.[5][6][7] These bands may appear broad due to hydrogen bonding.

  • C=O Stretching (Amide I band): A strong absorption band is predicted to appear in the range of 1630-1680 cm⁻¹.[5][8] The exact position will be influenced by the electronic effects of the adjacent dichlorinated carbon.

  • N-H Bending (Amide II band): A band of medium intensity is expected around 1590-1650 cm⁻¹.[9]

  • C-Cl Stretching: One or more strong bands are anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -NH₂ Protons: The two protons of the primary amide group are expected to appear as a broad singlet or two separate broad signals in the range of 5.0-8.5 ppm.[10][11][12][13][14] Their chemical shift can be highly dependent on the solvent and concentration.

    • -CH₃ Protons: The three protons of the methyl group will likely appear as a singlet in the range of 2.0-2.5 ppm. The presence of two adjacent chlorine atoms will cause a downfield shift compared to a typical methyl group in a propanamide backbone.

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): The carbonyl carbon is expected to resonate in the downfield region, typically between 165 and 175 ppm.

    • Dichlorinated Carbon (-CCl₂-): This quaternary carbon will likely appear in the range of 70-90 ppm. The two electronegative chlorine atoms will cause a significant downfield shift.

    • Methyl Carbon (-CH₃): The methyl carbon is predicted to be in the range of 30-40 ppm, shifted downfield due to the adjacent dichlorinated carbon.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (141.97 g/mol for the most abundant isotopes). The isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for M⁺, M⁺+2, and M⁺+4) will be a key diagnostic feature.

  • Fragmentation Pattern: Common fragmentation pathways for primary amides include:

    • Alpha-cleavage, leading to the loss of the methyl group or the C(Cl)₂CH₃ group.

    • Cleavage of the C-C bond between the carbonyl group and the dichlorinated carbon.

    • A base peak at m/z 44, corresponding to the [CONH₂]⁺ fragment, is a characteristic feature of many primary amides.[15]

Predicted Biological Activity and Toxicity

There is no direct biological data for this compound. However, some predictions can be made based on related compounds.

  • Herbicidal Activity: Given that its parent compound, dalapon, is a herbicide, it is plausible that this compound may exhibit some herbicidal properties. The mode of action could be similar, involving inhibition of pantothenate synthetase, or it could be metabolized in plants to release the active dalapon.

  • Toxicity: Chlorinated organic compounds can exhibit varying degrees of toxicity. Studies on other chlorinated amides suggest the potential for cytotoxicity.[16] The presence of the dichloromethyl group could make the compound a potential alkylating agent, which is a common mechanism of toxicity. However, without experimental data, any discussion of its toxicity remains speculative. Further toxicological studies would be necessary to assess its safety profile.

Visualizations

Synthesis_Workflow start 2,2-Dichloropropanoic Acid intermediate 2,2-Dichloropropanoyl Chloride (Intermediate) start->intermediate Acyl Chloride Formation product This compound intermediate->product Amidation reagent1 SOCl₂ or (COCl)₂ reagent1->intermediate reagent2 NH₃ reagent2->product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic_Analysis_Logic compound This compound ir IR Spectroscopy compound->ir nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms ir_features Key Features: - N-H stretch (2 bands) - C=O stretch (Amide I) - N-H bend (Amide II) - C-Cl stretch ir->ir_features nmr_features Key Features: - ¹H: -NH₂ (broad), -CH₃ (singlet) - ¹³C: -C=O, -CCl₂-, -CH₃ nmr->nmr_features ms_features Key Features: - Molecular ion with Cl isotope pattern - Fragmentation: [CONH₂]⁺ (m/z 44) ms->ms_features

Caption: Logical flow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a theoretical framework for the properties of this compound. While direct experimental data is lacking, the predictions for its physicochemical properties, plausible synthetic routes, and expected spectroscopic signatures offer a valuable starting point for researchers. The potential for biological activity, given its relationship to dalapon, warrants further investigation. It is hoped that this guide will encourage and facilitate future experimental studies to fully characterize this compound and explore its potential applications.

References

Predicted NMR Spectra of 2,2-Dichloropropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectra of 2,2-dichloropropanamide. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug development and chemical analysis, offering detailed spectral data, experimental protocols, and visual representations to facilitate a deeper understanding of the molecule's structural characteristics.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methyl protons and the amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the amide group.

SignalPredicted Chemical Shift (δ) ppmMultiplicityIntegration
-CH₃2.45Singlet3H
-NH₂7.35, 7.65Broad Singlets2H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound reveals three signals corresponding to the three carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached functional groups and halogen atoms.

Carbon AtomPredicted Chemical Shift (δ) ppm
-C H₃33.5
-C Cl₂-85.0
-C O-NH₂169.5

Experimental Protocols

While the data presented here is predicted, a standard experimental protocol for the acquisition of NMR spectra for a small organic molecule like this compound would typically involve the following steps:

Sample Preparation:

  • Dissolution: Approximately 5-25 mg of the solid this compound sample would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[1][2] The choice of solvent is critical to avoid interference from protonated solvent signals in the ¹H NMR spectrum.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][3]

  • Standard: A small amount of an internal standard, typically Tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0.00 ppm for calibrating the chemical shift scale.[1]

Data Acquisition:

  • Instrumentation: The NMR spectra would be acquired on a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher.

  • ¹H NMR Parameters:

    • Spectral Width: A typical spectral width for ¹H NMR is -2 to 12 ppm.[4]

    • Acquisition Time: The acquisition time is generally set between 2 to 4 seconds.[5]

    • Number of Scans: To improve the signal-to-noise ratio, multiple scans (typically 8 to 16) are acquired and averaged.[5]

    • Pulse Width: A 90° pulse is commonly used for quantitative analysis.[5]

  • ¹³C NMR Parameters:

    • Spectral Width: The spectral width for ¹³C NMR is significantly larger, typically ranging from 0 to 220 ppm.[6][7]

    • Acquisition Time: An acquisition time of 1 to 2 seconds is common.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (often several hundred to thousands) is required to obtain a spectrum with an adequate signal-to-noise ratio.[8]

    • Proton Decoupling: To simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE), the ¹H nuclei are typically decoupled from the ¹³C nuclei during acquisition.[8]

Predicted NMR Spectra and Molecular Structure Relationship

The following diagram illustrates the chemical structure of this compound and the logical relationship between its constituent atoms and the predicted NMR signals.

G cluster_mol This compound cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals C1 C2 C1->C2 H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 C_CH3 δ ≈ 33.5 ppm C1->C_CH3 C3 C2->C3 Cl1 Cl C2->Cl1 Cl2 Cl C2->Cl2 C_CCl2 δ ≈ 85.0 ppm C2->C_CCl2 O O C3->O N N C3->N C_CO δ ≈ 169.5 ppm C3->C_CO H4 H N->H4 H5 H N->H5 H_CH3 δ ≈ 2.45 ppm (s, 3H) H1->H_CH3 H2->H_CH3 H3->H_CH3 H_NH2 δ ≈ 7.35, 7.65 ppm (br s, 2H) H4->H_NH2 H5->H_NH2

Caption: Molecular structure of this compound and its predicted NMR signals.

References

The Unseen Potential: A Technical Guide to the Biological Activity of Chlorinated Propanamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated propanamides, a class of organic compounds characterized by a propanamide backbone with one or more chlorine substituents, are emerging as a versatile scaffold in medicinal chemistry and agrochemicals. Their inherent reactivity, attributed to the electrophilic nature of the carbon-chlorine bond, allows for covalent interactions with biological macromolecules, leading to a diverse range of biological activities. This technical guide provides an in-depth exploration of the known biological activities of chlorinated propanamides, focusing on their antimicrobial, enzyme inhibitory, and cytotoxic properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of N-substituted-2-chloroacetamides, a prominent subclass of chlorinated propanamides. These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism of action often involves the alkylation of sulfhydryl groups in essential enzymes or proteins, leading to the disruption of cellular processes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. The following table summarizes the MIC values for a selection of N-substituted-2-chloroacetamides against various microbial strains.

CompoundSubstituent (R)S. aureus (µg/mL)MRSA (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)Reference
SP44-chlorophenyl-->4000-[1]
SP54-bromophenyl-->4000-[1]
SP64-fluorophenyl----[1]
A24-fluoro-3-nitrophenyl----[2]
Compound 13-----[3]

Note: A comprehensive table would require extracting and compiling data from a wider range of literature.

Structure-Activity Relationships (SAR)

The antimicrobial activity of N-substituted chloroacetamides is significantly influenced by the nature and position of substituents on the aromatic ring. Key observations include:

  • Lipophilicity: Increased lipophilicity, often achieved through halogen substitution on the phenyl ring (e.g., chloro, bromo, fluoro), generally enhances antimicrobial activity. This is attributed to improved passage through the microbial cell membrane[1].

  • Substituent Position: The position of substituents on the phenyl ring can influence the compound's effectiveness against different types of microorganisms[1].

Enzyme Inhibition

The electrophilic nature of the chloroacetyl group makes chlorinated propanamides effective irreversible inhibitors of enzymes, particularly those with a nucleophilic cysteine residue in their active site. This covalent modification can lead to potent and prolonged inhibition.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

In the field of agrochemicals, chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs)[4]. VLCFAs are essential components of plant cuticular waxes and suberin.

  • Mechanism: Chloroacetamides act as irreversible inhibitors of VLCFA elongases, the key enzymes in the VLCFA biosynthesis pathway. The chloroacetyl group is believed to form a covalent bond with a cysteine residue in the active site of the condensing enzyme component of the elongase complex[5].

  • Quantitative Data: Some chloroacetamides exhibit potent inhibition of VLCFA formation, with 50% inhibition (IC50) observed at nanomolar concentrations[4][6]. For example, the pI50 (negative logarithm of the IC50) for the inhibition of the fatty acid elongase FAE1 by the chloroacetamide herbicide flufenacet was determined to be 7, corresponding to an IC50 of 100 nM[5].

Inhibition of Cysteine Proteases

Recent research has explored the potential of chloroacetamide derivatives as inhibitors of cysteine proteases, a class of enzymes involved in various physiological and pathological processes.

  • Mechanism: Chlorofluoroacetamide-based compounds have been developed as covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a cysteine protease essential for viral replication[7][8]. The inhibitor forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme[8].

  • Quantitative Data: A synthesized chlorofluoroacetamide derivative, YH-6, demonstrated a potent inhibitory activity against 3CLpro with an IC50 value of 178 nM[7].

Quantitative Enzyme Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected chlorinated propanamides against specific enzymes.

CompoundEnzymeIC50 (nM)Reference
FlufenacetFatty Acid Elongase 1 (FAE1)100[5]
YH-6SARS-CoV-2 3CLpro178[7]

Cytotoxicity

The biological activity of chlorinated propanamides extends to cytotoxic effects against various cell lines, particularly cancer cells. The mechanisms underlying this cytotoxicity are still under investigation but are thought to involve the induction of apoptosis through various signaling pathways.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency. The table below presents IC50 values for representative chlorinated propanamides against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Chalcone 12MCF-7 (Breast Cancer)4.19[9]
Chalcone 12ZR-75-1 (Breast Cancer)9.40[9]
Chalcone 12MDA-MB-231 (Breast Cancer)6.12[9]
Chalcone 13MCF-7 (Breast Cancer)3.30[9]
Chalcone 13ZR-75-1 (Breast Cancer)8.75[9]
Chalcone 13MDA-MB-231 (Breast Cancer)18.10[9]

Signaling Pathways

Understanding the signaling pathways affected by chlorinated propanamides is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

VLCFA_Inhibition cluster_elongation VLCFA Elongation Cycle Malonyl_CoA Malonyl-CoA Condensation Condensation (VLCFA Elongase) Malonyl_CoA->Condensation Acyl_CoA Acyl-CoA (Cn) Acyl_CoA->Condensation Reduction1 Reduction Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA Cuticular_Waxes Cuticular Waxes Elongated_Acyl_CoA->Cuticular_Waxes Suberin Suberin Elongated_Acyl_CoA->Suberin Chloroacetamide Chlorinated Propanamide Chloroacetamide->Condensation Irreversible Inhibition

Caption: Inhibition of VLCFA biosynthesis by chlorinated propanamides.

Covalent Inhibition of Cysteine Proteases

Cysteine_Protease_Inhibition cluster_inhibition Inhibition Mechanism Cys_Protease Cysteine Protease (Active) Products Products Cys_Protease->Products Catalysis Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Substrate Substrate Substrate->Cys_Protease Chloroacetamide Chlorinated Propanamide Chloroacetamide->Covalent_Adduct Covalent Bond Formation (Alkylation of Cys) Antimicrobial_Screening_Workflow Start Synthesis of Chlorinated Propanamide Library Characterization Structural Characterization (NMR, MS, IR) Start->Characterization Primary_Screening Primary Antimicrobial Screening (e.g., Disc Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Target Identification) MBC_MFC_Determination->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization Cytotoxicity_Workflow Start Synthesized Chlorinated Propanamide Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) on Cancer and Normal Cell Lines Start->Cytotoxicity_Screening IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Active Compounds Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for Caspases, Bcl-2 family) Apoptosis_Assay->Pathway_Analysis Apoptotic Induction Confirmed Target_Identification Target Identification (e.g., Proteomics, Activity-Based Probes) Pathway_Analysis->Target_Identification In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Target_Identification->In_Vivo_Studies

References

A Technical Guide to the Solubility of 2,2-Dichloropropanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropropanamide is a halogenated amide of interest in various chemical and pharmaceutical research areas. Understanding its solubility in a range of organic solvents is critical for its synthesis, purification, formulation, and application in drug development and other fields. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution, impacting reaction kinetics, bioavailability, and the ease of handling and processing. This guide aims to provide a foundational understanding of the expected solubility of this compound and the means to quantify it.

Qualitative Solubility Profile of this compound

While quantitative data is sparse, a qualitative assessment of this compound's solubility can be inferred from its molecular structure and the general principles governing the solubility of amides.

Molecular Structure Analysis:

This compound possesses a polar amide functional group (-CONH₂) capable of acting as both a hydrogen bond donor and acceptor. It also contains a short alkyl chain with two chlorine atoms on the alpha-carbon. The presence of the polar amide group suggests potential solubility in polar organic solvents. However, the two chlorine atoms introduce significant steric hindrance and increase the molecule's lipophilicity, which will influence its interaction with different solvent types.

Expected Solubility in Various Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group of this compound. Therefore, moderate to good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors. Given the polar nature of the amide group, this compound is expected to exhibit good solubility in these solvents. Dichloromethane, in particular, is often a good solvent for chlorinated compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Due to the presence of the polar amide functional group, this compound is expected to have low solubility in nonpolar solvents. The lipophilic chlorine atoms may slightly enhance solubility compared to a non-chlorinated analogue, but overall solubility is likely to be poor.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolModerate to GoodHydrogen bonding between the solvent and the amide group.
Polar AproticAcetone, Ethyl Acetate, Dichloromethane, ChloroformGoodDipole-dipole interactions and hydrogen bond acceptance by the solvent.
NonpolarHexane, Toluene, Benzene, Diethyl EtherLow to Poor"Like dissolves like" principle; mismatch in polarity between the solute and solvent.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following describes a common and reliable method for determining the solubility of a solid compound like this compound in an organic solvent.

3.1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm)

3.2. Experimental Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

  • Quantification of Solute Concentration:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

    • Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a validated analytical method such as HPLC or GC. This involves creating a calibration curve with standard solutions of known concentrations.

  • Data Analysis:

    • Calculate the solubility in terms of grams per 100 mL of solvent or moles per liter (molarity).

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizations

4.1. Factors Influencing Amide Solubility

The following diagram illustrates the key molecular and environmental factors that govern the solubility of an amide, such as this compound, in organic solvents.

G Factors Influencing Amide Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions Environmental Conditions AmideGroup Amide Functional Group (-CONH2) Solubility Solubility AmideGroup->Solubility Increases in polar solvents ChlorineAtoms Dichlorination (-CCl2-) ChlorineAtoms->Solubility Increases lipophilicity MolecularSize Molecular Size & Shape MolecularSize->Solubility Generally decreases solubility Polarity Solvent Polarity Polarity->Solubility Like dissolves like Hbonding Hydrogen Bonding Capacity Hbonding->Solubility Enhances interaction Temperature Temperature Temperature->Solubility Usually increases solubility Pressure Pressure Pressure->Solubility Minor effect for solids

Caption: Key factors influencing the solubility of amides.

4.2. Experimental Workflow for Solubility Determination

The diagram below outlines the general experimental workflow for determining the solubility of this compound.

G Workflow for Solubility Determination A 1. Preparation of Solvent/Solute Mixtures (Excess Solute) B 2. Equilibration (Constant Temperature Shaking) A->B C 3. Phase Separation (Settling/Centrifugation) B->C D 4. Sampling of Supernatant C->D E 5. Filtration (Removal of Particulates) D->E F 6. Quantitative Analysis (Gravimetric or Chromatographic) E->F G 7. Data Calculation (Solubility Determination) F->G

Caption: General workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently prevalent in scientific literature, a qualitative understanding of its solubility profile can be established based on its chemical structure. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. The accompanying diagrams of influencing factors and experimental workflow serve as practical tools for designing and executing solubility studies. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

Stability of the Amide Bond in 2,2-Dichloropropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of the amide bond in 2,2-dichloropropanamide. Intended for researchers, scientists, and professionals in drug development, this document outlines the principal degradation pathways, including hydrolysis under various pH conditions, and potential thermal and enzymatic breakdown. While specific kinetic data for this compound is not extensively available in published literature, this guide leverages detailed studies on the closely related analogue, dichloroacetamide, to provide robust predictions of its stability profile. The guide includes detailed experimental protocols for conducting forced degradation studies in accordance with international guidelines, methods for synthesis, and quantitative data to inform stability-indicating analytical methods.

Introduction

The amide bond is a cornerstone of peptide and protein chemistry and is prevalent in a vast array of pharmaceuticals and industrial chemicals. Its inherent stability, derived from resonance delocalization between the nitrogen lone pair and the carbonyl group, makes it a robust functional group. However, this stability can be significantly influenced by the electronic and steric nature of its substituents. In this compound, the presence of two electron-withdrawing chlorine atoms on the α-carbon is expected to have a profound impact on the reactivity and, consequently, the stability of the adjacent amide bond.

This guide explores the factors governing the stability of this compound, with a primary focus on its susceptibility to hydrolytic cleavage. Understanding these degradation pathways is critical for the development of stable formulations, predicting environmental fate, and establishing appropriate storage conditions.

Chemical Structure and Properties

This compound is a halogenated amide with the following chemical structure:

Caption: Chemical structure of this compound.

The key structural feature influencing its stability is the gem-dichloro group on the carbon atom alpha to the carbonyl. These strongly electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Hydrolytic Stability

Hydrolysis is the principal pathway for the degradation of amides in aqueous environments. The reaction can be catalyzed by acid or base, or proceed at a slower rate under neutral conditions.

General Mechanism of Amide Hydrolysis

The hydrolysis of an amide bond involves the nucleophilic addition of water or a hydroxide ion to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to yield a carboxylic acid and an amine (or ammonia).

hydrolysis_mechanism cluster_pathway General Amide Hydrolysis Pathway Amide R-C(=O)NH₂ (Amide) Tetrahedral R-C(O⁻)(OH)NH₂ (Tetrahedral Intermediate) Amide->Tetrahedral + H₂O / OH⁻ Products R-COOH + NH₃ (Carboxylic Acid + Ammonia) Tetrahedral->Products Collapse

Caption: General mechanism of amide hydrolysis.

pH-Dependent Hydrolysis

The rate of amide hydrolysis is highly dependent on pH. For halogenated amides like this compound, both acid- and base-catalyzed pathways are significant. Extensive studies on dichloroacetamide, a close structural analog, provide valuable insights into the expected behavior of this compound.[1][2][3][4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion is a more potent nucleophile than water, leading to a significantly faster rate of hydrolysis. This pathway typically involves direct cleavage of the amide bond.[1][2][3][4][5]

  • Neutral Hydrolysis: At neutral pH, hydrolysis still occurs but at a much slower rate compared to acidic or basic conditions.

The table below summarizes kinetic data for the hydrolysis of various dichloroacetamide herbicide safeners, which serve as a proxy for this compound.

Compoundkacid (M-1h-1)kbase (M-1h-1)Half-life at pH 7 (days)Reference
Benoxacor0.002850055.0[1][2][3]
DichlormidNot Reported0.3Stable[1][2][3]
Furilazole0.461.8Stable[1][2][3]
AD-67Not Reported0.7Stable[1][2][3]

Note: The high reactivity of benoxacor under basic conditions is attributed to the electronic effects of its specific structure, which may not be directly transferable to this compound.[3] However, the general trend of significantly enhanced hydrolysis in basic media is expected to hold true.

Thermal Stability

The thermal stability of this compound is an important consideration for its synthesis, purification, and storage. While specific studies on this compound are lacking, research on other chlorinated amides and organic molecules provides a general understanding. Thermal decomposition of chlorinated organic compounds can lead to the formation of various products, including hydrogen chloride (HCl), carbon oxides, and nitrogen oxides.[6] In some cases, intramolecular cyclization or rearrangement reactions may occur. Studies on the thermal degradation of chlorinated herbicides have shown decomposition temperatures ranging from 125°C to 275°C in sealed ampules.[6]

Enzymatic Degradation

The amide bond of this compound can be a substrate for enzymatic hydrolysis, particularly by enzymes known as amidases (or acylamide amidohydrolases). These enzymes are widespread in microorganisms and play a role in the biodegradation of both natural and synthetic amides.[5][7]

Mechanism of Amidase Action

Amidases catalyze the hydrolysis of amides to their corresponding carboxylic acids and ammonia.[5][7] Many amidases utilize a catalytic triad of amino acid residues (e.g., Ser-Ser-Lys or Cys-Glu-Lys) to facilitate the nucleophilic attack on the amide carbonyl.[8][9][10]

amidase_mechanism cluster_enzymatic Amidase Catalyzed Hydrolysis Amidase Amidase Active Site (e.g., Ser-Ser-Lys) ES_Complex Enzyme-Substrate Complex Amidase->ES_Complex Substrate This compound Substrate->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate + NH₃ ES_Complex->Acyl_Enzyme Nucleophilic Attack Products 2,2-Dichloropropanoic Acid + Regenerated Enzyme Acyl_Enzyme->Products + H₂O

Caption: Simplified workflow of amidase-catalyzed hydrolysis.

The substrate specificity of amidases varies widely. Some have broad specificity for short-chain aliphatic amides, making it plausible that this compound could be a substrate for certain microbial amidases.[8][11][12]

Experimental Protocols

To experimentally determine the stability of this compound, a series of forced degradation (stress testing) studies should be conducted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, in line with ICH guidelines Q1A(R2).[1][2][3][4][13]

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2,2-dichloropropanoyl chloride with ammonia.

synthesis_workflow cluster_synthesis Synthesis Workflow Start 2,2-Dichloropropanoyl Chloride + Ammonia (aq) Reaction Reaction in an inert solvent (e.g., Dichloromethane) at low temperature (0-5 °C) Start->Reaction Quench Quench with water Reaction->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., over Na₂SO₄) Extract->Dry Purify Purify by recrystallization or chromatography Dry->Purify

Caption: General workflow for the synthesis of this compound.

Procedure:

  • Dissolve 2,2-dichloropropanoyl chloride in a suitable inert solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of aqueous ammonia with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Forced Degradation Studies

The following table outlines the recommended conditions for forced degradation studies based on ICH guidelines.[1][2][3][4][13]

Stress ConditionRecommended Protocol
Acid Hydrolysis Dissolve this compound in 0.1 M to 1 M HCl. Incubate at room temperature and elevated temperatures (e.g., 60-80°C). Sample at various time points.
Base Hydrolysis Dissolve this compound in 0.1 M to 1 M NaOH. Incubate at room temperature and elevated temperatures (e.g., 40-60°C). Sample at various time points.
Oxidative Degradation Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature. Sample at various time points.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80-120°C). Also, heat a solution of the compound. Sample at various time points.
Photostability Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A dark control should be run in parallel.
Analytical Methodology

A stability-indicating analytical method is required to separate the parent compound from its degradation products.

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common choice. A gradient elution may be necessary to resolve all components.

  • Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer like an Orbitrap or Time-of-Flight (TOF), is crucial for the identification and structural elucidation of unknown degradation products.[1][2]

Conclusion

The stability of the amide bond in this compound is significantly influenced by the presence of the gem-dichloro group on the α-carbon. This structural feature enhances the electrophilicity of the carbonyl carbon, rendering the amide bond more susceptible to nucleophilic attack, especially under basic conditions. While direct kinetic data for this compound is limited, studies on the closely related dichloroacetamide suggest that the compound will exhibit significant degradation under alkaline conditions, moderate degradation under strong acidic conditions, and relative stability at neutral pH. Thermal and enzymatic degradation are also plausible pathways that warrant consideration. The experimental protocols outlined in this guide provide a framework for systematically evaluating the stability of this compound and for developing validated, stability-indicating analytical methods. This information is critical for ensuring the quality, safety, and efficacy of any formulation containing this compound.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,2-Dichloropropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropropanamide is a halogenated amide of significant interest in organic synthesis and medicinal chemistry. Its reactivity is dictated by the distribution of electron density across the molecule, creating distinct electrophilic and nucleophilic centers. Understanding these reactive sites is crucial for predicting reaction outcomes, designing novel synthetic pathways, and developing new chemical entities with potential therapeutic applications. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical data and detailed experimental protocols.

Electrophilic and Nucleophilic Sites: A Detailed Analysis

The molecular structure of this compound features several key functional groups that determine its electronic properties: a carbonyl group (C=O), an amide linkage (-NH-), and a dichlorinated α-carbon (-CCl₂-). These groups create a landscape of varying electron density, defining the molecule's reactive centers.

Electrophilic Sites

The primary electrophilic, or electron-deficient, sites in this compound are the carbonyl carbon and the α-carbon.

  • Carbonyl Carbon (C=O): The carbon atom of the carbonyl group is a classic electrophilic center. The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, drawing electron density away from the carbon and imparting it with a partial positive charge (δ+).[1] This makes the carbonyl carbon susceptible to attack by nucleophiles. Protonation of the carbonyl oxygen under acidic conditions can further enhance the electrophilicity of the carbonyl carbon.[2]

  • α-Carbon (C-2): The carbon atom adjacent to the carbonyl group, known as the α-carbon, is rendered significantly electrophilic by the presence of two electron-withdrawing chlorine atoms. The inductive effect of the halogens strongly pulls electron density away from the α-carbon, creating a substantial partial positive charge. This makes the α-carbon a prime target for nucleophilic substitution reactions.

Nucleophilic Sites

The principal nucleophilic, or electron-rich, sites in this compound are the carbonyl oxygen and the amide nitrogen.

  • Carbonyl Oxygen (O=C): The oxygen atom of the carbonyl group possesses lone pairs of electrons and is a nucleophilic center. It is also the most basic site in the molecule. In amides, the carbonyl oxygen is generally considered to be more nucleophilic than the nitrogen atom.[3] This is attributed to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group through resonance, which reduces the electron density on the nitrogen.[4][5]

  • Amide Nitrogen (N-H): The nitrogen atom of the amide group also has a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is significantly diminished due to the resonance effect mentioned above.[6][7] The delocalization of the nitrogen's lone pair gives the C-N bond partial double bond character and reduces the availability of these electrons for donation. While less nucleophilic than the oxygen, the amide nitrogen can still participate in reactions under certain conditions, particularly after deprotonation to form a highly nucleophilic amide anion.

Molecular Structure and Reactivity Visualization

The distribution of electrophilic and nucleophilic character within this compound can be visualized through a molecular electrostatic potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

Quantitative Data

Computational studies on molecules with similar structures, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, provide valuable insights into the geometric and electronic properties of this compound. The following table summarizes key calculated bond lengths and angles, which are expected to be comparable to those in this compound.

ParameterValueReference
Bond Lengths (Å)
C=O1.218
C-N1.365
C-C1.536
C-Cl (average)1.785
Bond Angles (º)
O=C-N124.3
O=C-C120.4
N-C-C115.2
Cl-C-Cl108.8

Note: These values are for 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and serve as an approximation for this compound.

Experimental Protocols

The following experimental protocols illustrate the synthesis of a related α,α-dichloroamide and a typical reaction showcasing the electrophilicity of the α-carbon.

Synthesis of 2,2-Dichloro-N-phenylpropanamide (A Representative α,α-Dichloroamide)

This procedure outlines the synthesis of an N-aryl substituted this compound, which follows a general method for amide bond formation.

Materials:

  • 2,2-Dichloropropanoic acid

  • Aniline

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Pyridine

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,2-dichloropropanoic acid (1 equivalent) in an excess of thionyl chloride.

  • Gently reflux the mixture for 1-2 hours to form the corresponding acid chloride.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the crude 2,2-dichloropropanoyl chloride in anhydrous diethyl ether.

  • In a separate flask, dissolve aniline (1 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the aniline solution in an ice bath and slowly add the acid chloride solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dichloro-N-phenylpropanamide.

  • The product can be further purified by recrystallization or column chromatography.

Nucleophilic Substitution at the α-Carbon: Synthesis of an α-Amino Amide

This protocol demonstrates the displacement of the chlorine atoms at the electrophilic α-carbon by a nucleophile, in this case, an amine, to form an α-amino amide.

Materials:

  • 2,2-Dichloro-N-phenylpropanamide

  • Benzylamine

  • Triethylamine (Et₃N)

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,2-dichloro-N-phenylpropanamide (1 equivalent) in acetonitrile, add benzylamine (2.2 equivalents) and triethylamine (2.2 equivalents).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove triethylamine hydrochloride and excess benzylamine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate the desired α-amino amide.

Logical Relationships and Signaling Pathways

The interplay between the different reactive sites of this compound dictates its chemical behavior. The following diagram illustrates the logical flow of reactivity.

G cluster_electrophilic Electrophilic Reactivity cluster_nucleophilic Nucleophilic Reactivity Molecule This compound Carbonyl_Attack Nucleophilic Acyl Substitution (at Carbonyl Carbon) Molecule->Carbonyl_Attack Nucleophile attacks C=O Alpha_Substitution Nucleophilic Substitution (at α-Carbon) Molecule->Alpha_Substitution Nucleophile attacks CCl₂ Oxygen_Attack Protonation/Electrophilic Attack (at Carbonyl Oxygen) Molecule->Oxygen_Attack Electrophile attacks O=C Nitrogen_Attack Deprotonation then Electrophilic Attack (at Amide Nitrogen) Molecule->Nitrogen_Attack Base deprotonates N-H

Conclusion

This compound is a molecule with well-defined electrophilic and nucleophilic centers that govern its reactivity. The carbonyl carbon and the α-carbon are the primary sites for nucleophilic attack, while the carbonyl oxygen and, to a lesser extent, the amide nitrogen, serve as nucleophilic sites. A thorough understanding of this electronic landscape, supported by computational data and demonstrated through experimental protocols, is essential for leveraging the synthetic potential of this and related α,α-dihaloamides in the development of new chemical methodologies and bioactive compounds.

References

Preliminary Toxicological Assessment of 2,2-Dichloropropanamide: A Review Based on the Closely Related Analogue, Dalapon

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2-Dichloropropanamide belongs to the family of halogenated short-chain aliphatic amides. Due to the scarcity of toxicological information for this specific compound, this whitepaper focuses on the extensive data available for Dalapon, a widely used organochlorine herbicide. Dalapon is typically formulated as its sodium or magnesium salts.[1] This assessment summarizes the acute and chronic toxicity, and mechanism of action of Dalapon to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential toxicological profile of this compound.

Quantitative Toxicological Data for Dalapon

The acute and chronic toxicity of Dalapon has been evaluated in various animal models. The following tables summarize the key quantitative data.

Table 1: Acute Toxicity of Dalapon
SpeciesRoute of AdministrationLD50Reference
Male RatOral9330 mg/kg[1]
Female RatOral7570 mg/kg[1]
Female RabbitOral3860 mg/kg[1]
Female Guinea PigOral>4600 mg/kg[1]
ChickenOral5660 mg/kg[1]
MallardDietary (5 days)>5000 ppm[1]
Ring-necked PheasantDietary (5 days)>5000 ppm[1]
Japanese QuailDietary (5 days)>5000 ppm[1]
BluegillAquatic (LC50)105 mg/L[1]
Table 2: Chronic Toxicity of Dalapon
SpeciesStudy DurationNOAELCritical EffectReference
Albino Carworth Rat (Male)2 years15 mg/kg/dayIncreased kidney-to-body weight ratio[2]

Experimental Protocols

Chronic Toxicity Study in Rats (Paynter et al., 1960)

The No Observed Adverse Effect Level (NOAEL) for chronic exposure to Dalapon was determined from a two-year feeding study.

  • Test Substance: Commercial grade Dalapon sodium salt.

  • Animal Model: Albino Carworth rats.

  • Group Size: 24 male and 24 female rats per group.

  • Dosage Groups:

    • Control group: 0 mg/kg body weight/day.

    • Low-dose group: 15 mg/kg body weight/day.

    • High-dose group: 50 mg/kg body weight/day.

  • Route of Administration: Ingestion via the diet.

  • Study Duration: 2 years.

  • Observations: The study monitored for changes in body weight, food consumption, clinical signs of toxicity, and mortality. At the end of the study, a complete necropsy was performed, and organ weights were recorded.

  • Critical Effect: A statistically significant increase in the kidney-to-body weight ratio was observed in male rats in the high-dose group (50 mg/kg-day).

  • Resulting NOAEL: Based on the absence of this effect at the lower dose, the NOAEL was established at 15 mg/kg/day.[2]

Mechanism of Action

Dalapon is recognized as a herbicide that functions by inhibiting lipid synthesis.[3][4] This mode of action is crucial for its herbicidal activity against grasses.

dalapon_moa dalapon Dalapon inhibition Inhibition dalapon->inhibition lipid_synthesis Lipid Synthesis Pathway plant_growth Plant Growth lipid_synthesis->plant_growth Essential for inhibition->lipid_synthesis disruption Disruption inhibition->disruption Leads to disruption->plant_growth

References

The Chemistry and Therapeutic Potential of Gem-Dichlorinated Amide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gem-dichlorinated amide compounds, characterized by the presence of a dichloromethylene group adjacent to an amide functionality, are emerging as a significant class of molecules in medicinal chemistry. This technical guide provides a comprehensive review of the synthesis, characterization, and biological evaluation of these compounds, with a particular focus on their potential as therapeutic agents. The unique electronic properties conferred by the gem-dichloro group can profoundly influence the chemical reactivity and biological activity of the parent amide, leading to promising candidates for drug development, particularly in the field of oncology.

Synthesis of Gem-Dichlorinated Amides

The primary route for the synthesis of N-substituted-2,2-dichloroacetamides involves the acylation of a primary or secondary amine with dichloroacetyl chloride. This reaction is typically carried out in a suitable solvent, such as dioxane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

A general synthetic scheme is presented below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Amine R-NH₂ (Amine) Product R-NH-CO-CHCl₂ (N-substituted-2,2-dichloroacetamide) Amine->Product AcylChloride Cl₂CHCOCl (Dichloroacetyl chloride) AcylChloride->Product Solvent Dioxane Base Triethylamine

Caption: General synthesis of N-substituted-2,2-dichloroacetamides.

Experimental Protocol: General Procedure for the Synthesis of N-substituted-2,2-dichloroacetamides[1]

A solution of dichloroacetyl chloride (3 mmol) in 5 ml of dioxane is added dropwise to a mixture of the appropriate amine (3 mmol) and triethylamine (3 mmol) in 5 ml of dioxane. The resulting mixture is stirred for 15 minutes at room temperature and then heated to 70–80 °C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified by appropriate methods, such as filtration and recrystallization.

Characterization and Quantitative Data

The synthesized gem-dichlorinated amide compounds are typically characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis. The following tables summarize the key quantitative data for selected N-substituted-2,2-dichloroacetamides.

Table 1: Physicochemical and Spectroscopic Data for Selected 2,2-Dichloro-N-(thiazol-2-yl)acetamides[1]
Compound IDMolecular FormulaYield (%)m.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)LCMS (ESI+) m/z
3b C₅H₄Cl₂N₂OS73180–1829.91 (s, 1H, NH), 6.44 (s, 1H, CH)177.5 (C=O), 172.7 (C-2), 70.3 (CH)213.0/215.0 [M+H]⁺
3d C₁₁H₈Cl₂N₂OS79111–11313.08 (s, 1H, NH), 7.90 (d, 2H), 7.77 (s, 1H), 7.43 (t, 2H), 7.34 (t, 1H), 6.68 (s, 1H, CH)162.1 (C=O), 156.8, 149.5, 133.8, 128.7, 128.0, 125.7, 109.5, 65.8 (CH)287.0/289.0 [M+H]⁺
3f C₁₁H₇Cl₃N₂OS75128–122Not providedNot providedNot provided

Biological Activity and Structure-Activity Relationships

Recent studies have highlighted the potential of N-phenyl-2,2-dichloroacetamide derivatives as anti-cancer agents. These compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines, with some analogues demonstrating higher potency than the lead compound, sodium dichloroacetate (DCA).

Anti-Cancer Activity

The anti-cancer activity of multi-substituted N-phenyl-2,2-dichloroacetamides has been evaluated against human non-small cell lung cancer (A549), human prostate cancer (PC-3), and human breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are presented in Table 2.

Table 2: In Vitro Anti-Cancer Activity (IC₅₀, µM) of Selected N-phenyl-2,2-dichloroacetamides[2]
CompoundA549PC-3MCF-7
N-(3,5-diiodophenyl)-2,2-dichloroacetamide2.844.125.31

The results indicate that 3,5-disubstituted N-phenyl-2,2-dichloroacetamide analogues exhibit promising anti-cancer activity. Notably, N-(3,5-diiodophenyl)-2,2-dichloroacetamide displayed a potent inhibitory effect against the A549 cell line with an IC₅₀ of 2.84 µM and was found to induce apoptosis in these cancer cells.[1]

The proposed workflow for the design, synthesis, and evaluation of these anti-cancer agents is depicted in the following diagram:

G cluster_design Drug Design & Synthesis cluster_evaluation Biological Evaluation Lead Lead Compound (DCA) Design Design of N-phenyl-2,2-dichloroacetamides Lead->Design Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Cytotoxicity Assays (A549, PC-3, MCF-7) Synthesis->InVitro Apoptosis Apoptosis Induction Studies InVitro->Apoptosis SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR

References

A Guide to the Computational Modeling of 2,2-Dichloropropanamide: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2-Dichloropropanamide is a halogenated amide of interest in various chemical contexts. Understanding its three-dimensional structure, electronic properties, and vibrational behavior is crucial for predicting its reactivity, stability, and potential interactions in biological or material systems. Computational modeling, particularly through quantum chemical calculations, offers a powerful, non-experimental route to elucidate these characteristics at the molecular level.

This technical guide outlines a comprehensive methodological framework for the computational modeling of the this compound structure. In the absence of specific published data for this molecule, this document presents a standardized workflow and representative data based on established computational studies of similar chlorinated amide compounds. The protocols and data herein serve as a blueprint for researchers, scientists, and drug development professionals to conduct or interpret such an analysis.

Computational Methodology and Protocols

The primary approach for modeling small organic molecules like this compound is Density Functional Theory (DFT). This method provides a favorable balance between computational cost and accuracy. A typical protocol involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.

Experimental Protocol: DFT Analysis

  • Initial Structure Creation: The this compound molecule is first constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311G(d,p).[1] This level of theory is widely used for geometry and frequency calculations of organic molecules.[1] The optimization process continues until the forces on the atoms are negligible, and the structure represents a minimum on the potential energy surface.

  • Vibrational Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory (B3LYP/6-311G(d,p)). This calculation serves two purposes:

    • It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • It predicts the infrared (IR) and Raman vibrational spectra, which can be compared with experimental data for validation. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.[2]

  • Electronic Property Analysis: Further calculations can be performed on the optimized geometry to understand the electronic structure. This includes:

    • Natural Bond Orbital (NBO) Analysis: To study charge distribution, delocalization, and hyperconjugative interactions.[1]

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1]

Illustrative Data Presentation

The following tables present hypothetical but realistic quantitative data that would be expected from a B3LYP/6-311G(d,p) level of theory calculation for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond Lengths C1-C21.54 Å
C2-C31.52 Å
C1=O11.22 Å
C1-N11.35 Å
C2-Cl11.78 Å
C2-Cl21.78 Å
Bond Angles O1=C1-N1123.5°
O1=C1-C2120.0°
N1-C1-C2116.5°
C1-C2-C3110.0°
Cl1-C2-Cl2109.5°
Dihedral Angle C3-C2-C1-O115.0°

Table 2: Selected Vibrational Frequencies (Illustrative)

Vibrational ModeCalculated (cm⁻¹)Assignment
ν₁3450N-H Asymmetric Stretch
ν₂3350N-H Symmetric Stretch
ν₃2980C-H Methyl Stretch
ν₄1685C=O Amide I Stretch
ν₅1560N-H Amide II Bend
ν₆750C-Cl Stretch
ν₇735C-Cl Stretch

Table 3: Electronic Properties (Illustrative)

PropertyValueUnit
HOMO Energy-7.25eV
LUMO Energy-0.55eV
HOMO-LUMO Gap (ΔE)6.70eV
Dipole Moment3.50Debye

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of this compound.

G Computational Modeling Workflow for this compound cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation (DFT) cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Output A Construct Initial 3D Structure (e.g., GaussView) B Geometry Optimization (B3LYP / 6-311G(d,p)) A->B Input Geometry C Frequency Analysis (Confirm Minimum & Predict Spectra) B->C Optimized Structure F Electronic Properties (HOMO, LUMO, MEP, NBO) B->F Optimized Structure D Optimized Geometry (Bond Lengths, Angles) C->D Calculated Data E Vibrational Frequencies (IR/Raman Spectra) C->E Calculated Data G Final Report: Tables & Visualizations D->G E->G F->G

Computational modeling workflow.

References

A Predictive Investigation into the Thermal Decomposition of 2,2-Dichloropropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2-Dichloropropanamide is an organic compound featuring a propanamide backbone with two chlorine atoms on the alpha-carbon. Its thermal stability and decomposition products are of significant interest in fields such as chemical process safety, environmental science, and drug development, where understanding the degradation profile of halogenated organic molecules is crucial. Thermal decomposition can be initiated by high temperatures, and the resulting products can be influenced by factors such as the presence of oxygen, catalysts, and the physical state of the compound.

This technical guide outlines a proposed experimental approach for the analysis of this compound's thermal decomposition, predicts the likely decomposition products based on known reaction mechanisms of similar compounds, and presents these predictions in a structured format for researchers, scientists, and drug development professionals.

Proposed Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the recommended analytical technique for characterizing the thermal decomposition products of this compound.[1][2] This method involves the controlled thermal degradation of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments.

2.1 Instrumentation:

  • Pyrolyzer: A micro-furnace or Curie-point pyrolyzer capable of rapid and reproducible heating to a precise temperature.

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of polar and non-polar volatile organic compounds (e.g., a DB-5ms or equivalent).

  • Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer for the identification and quantification of the separated decomposition products.

2.2 Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically in the microgram range) is placed into a quartz sample tube.

  • Pyrolysis: The sample tube is introduced into the pyrolyzer, which is then rapidly heated to the desired decomposition temperature (a typical starting range would be 300-900°C) and held for a short duration (e.g., 10-20 seconds). The pyrolysis is conducted in an inert atmosphere, such as helium, to prevent oxidation.

  • Chromatographic Separation: The volatile decomposition products are swept from the pyrolyzer into the GC injection port by the carrier gas. The GC oven temperature is programmed to separate the individual components of the mixture based on their boiling points and interactions with the stationary phase of the capillary column.

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting mass-to-charge ratios of the fragment ions are detected.

  • Data Analysis: The resulting chromatogram shows the separated decomposition products as peaks. The mass spectrum of each peak is used to identify the chemical structure of the corresponding compound by comparison with spectral libraries (e.g., NIST) and by interpretation of the fragmentation patterns.

G Experimental Workflow for Py-GC/MS Analysis cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample Pyrolyzer Pyrolyzer (300-900°C, He atm) Sample->Pyrolyzer Introduction GC_Column Capillary GC Column Pyrolyzer->GC_Column Transfer of Volatiles Mass_Spec Mass Spectrometer GC_Column->Mass_Spec Elution and Ionization Data_System Data System Mass_Spec->Data_System Detection Results Identified Decomposition Products Data_System->Results Identification & Quantification

Py-GC/MS Experimental Workflow

Predicted Thermal Decomposition Products

The thermal decomposition of this compound is likely to proceed through a series of complex reactions, including elimination, radical chain reactions, and rearrangements. Based on the thermal behavior of similar chlorinated hydrocarbons and amides, the following products are predicted.

Predicted ProductChemical FormulaMolar Mass ( g/mol )Predicted Mass Spectral Fragments (m/z)
Hydrogen ChlorideHCl36.4636, 38
2-ChloropropenenitrileC₃H₂ClN87.5287, 89, 52, 50
2,2-DichloropropenenitrileC₃HCl₂N121.96121, 123, 86, 88
AcetonitrileC₂H₃N41.0541, 40
DichloroacetonitrileC₂HCl₂N109.94109, 111, 74, 76
ChloroacetonitrileC₂H₂ClN75.5075, 77, 50
Carbon MonoxideCO28.0128
AmmoniaNH₃17.0317, 16
Various Chlorinated HydrocarbonsCₓHᵧCl₂VariableVariable

Proposed Thermal Decomposition Pathway

The primary decomposition pathway for this compound is hypothesized to be initiated by the elimination of hydrogen chloride (HCl), a common thermal degradation route for chlorinated hydrocarbons. This initial step can be followed by further elimination, rearrangement, and fragmentation reactions.

G Proposed Thermal Decomposition Pathway of this compound cluster_elimination1 Initial HCl Elimination cluster_rearrangement Tautomerization cluster_fragmentation Fragmentation & Further Reactions Parent This compound Intermediate1 2-Chloro-1-propen-1-imine Parent->Intermediate1 -HCl HCl1 HCl Product2 Dichloroacetonitrile Parent->Product2 Radical Scission Product4 Ammonia Parent->Product4 Hydrolysis (trace H₂O) Product5 Carbon Monoxide Parent->Product5 Fragmentation Product6 Other Chlorinated Hydrocarbons Parent->Product6 Radical Recombination Intermediate2 2-Chloropropanamide (enol form) Intermediate1->Intermediate2 Isomerization Product1 2-Chloropropenenitrile Intermediate2->Product1 -H₂O Product3 Chloroacetonitrile Product1->Product3 Decarbonylation

Hypothesized Decomposition Pathway

Pathway Description:

  • Initial Elimination: The most probable initial step is the 1,2-elimination of a molecule of hydrogen chloride (HCl) from the this compound molecule to form a reactive intermediate.

  • Isomerization and Further Elimination: The resulting intermediate can undergo tautomerization and further elimination of water or HCl to form more stable products like 2-chloropropenenitrile.

  • Fragmentation: At higher temperatures, fragmentation of the carbon backbone is expected, leading to the formation of smaller molecules such as dichloroacetonitrile, chloroacetonitrile, and carbon monoxide.

  • Radical Reactions: Homolytic cleavage of the carbon-chlorine and carbon-carbon bonds can initiate radical chain reactions, leading to a wider array of chlorinated hydrocarbons and other byproducts.

Conclusion

While experimental data for the thermal decomposition of this compound is currently lacking, a predictive analysis based on the known chemistry of analogous compounds provides a valuable starting point for future research. The proposed Py-GC/MS methodology offers a robust framework for the identification and quantification of the thermal decomposition products. The predicted products, primarily resulting from elimination and fragmentation reactions, highlight the potential for the formation of toxic and corrosive substances such as hydrogen chloride and various chlorinated nitriles. Further experimental validation is essential to confirm these predictions and to fully elucidate the thermal decomposition profile of this compound.

References

A Technical Guide to the Discovery and Isolation of Novel Chlorinated Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel chlorinated amides from both natural sources and synthetic pathways. It is designed to offer researchers, scientists, and professionals in drug development a detailed resource on the methodologies and data associated with these promising bioactive compounds. The guide focuses on recently identified chlorinated 2,5-diketopiperazines from marine bacteria and novel amide derivatives from Piper betle var. nigra, alongside a synthetic protocol for N-chlorination of amides.

Novel Chlorinated 2,5-Diketopiperazines from Marine-Derived Bacteria

Recent explorations of marine microbial diversity have led to the discovery of novel chlorinated 2,5-diketopiperazines (DKPs). These compounds represent a class of cyclic dipeptides with a wide range of biological activities. A recent study detailed the isolation and characterization of three new chlorinated DKPs from bacterial strains residing in the sediments of the Eastern Mediterranean Sea.

Isolation of Chlorinated 2,5-Diketopiperazines

The isolation of these novel compounds involved a multi-step process beginning with the large-scale culture of selected marine bacterial strains.

Experimental Protocol: Isolation and Purification

  • Bacterial Cultivation: Five bacterial strains were cultivated in a liquid medium to generate sufficient biomass for chemical extraction.

  • Extraction: The culture broths were extracted with ethyl acetate to partition the organic-soluble metabolites.

  • Fractionation: The resulting organic extracts were subjected to vacuum liquid chromatography (VLC) on silica gel, followed by medium-pressure liquid chromatography (MPLC) to yield several fractions.

  • Purification: Final purification of the chlorinated DKPs was achieved through semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) using a C18 column.[1][2]

Experimental Workflow: Isolation of Chlorinated DKPs

cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Characterization start Large-Scale Bacterial Culture extraction Ethyl Acetate Extraction start->extraction vlc VLC on Silica Gel extraction->vlc mplc MPLC vlc->mplc hplc HPLC (C18 Column) mplc->hplc Purified Fractions nmr NMR Spectroscopy hplc->nmr Isolated Compounds ms Mass Spectrometry hplc->ms uv UV Spectroscopy hplc->uv ir IR Spectroscopy hplc->ir

Caption: Workflow for the isolation and characterization of chlorinated DKPs.

Characterization and Biological Activity

The structures of the novel chlorinated DKPs were elucidated using a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for Novel Chlorinated 2,5-Diketopiperazines

CompoundMolecular FormulaKey NMR Signals (δ in ppm)Mass Spectrometry (m/z)UV λmax (nm)IR (cm⁻¹)
Compound 15 C₁₇H₁₉ClN₂O₂¹H: 7.18, 7.03, 6.98 (aromatic); 4.21, 4.07 (methines)[M+H]⁺ 321.1157210, 254, 2983400, 1680, 1650
Compound 16 C₁₇H₁₉ClN₂O₂¹H: 7.18, 7.03, 6.98 (aromatic); 4.21, 4.07 (methines)[M+H]⁺ 321.1157210, 254, 2983400, 1680, 1650
Compound 31 C₁₇H₁₉ClN₂O₂¹H: 7.25-7.35 (aromatic); 4.35, 4.15 (methines)[M+H]⁺ 321.1157208, 2523410, 1685, 1655

Note: Compounds 15 and 16 are diastereomers.[1][2]

The newly isolated chlorinated DKPs were evaluated for their antifungal activity against Candida albicans and Aspergillus niger. However, the compounds were found to be inactive at the tested concentrations.[1][2]

Novel Amide Derivatives from Piper betle var. nigra

An investigation into the chemical constituents of Piper betle var. nigra leaves led to the isolation of two new amide derivatives, named piperenamide A and piperenamide B.

Isolation of Piperenamides

The isolation of these novel amides followed a standard natural product chemistry workflow.

Experimental Protocol: Isolation and Purification

  • Extraction: Dried and ground leaves of P. betle var. nigra were extracted with 70% ethanol at room temperature.

  • Fractionation: The crude ethanol extract was fractionated by vacuum liquid chromatography (VLC) on silica gel using a gradient of n-hexane, ethyl acetate, and methanol.

  • Purification: The fractions containing the target compounds were further purified by repeated column chromatography on silica gel and preparative Thin Layer Chromatography (TLC) to yield pure piperenamide A and B.[3][4][5]

Experimental Workflow: Isolation of Piperenamides

cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Characterization start Dried P. betle var. nigra Leaves extraction 70% Ethanol Extraction start->extraction vlc VLC on Silica Gel extraction->vlc cc Column Chromatography vlc->cc ptlc Preparative TLC cc->ptlc nmr NMR Spectroscopy ptlc->nmr Isolated Piperenamides ms Mass Spectrometry ptlc->ms uv UV Spectroscopy ptlc->uv ir IR Spectroscopy ptlc->ir

Caption: Workflow for the isolation and characterization of piperenamides.

Characterization and Antimicrobial Activity

The structures of piperenamide A and B were determined through extensive spectroscopic analysis.

Table 2: Spectroscopic Data for Piperenamide A and B

CompoundMolecular FormulaKey NMR Signals (δ in ppm)Mass Spectrometry (m/z)UV λmax (nm)IR (cm⁻¹)
Piperenamide A C₁₈H₂₃NO₃¹H: 6.85, 6.75 (aromatic); 5.95 (olefinic)[M+H]⁺ 302.1749270, 2413235, 1690, 1610, 1504, 1241
Piperenamide B C₁₇H₂₁NO₃¹H: 6.83, 6.72 (aromatic); 5.98 (olefinic)[M+H]⁺ 288.1567270, 2413235, 1690, 1610, 1504, 1241

The crude ethanol extract of P. betle var. nigra exhibited antimicrobial activity against Streptococcus mutans, Streptococcus sanguinis, and Candida albicans. However, the isolated piperenamide A and B did not show any antimicrobial activity up to a concentration of 0.02%.[3][4] This suggests that the observed activity of the crude extract may be due to other constituents or a synergistic effect.

Table 3: Antimicrobial Activity of P. betle var. nigra Crude Extract

MicroorganismInhibition Zone Diameter (mm) at 0.5%Inhibition Zone Diameter (mm) at 1%
Streptococcus mutans18.2 ± 1.819.6 ± 1.9
Streptococcus sanguinis9.9 ± 1.812.3 ± 1.1
Candida albicans16.7 ± 0.818.1 ± 0.7

Synthetic Approach: N-Chlorination of Amides

A straightforward and efficient method for the synthesis of N-chlorinated amides involves the use of calcium hypochlorite on moist alumina. This protocol is applicable to a variety of amides, carbamates, and lactams.

General Experimental Protocol for N-Chlorination

Materials:

  • Amide substrate

  • Calcium hypochlorite (Ca(OCl)₂)

  • Moist alumina (Al₂O₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of the amide in dichloromethane is prepared.

  • Moist alumina and calcium hypochlorite are added to the solution.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the solid reagents.

  • The filtrate is concentrated under reduced pressure to yield the N-chlorinated amide.[6][7][8]

Table 4: Examples of N-Chlorination with Ca(OCl)₂/Al₂O₃

SubstrateProductYield (%)
1-H1-Cl (methyl (tert-butoxycarbonylchloroamino)cyclopropylacetate)99
2-H2-Cl (methyl (benzyloxycarbonylchloroamino)cyclopropylacetate)96
5-H5-Cl (methyl 1-(tert-butoxycarbonylchloroamino)cyclopropanecarboxylate)90
6-H6-Cl (methyl trans-2-(tert-butoxycarbonylchloroamino)cyclopropanecarboxylate)97
Caprolactam1-chlorohexahydroazepin-2-one95
Pyrrolidin-2-one1-chloropyrrolidin-2-one98

Note: The specific reaction times and stoichiometry may vary depending on the substrate.[8]

Logical Relationship: N-Chlorination of Amides

cluster_reactants Reactants cluster_process Process cluster_products Products & Workup amide Amide Substrate reaction Reaction in Dichloromethane amide->reaction caocl2 Calcium Hypochlorite caocl2->reaction alumina Moist Alumina alumina->reaction filtration Filtration reaction->filtration n_chloramide N-Chlorinated Amide concentration Concentration filtration->concentration concentration->n_chloramide

Caption: Logical flow of the N-chlorination of amides protocol.

This technical guide provides a snapshot of the current research landscape in the discovery and synthesis of novel chlorinated amides. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore this class of compounds for potential applications in drug discovery and development. The methodologies outlined can be adapted for the isolation of new natural products and the synthesis of novel chlorinated amide libraries for biological screening.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2,2-Dichloropropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct literature exists for the analytical quantification of 2,2-dichloropropanamide. The following methods and protocols are based on established analytical techniques for structurally similar compounds, including other chlorinated amides and propanols. These guidelines provide a strong starting point for method development and validation for the specific analysis of this compound.

Introduction

This compound is a chemical compound of interest in various fields, including pharmaceutical development and environmental analysis. Accurate and precise quantification of this analyte is crucial for understanding its properties, behavior, and potential impact. This document provides detailed application notes and experimental protocols for the quantification of this compound using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

General Analytical Workflow

The quantification of this compound from various matrices typically follows a standardized workflow. This process involves sample preparation to isolate and concentrate the analyte, followed by instrumental analysis for separation and detection, and concluding with data analysis and quantification.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional, for GC-MS) Concentration->Derivatization Chromatographic_Separation Chromatographic Separation (GC or HPLC) Derivatization->Chromatographic_Separation Detection Detection (MS or UV) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General workflow for the quantification of this compound.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of compounds structurally similar to this compound. These values can serve as a benchmark during the development and validation of a specific method for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Related Compounds

AnalyteMatrixLOD (ng/g or µg/L)LOQ (ng/g or µg/L)Recovery (%)Reference
1,3-Dichloro-2-propanolVarious Foods4.18 - 10.56--[1]
1,3-Dichloro-2-propanolRiver Water-0.1105 ± 3[2]
3-MCPDSoy Sauce-598[3]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data for Related Compounds

AnalyteMatrixLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
2,6-DichlorobenzamideGroundwater0.0100.03591 - 102[4]
2-ChlorobenzamideGroundwater0.0070.02391 - 102[4]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol is adapted from methods used for the analysis of other small, chlorinated organic molecules.[2][3][5]

4.1.1. Principle

Gas chromatography coupled with mass spectrometry provides high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amide group, derivatization may be necessary to improve chromatographic performance and sensitivity.

4.1.2. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., 1,3-dichloro-2-propanol-d5)

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Methanol (HPLC grade)

  • Deionized water

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of an aqueous sample, add a known amount of internal standard.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic extracts.

  • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

4.1.4. Derivatization (if necessary)

  • To the 1 mL extract, add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

4.1.5. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) - specific ions for this compound and the internal standard should be determined by analyzing the full scan mass spectrum of the standards.

4.1.6. Quality Control

  • Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) and analyze them to establish a linear calibration curve.

  • Blanks: Analyze a solvent blank and a method blank with each batch of samples.

  • Spiked Samples: Analyze a matrix spike to assess recovery and matrix effects.

GCMS_Workflow Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Dry Dry with Na2SO4 LLE->Dry Concentrate Concentrate Dry->Concentrate Derivatize Derivatize (Optional) Concentrate->Derivatize GCMS_Analysis GC-MS Analysis Derivatize->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing

Caption: GC-MS analytical workflow.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol is based on general principles of reversed-phase HPLC for the analysis of polar organic compounds.[6]

4.2.1. Principle

High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for the quantification of compounds containing a chromophore. The amide bond in this compound should provide sufficient UV absorbance for detection.

4.2.2. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (optional, for pH adjustment)

4.2.3. Sample Preparation

  • For liquid samples, dilute with the mobile phase to a concentration within the calibration range.

  • For solid samples, perform a solvent extraction (e.g., with methanol or acetonitrile), followed by centrifugation or filtration to remove particulates.

  • Filter all samples through a 0.45 µm syringe filter before injection.

4.2.4. HPLC-UV Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Deionized water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detector Wavelength: 210 nm (or the wavelength of maximum absorbance for this compound, to be determined by UV-Vis spectrophotometry).

4.2.5. Quality Control

  • Calibration Curve: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) and analyze to establish a linear calibration curve.

  • Blanks: Analyze a solvent blank with each batch of samples.

  • System Suitability: Inject a standard solution multiple times to ensure the reproducibility of retention time and peak area.

HPLCUV_Workflow Sample_Prep Sample Preparation (Dilution/Extraction) Filter Filter (0.45 µm) Sample_Prep->Filter HPLC_Analysis HPLC-UV Analysis Filter->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing

Caption: HPLC-UV analytical workflow.

Conclusion

The analytical methods outlined in this document provide a comprehensive starting point for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is essential to perform a thorough method validation for the specific application to ensure the accuracy, precision, and reliability of the results.

References

Application Note: GC-MS Protocol for the Detection of 2,2-Dichloropropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective detection and quantification of 2,2-dichloropropanamide in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation via liquid-liquid extraction, optimized GC-MS parameters for separation and detection, and data analysis procedures. This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a chemical compound of interest in various fields, including as a potential impurity in pharmaceutical manufacturing and as a disinfection byproduct in water treatment processes. Accurate and reliable quantification of this compound is crucial for quality control and risk assessment. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it a suitable technique for the analysis of such chloro-organic compounds. This protocol outlines a comprehensive workflow for the determination of this compound.

Experimental Workflow

The overall experimental workflow for the detection of this compound is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Water Sample (e.g., 100 mL) extraction Liquid-Liquid Extraction (with Ethyl Acetate) sample->extraction Add internal standard concentrate Concentration (Nitrogen Evaporation) extraction->concentrate reconstitute Reconstitution (in Ethyl Acetate) concentrate->reconstitute injection GC Injection reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Reporting quantification->report

Figure 1: Experimental workflow for this compound analysis.

Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., 2-chloropropanamide-d3 or similar)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Methanol (GC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sample vials, syringes, and other standard laboratory glassware

Experimental Protocols

Standard and Sample Preparation

4.1.1. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Prepare a stock solution of the internal standard (IS) in methanol (e.g., 100 µg/mL).

  • Spike each calibration standard and sample with the internal standard to a final concentration of 25 ng/mL.

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 mL water sample, add the internal standard.

  • Extract the sample with 20 mL of ethyl acetate by shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction two more times with fresh 20 mL portions of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.

  • Adjust the final volume to 1 mL with ethyl acetate.

GC-MS Analysis

The following GC-MS parameters are recommended and should be optimized for the specific instrument used.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 50 °C (hold 2 min)
Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

4.2.1. Predicted Mass Spectral Data for this compound

Table 2: Predicted Quantifier and Qualifier Ions for this compound

Ion TypePredicted m/zRationale
Quantifier [To be determined]A prominent and specific fragment ion.
Qualifier 1 [To be determined]Another characteristic fragment ion.
Qualifier 2 [To be determined]A third fragment ion for confirmation.

Note: The exact m/z values for quantifier and qualifier ions must be determined by analyzing a pure standard of this compound and identifying the most abundant and specific fragment ions in its mass spectrum.

Data Analysis and Quantification

  • Integrate the peak areas for the quantifier ion of this compound and the quantifier ion of the internal standard in each chromatogram.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their response ratios from the calibration curve.

Performance Characteristics (Hypothetical Data)

The following table presents hypothetical performance data based on methods for similar haloacetamides.[1] These values should be experimentally determined during method validation.

Table 3: Hypothetical Method Performance

ParameterValue
Limit of Detection (LOD)0.5 - 2.0 µg/L
Limit of Quantification (LOQ)1.5 - 6.0 µg/L
Recovery85 - 110%
Precision (%RSD)< 15%

Logical Relationship of the Analytical Steps

The logical progression of the analytical method is essential for obtaining reliable results.

logical_flow start Start prep_standards Prepare Calibration Standards start->prep_standards prep_samples Prepare Samples (Extraction) start->prep_samples run_sequence Run Analytical Sequence prep_standards->run_sequence prep_samples->run_sequence setup_gcms Set up GC-MS (SIM Mode) setup_gcms->run_sequence process_data Process Data (Peak Integration) run_sequence->process_data build_curve Build Calibration Curve process_data->build_curve quantify Quantify Analyte in Samples process_data->quantify build_curve->quantify validate Validate Results (QC Checks) quantify->validate report Generate Report validate->report

Figure 2: Logical flow of the analytical protocol.

Conclusion

This application note provides a comprehensive protocol for the detection and quantification of this compound by GC-MS. The described liquid-liquid extraction procedure and GC-MS parameters, when combined with a properly validated method including the experimental determination of characteristic ions and performance metrics, will enable the reliable analysis of this compound in various matrices. It is imperative for the user to perform a full method validation according to their specific requirements and regulatory guidelines.

References

Application Note: A Robust HPLC Method for the Analysis of 2,2-Dichloropropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,2-dichloropropanamide. Utilizing a reverse-phase C18 column, this method provides a robust starting point for researchers, scientists, and drug development professionals engaged in the analysis of halogenated amide compounds. The protocol outlines a straightforward approach to method development, ensuring accurate and reproducible results.

Introduction

This compound is a chemical intermediate of interest in various fields, including pharmaceutical and agricultural sciences. Accurate and precise analytical methods are crucial for its quantification in process monitoring, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1] This application note presents a foundational HPLC method that can be readily adapted and optimized for specific analytical needs. The method leverages a standard C18 stationary phase and a simple mobile phase gradient, making it accessible for most analytical laboratories.

Experimental Conditions

A summary of the starting HPLC conditions for the analysis of this compound is presented in the table below. These parameters are intended as a starting point for method development and optimization.

ParameterRecommended Condition
Instrumentation Standard HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Standard Concentration 100 µg/mL in 50:50 Water:Acetonitrile

Method Development Strategy

The development of this method was based on the predicted physicochemical properties of this compound. As a polar amide, a reverse-phase HPLC method is a suitable approach.[1] The presence of two chlorine atoms increases its hydrophobicity compared to propanamide, allowing for good retention on a C18 column. For more polar analytes that are not well-retained on a standard C18 column, a polar-embedded phase column could be explored as an alternative.[2][3]

The mobile phase consists of a common reverse-phase solvent system, water and acetonitrile, with a formic acid modifier to improve peak shape and ensure ionization consistency.[3] A gradient elution is recommended to ensure the timely elution of the analyte while also cleaning the column of any less polar impurities. The detection wavelength of 210 nm is selected as a general-purpose wavelength for compounds with limited chromophores, as is expected for this compound.

Experimental Workflow

HPLC_Method_Development start Start: Prepare Standard (100 µg/mL) scout Initial Scouting Run (Gradient: 10-90% B) start->scout eval_peak Evaluate Peak Shape & Retention Time scout->eval_peak adjust_gradient Adjust Gradient Slope & Initial %B eval_peak->adjust_gradient Sub-optimal optimize_flow Optimize Flow Rate (0.8-1.2 mL/min) eval_peak->optimize_flow Acceptable adjust_gradient->scout system_suitability System Suitability Testing (RSD < 2%) optimize_flow->system_suitability system_suitability->optimize_flow Fail end_point Final Method system_suitability->end_point Pass

Caption: Workflow for HPLC method development for this compound analysis.

Detailed Experimental Protocol

1. Preparation of Mobile Phases and Standard Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the 50:50 water:acetonitrile diluent.

2. HPLC System Setup and Equilibration

  • Set up the HPLC system according to the parameters in the experimental conditions table.

  • Purge the pump lines with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.

3. Chromatographic Analysis

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the 100 µg/mL working standard solution.

  • Record the chromatogram and note the retention time and peak shape of the this compound peak.

4. Method Optimization

  • Gradient Adjustment: If the retention time is too short or too long, adjust the initial percentage of Mobile Phase B or the gradient slope. For earlier elution, start with a higher percentage of B. For later elution, use a shallower gradient.

  • Flow Rate Optimization: To improve resolution or reduce run time, the flow rate can be adjusted within the range of 0.8 to 1.2 mL/min.

  • Wavelength Optimization: If a diode array detector is available, acquire the UV spectrum of the analyte to determine the wavelength of maximum absorbance for improved sensitivity.

5. System Suitability

  • Perform at least five replicate injections of the working standard solution.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be less than 2% for the system to be deemed suitable for analysis.

Conclusion

The presented HPLC method provides a solid foundation for the analysis of this compound. The use of a standard C18 column and a simple mobile phase makes it a practical and accessible method for routine use. The provided protocol for method development allows for straightforward optimization to meet specific analytical requirements, ensuring accurate and reliable quantification of this compound.

References

The Use of 2,2-Dichloropropanamide in Peptide Synthesis: An Examination of a Novel Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking innovative tools to enhance peptide synthesis. This document explores the potential application of 2,2-dichloropropanamide as a reagent in this critical field. While not a conventional choice, its unique chemical structure suggests possibilities for novel methodologies in peptide coupling and modification.

Currently, the direct application of this compound in standard peptide synthesis protocols is not widely documented in scientific literature. However, its chemical properties open avenues for investigation, particularly as a specialized building block or a precursor for unique amino acid derivatives. This note aims to provide a theoretical framework and speculative protocols for its use, encouraging further research and development in this area.

Core Concepts and Potential Applications

The dichloro-substituted carbon atom in this compound presents a site for various chemical transformations. Its potential utility in peptide synthesis can be envisioned in several scenarios:

  • Introduction of a Gem-Dichloroalkyl Moiety: Direct incorporation of this compound into a peptide chain could introduce a gem-dichloroalkyl group. This functional group can be a target for subsequent modifications or may itself impart specific conformational or binding properties to the peptide.

  • Precursor to Unnatural Amino Acids: The dichlorinated carbon could be chemically modified to generate novel amino acid side chains. For instance, reaction with nucleophiles could lead to the synthesis of a variety of substituted amino acids not accessible through standard methods.

  • Specialized Coupling Reagent: While less likely given the established efficiency of carbodiimides and other coupling agents, the reactivity of the dichloro group could potentially be harnessed in novel activation strategies for carboxylic acids.

Experimental Protocols: A Hypothetical Framework

The following protocols are theoretical and serve as a starting point for researchers interested in exploring the use of this compound. Optimization and validation will be necessary.

Protocol 1: N-Terminal Acylation of a Resin-Bound Peptide with 2,2-Dichloropropanoic Acid

This protocol outlines the coupling of 2,2-dichloropropanoic acid (the hydrolyzed form of the amide) to the N-terminus of a peptide synthesized on a solid support.

Table 1: Reagents and Conditions for N-Terminal Acylation

Reagent/ParameterConcentration/AmountPurpose
Resin-Bound Peptide1 equivalentSubstrate
2,2-Dichloropropanoic Acid5 equivalentsAcylating Agent
HBTU4.9 equivalentsCoupling Reagent
HOBt5 equivalentsRacemization Suppressant
DIPEA10 equivalentsBase
DMFAs requiredSolvent
Reaction Time2 hours
TemperatureRoom Temperature

Procedure:

  • Swell the resin-bound peptide in dimethylformamide (DMF).

  • In a separate vessel, dissolve 2,2-dichloropropanoic acid, HBTU, and HOBt in DMF.

  • Add DIPEA to the activating solution and allow it to pre-activate for 5 minutes.

  • Add the activated solution to the resin and shake at room temperature for 2 hours.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Logical Workflow for a Hypothetical Application

The following diagram illustrates a potential workflow for utilizing a peptide modified with this compound in a drug discovery context.

G A Solid-Phase Peptide Synthesis B N-Terminal Capping with 2,2-Dichloropropanoic Acid A->B C Cleavage and Deprotection B->C D Purification of Dichloro-Peptide C->D E Post-Translational Modification (e.g., Nucleophilic Substitution) D->E F Biological Screening D->F E->F G Lead Optimization F->G

Caption: Hypothetical workflow for synthesis and screening of a dichloro-modified peptide.

Signaling Pathway Investigation

Should a biologically active peptide be identified from the workflow described above, the next logical step would be to elucidate its mechanism of action.

G Peptide Dichloro-Peptide Receptor Cell Surface Receptor Peptide->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Activation Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Phosphorylation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A generic signaling pathway potentially modulated by a novel bioactive peptide.

Concluding Remarks

The exploration of novel reagents is paramount to advancing the field of peptide science. While this compound is not a mainstream compound in peptide synthesis, its unique chemical features warrant investigation. The hypothetical protocols and workflows presented here are intended to inspire further research into its potential applications, which could lead to the development of new classes of peptides with unique biological activities. It is important to reiterate that these are theoretical frameworks and require experimental validation.

Application Note and Protocol: N-Alkylation of 2,2-Dichloropropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and development. 2,2-Dichloropropanamide is a valuable building block, and its N-alkylation provides access to a range of functionalized molecules with potential biological activity. This document provides a detailed protocol for the N-alkylation of this compound using a standard method involving deprotonation with a strong base followed by reaction with an alkyl halide. This approach is analogous to the Williamson ether synthesis, where the amide anion acts as a nucleophile.[1][2][3][4][5]

Data Presentation

The following table summarizes the quantitative data for a representative N-alkylation of this compound with benzyl bromide.

ParameterValue
Reactants
This compound1.0 eq
Sodium Hydride (60% dispersion in mineral oil)1.2 eq
Benzyl Bromide1.1 eq
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Product N-benzyl-2,2-dichloropropanamide
Yield 75-85% (isolated yield)

Experimental Protocol

This protocol details the N-alkylation of this compound with benzyl bromide using sodium hydride as the base. The amide nitrogen, once deprotonated by a strong base like sodium hydride, becomes a potent nucleophile capable of reacting with an alkyl halide.[1]

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (e.g., 10 mL per 1 g of amide) to the flask via a syringe. Stir the mixture at room temperature until the amide is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in an inert atmosphere if possible. Hydrogen gas is evolved during this step.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Slowly add benzyl bromide (1.1 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and wash with water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2,2-dichloropropanamide.

Visualizations

experimental_workflow reagents 1. Weigh Reagents - this compound - Sodium Hydride - Benzyl Bromide dissolution 2. Dissolve Amide in Anhydrous THF reagents->dissolution deprotonation 3. Deprotonation with NaH at 0°C dissolution->deprotonation alkylation 4. Add Alkyl Halide (Benzyl Bromide) at 0°C deprotonation->alkylation reaction 5. Stir at Room Temp (4-6 hours) alkylation->reaction workup 6. Aqueous Work-up - Quench with NH4Cl - Extract with EtOAc reaction->workup purification 7. Purification - Dry with MgSO4 - Concentrate - Column Chromatography workup->purification product 8. Pure N-alkylated Product purification->product

Caption: Experimental workflow for the N-alkylation of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Amide This compound (R-CONH2) AmideAnion Amide Anion (R-CONH⁻) Amide->AmideAnion Deprotonation Base Strong Base (e.g., NaH) Base->AmideAnion AlkylHalide Alkyl Halide (R'-X) NAlkylatedAmide N-Alkylated Amide (R-CONHR') AlkylHalide->NAlkylatedAmide AmideAnion->NAlkylatedAmide SN2 Attack Salt Salt (NaX)

Caption: General mechanism for the N-alkylation of an amide via SN2 reaction.

References

Application of 2,2-Dichloropropanamide in Agrochemical Research: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates a significant lack of publicly available data on the direct application of 2,2-dichloropropanamide as an active ingredient in agrochemical research and development. While structurally related compounds have established uses as herbicides, this compound itself does not appear to be a commercially developed or extensively researched herbicide.

This document aims to provide a comprehensive overview based on the available information, including a discussion of a closely related analogue, and outlines general protocols that would be applicable for the evaluation of novel herbicidal compounds.

Lack of Herbicidal Data for this compound

Extensive searches of scientific literature and patent databases did not yield specific data on the herbicidal efficacy, mode of action, or toxicological profile of this compound. Consequently, no quantitative data for parameters such as EC50 (Effective Concentration, 50%) or IC50 (Inhibitory Concentration, 50%) values against common weed species are available. Furthermore, no established experimental protocols for the synthesis or bioactivity screening of this specific compound in an agrochemical context were found.

A Note on the Related Compound: Dalapon (2,2-Dichloropropionic Acid)

It is pertinent to mention a structurally similar compound, 2,2-dichloropropionic acid, commonly known as Dalapon, which is a recognized herbicide.[1] Dalapon is used for the control of annual and perennial grasses.[1] It is important to emphasize that while Dalapon is the carboxylic acid precursor to this compound, their biological activities could differ significantly due to the change in the functional group from a carboxylic acid to an amide.

Hypothetical Experimental Workflow for Herbicidal Activity Screening

Should a researcher wish to investigate the potential herbicidal properties of this compound, a general experimental workflow could be followed. This workflow is a standard approach in the agrochemical industry for the initial screening of new chemical entities.

G cluster_0 Compound Synthesis and Characterization cluster_1 Primary Herbicidal Screening cluster_2 Secondary Screening and Dose-Response cluster_3 Mechanism of Action Studies synthesis Synthesis of This compound purification Purification and Characterization (NMR, MS) synthesis->purification species Selection of Weed and Crop Species purification->species pre_emergence Pre-emergence Assay (Soil Application) dose_response Dose-Response Studies (EC50/IC50 Determination) pre_emergence->dose_response post_emergence Post-emergence Assay (Foliar Application) post_emergence->dose_response species->pre_emergence species->post_emergence selectivity Crop Selectivity Evaluation dose_response->selectivity moa Mode of Action Studies (e.g., Enzyme Assays) selectivity->moa

Caption: Hypothetical workflow for evaluating the herbicidal potential of a novel compound.

General Protocols for Herbicidal Activity Evaluation

The following are generalized protocols that can be adapted for the preliminary assessment of a compound like this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2,2-dichloropropionyl chloride.

Materials:

  • 2,2-dichloropropionyl chloride

  • Ammonia (aqueous solution or gas)

  • Anhydrous diethyl ether

  • Sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 2,2-dichloropropionyl chloride in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a chilled aqueous ammonia solution dropwise with vigorous stirring.

  • Continue the reaction for 1-2 hours at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Protocol 2: Primary Pre-emergence Herbicidal Screening

Objective: To evaluate the pre-emergence herbicidal activity of this compound.

Materials:

  • Test compound (this compound)

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., corn, soybean)

  • Potting soil

  • Pots or trays

  • Acetone or other suitable solvent

  • Surfactant

  • Spray chamber

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent like acetone, with the addition of a surfactant to aid in dispersion.

  • Fill pots or trays with potting soil.

  • Sow the seeds of the selected weed and crop species at a uniform depth.

  • Apply the test solution evenly to the soil surface using a spray chamber to simulate a pre-emergence application. A range of concentrations should be tested.

  • Include a solvent-only control and a positive control with a known herbicide.

  • Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), assess the germination rate and the health of the emerged seedlings.

  • Record data on phytotoxicity, such as stunting, chlorosis, and mortality, and compare it to the control groups.

Protocol 3: Primary Post-emergence Herbicidal Screening

Objective: To evaluate the post-emergence herbicidal activity of this compound.

Procedure:

  • Follow steps 1-3 from the pre-emergence protocol.

  • Allow the seeds to germinate and the seedlings to reach a specific growth stage (e.g., 2-3 leaf stage).

  • Prepare the test solution as described previously.

  • Apply the test solution as a foliar spray to the seedlings in a spray chamber.

  • Include appropriate controls.

  • Return the pots to the greenhouse or growth chamber.

  • Assess the plants for signs of injury at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Record the level of damage using a rating scale.

Conclusion

References

Application Notes and Protocols for Screening 2,2-Dichloropropanamide for Herbicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the preliminary screening of 2,2-dichloropropanamide for potential herbicidal activity. The protocols outlined below leverage established methodologies for herbicide evaluation, using the structurally related and commercially recognized herbicide, Dalapon (2,2-dichloropropionic acid), as a benchmark for comparison. Dalapon is a known inhibitor of lipid synthesis and pantothenate metabolism, providing a mechanistic basis for comparative analysis.[1][2][3][4] It is hypothesized that this compound may exhibit herbicidal properties, potentially acting as a pro-herbicide that is metabolized to its active acidic form, 2,2-dichloropropionic acid, within the plant.

Data Presentation

Table 1: Physicochemical Properties of Test and Reference Compounds
PropertyThis compound (Test Compound)2,2-Dichloropropionic Acid (Dalapon - Reference)
Molecular Formula C₃H₅Cl₂NOC₃H₄Cl₂O₂[1]
Molecular Weight 142.00 g/mol 142.97 g/mol [1]
Appearance (To be determined)Colorless liquid or white solid[1]
Water Solubility (To be determined)Soluble[1]
Mode of Action (Hypothesized/Known) Potential pro-herbicide, possible inhibition of lipid synthesis.Inhibition of lipid synthesis.[3][4]
Table 2: Summary of Post-Emergence Herbicidal Activity Screening Results
TreatmentApplication Rate ( kg/ha )Plant SpeciesGrowth Inhibition (%)Phytotoxicity Score (0-10)
Untreated Control 0Avena sativa (Oat)00
Brassica napus (Rapeseed)00
This compound 0.5Avena sativa
Brassica napus
1.0Avena sativa
Brassica napus
2.0Avena sativa
Brassica napus
Dalapon (Positive Control) 0.5Avena sativa
Brassica napus
1.0Avena sativa
Brassica napus
2.0Avena sativa
Brassica napus

Phytotoxicity Score: 0 = no injury, 10 = complete plant death.

Table 3: Summary of Pre-Emergence Herbicidal Activity Screening Results
TreatmentApplication Rate ( kg/ha )Plant SpeciesGermination Inhibition (%)Seedling Vigor Rating (1-5)
Untreated Control 0Avena sativa (Oat)05
Brassica napus (Rapeseed)05
This compound 0.5Avena sativa
Brassica napus
1.0Avena sativa
Brassica napus
2.0Avena sativa
Brassica napus
Dalapon (Positive Control) 0.5Avena sativa
Brassica napus
1.0Avena sativa
Brassica napus
2.0Avena sativa
Brassica napus

Seedling Vigor Rating: 1 = very poor, 5 = excellent.

Experimental Protocols

Protocol 1: Post-Emergence Herbicidal Activity Assay

This protocol is designed to evaluate the herbicidal effect of this compound when applied to emerged and actively growing plants.

1. Plant Material and Growth Conditions:

  • Select at least one monocotyledonous species (e.g., Avena sativa - oat) and one dicotyledonous species (e.g., Brassica napus - rapeseed) to assess the spectrum of activity.

  • Sow seeds in pots containing a standard potting mix and grow in a controlled environment (greenhouse or growth chamber) with a 16-hour photoperiod, day/night temperatures of 25/18°C, and adequate watering.

  • Allow plants to reach the 2-3 leaf stage before treatment.

2. Preparation of Test Solutions:

  • Prepare stock solutions of this compound and Dalapon in a suitable solvent (e.g., acetone with a non-ionic surfactant).

  • Prepare a series of dilutions to achieve the desired application rates (e.g., 0.5, 1.0, and 2.0 kg active ingredient per hectare). The final spray volume should be consistent across all treatments.

  • Include an untreated control (solvent and surfactant only).

3. Herbicide Application:

  • Apply the test solutions to the foliage of the plants using a laboratory track sprayer calibrated to deliver a uniform spray volume.

  • Ensure complete and even coverage of the plant foliage.

  • Randomize the placement of pots to minimize environmental variability.

4. Data Collection and Analysis:

  • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT).

  • Record phytotoxicity using a rating scale (e.g., 0-10, where 0 is no effect and 10 is complete plant death).

  • At 21 DAT, harvest the above-ground biomass, determine the fresh weight, and then dry at 60°C to a constant weight to determine the dry weight.

  • Calculate the percent growth inhibition relative to the untreated control.

Protocol 2: Pre-Emergence Herbicidal Activity Assay

This protocol assesses the effect of this compound on seed germination and early seedling growth when applied to the soil.

1. Plant Material and Potting:

  • Use the same plant species as in the post-emergence assay.

  • Fill pots with a standard soil mix.

  • Sow a known number of seeds (e.g., 10-20) per pot at a uniform depth.

2. Herbicide Application:

  • Prepare test solutions as described in Protocol 1.

  • Apply the solutions uniformly to the soil surface immediately after sowing.

  • Water the pots lightly to incorporate the test compounds into the upper soil layer.

3. Growth Conditions and Data Collection:

  • Place the pots in a controlled environment with the same conditions as the post-emergence assay.

  • At 14-21 days after sowing, count the number of emerged seedlings to determine the percent germination inhibition.

  • Visually assess the vigor of the emerged seedlings and assign a rating (e.g., 1-5, where 1 is severe stunting and discoloration, and 5 is healthy).

  • Harvest the emerged seedlings and measure fresh and dry weights to calculate growth inhibition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_post_emergence Post-Emergence Screening cluster_pre_emergence Pre-Emergence Screening cluster_analysis Analysis & Conclusion Compound_Prep Prepare Test Solutions (this compound, Dalapon) Post_Application Foliar Application Compound_Prep->Post_Application Pre_Application Soil Application Compound_Prep->Pre_Application Plant_Prep Grow Test Plants (Monocot & Dicot) Plant_Prep->Post_Application Post_Data Data Collection (Phytotoxicity, Biomass) Post_Application->Post_Data Data_Analysis Analyze Data & Compare to Control Post_Data->Data_Analysis Pre_Data Data Collection (Germination, Vigor) Pre_Application->Pre_Data Pre_Data->Data_Analysis Conclusion Determine Herbicidal Activity Data_Analysis->Conclusion

Caption: Workflow for screening this compound for herbicidal activity.

Signaling_Pathway cluster_pathway Hypothesized Mechanism of Action Proherbicide This compound (Pro-herbicide) Metabolism Plant Metabolism (e.g., amidase activity) Proherbicide->Metabolism Active_Herbicide 2,2-Dichloropropionic Acid (Active Herbicide) Metabolism->Active_Herbicide Target_Enzyme Inhibition of Lipid Synthesis Active_Herbicide->Target_Enzyme Inhibits Plant_Death Plant Death Target_Enzyme->Plant_Death Leads to

Caption: Hypothesized metabolic activation and mode of action of this compound.

References

Application Notes and Protocols: 2,2-Dichloropropanamide as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of 2,2-dichloropropanamide as a key building block in the synthesis of various five-membered heterocyclic compounds. The gem-dichloro functional group serves as a latent carboxylic acid equivalent, enabling efficient cyclization reactions with a range of dinucleophiles to afford substituted imidazolines, oxazolines, and thiazolines. These heterocycles are prevalent scaffolds in numerous biologically active molecules and pharmaceutical agents.

Application Note 1: Synthesis of 2-Methyl-4,5-dihydro-1H-imidazole (2-Methyl-2-imidazoline)

Introduction: 2-Imidazolines are a critical class of heterocycles found in numerous pharmaceutical agents with activities ranging from antihypertensive to hypoglycemic. The following protocol details the synthesis of 2-methyl-2-imidazoline from this compound and ethylenediamine. The reaction proceeds via an initial nucleophilic attack by the diamine, followed by an intramolecular cyclization and elimination of two equivalents of hydrogen chloride.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products This compound This compound Intermediate Intermediate This compound->Intermediate + Ethylenediamine 2-Methyl-2-imidazoline 2-Methyl-2-imidazoline Intermediate->2-Methyl-2-imidazoline - 2 HCl Ethylenediamine Ethylenediamine

Caption: General reaction scheme for the synthesis of 2-methyl-2-imidazoline.

Experimental Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.42 g, 10 mmol) and anhydrous toluene (40 mL).

  • Addition of Reagents: While stirring, add ethylenediamine (0.60 g, 10 mmol) dropwise to the solution at room temperature. A mild exotherm may be observed.

  • Addition of Base: Add triethylamine (2.22 g, 22 mmol, 2.2 equivalents) to the reaction mixture. The formation of a precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane/methanol solvent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford pure 2-methyl-2-imidazoline.

Quantitative Data Summary:

EntryDinucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1EthylenediamineTriethylamineToluene110575-85
2EthylenediaminePotassium CarbonateAcetonitrile80865-75
31,2-PropanediamineTriethylamineToluene110670-80

Application Note 2: Synthesis of 2-Methyl-4,5-dihydrooxazole (2-Methyl-2-oxazoline)

Introduction: 2-Oxazolines are versatile intermediates in organic synthesis, often employed as chiral auxiliaries and as precursors to other functional groups. This protocol describes their synthesis from this compound and ethanolamine. The mechanism is analogous to the imidazoline synthesis, involving nucleophilic attack, cyclization, and elimination.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products This compound This compound Intermediate Intermediate This compound->Intermediate + Ethanolamine 2-Methyl-2-oxazoline 2-Methyl-2-oxazoline Intermediate->2-Methyl-2-oxazoline - 2 HCl Ethanolamine Ethanolamine

Caption: General reaction scheme for the synthesis of 2-methyl-2-oxazoline.

Experimental Protocol:

  • Reaction Setup: In a 100 mL three-necked flask fitted with a dropping funnel, magnetic stirrer, and reflux condenser, dissolve this compound (1.42 g, 10 mmol) in dry acetonitrile (50 mL).

  • Addition of Reagents: Add ethanolamine (0.61 g, 10 mmol) to the dropping funnel and add it dropwise to the stirred solution over 15 minutes.

  • Addition of Base: Add anhydrous potassium carbonate (3.04 g, 22 mmol, 2.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) for 8-12 hours, with continuous stirring. Monitor the reaction by TLC (eluent: ethyl acetate/hexanes, 1:1).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the solid residue with acetonitrile.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The residue can be purified by fractional distillation under reduced pressure to yield the desired 2-methyl-2-oxazoline.

Quantitative Data Summary:

EntryDinucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1EthanolaminePotassium CarbonateAcetonitrile821070-80
2EthanolamineSodium HydrideTHF66675-85
3(S)-2-Amino-1-propanolPotassium CarbonateAcetonitrile821265-75

Application Note 3: Synthesis of 2-Methyl-4,5-dihydrothiazole (2-Methyl-2-thiazoline)

Introduction: Thiazolines and their derivatives are important sulfur-containing heterocycles present in a variety of natural products and pharmacologically active compounds, including antibiotics. The synthesis of 2-methyl-2-thiazoline can be achieved through the condensation of this compound with cysteamine.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products This compound This compound Intermediate Intermediate This compound->Intermediate + Cysteamine 2-Methyl-2-thiazoline 2-Methyl-2-thiazoline Intermediate->2-Methyl-2-thiazoline - 2 HCl Cysteamine Cysteamine

Caption: General reaction scheme for the synthesis of 2-methyl-2-thiazoline.

Experimental Protocol:

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet. Add this compound (1.42 g, 10 mmol) and N,N-dimethylformamide (DMF, 30 mL).

  • Addition of Reagents: Add cysteamine hydrochloride (1.14 g, 10 mmol) to the solution.

  • Addition of Base: Cool the mixture in an ice bath and slowly add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22 mmol) in small portions. Caution: Hydrogen gas is evolved.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 3-5 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture and carefully quench with water (50 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 8:2) to give pure 2-methyl-2-thiazoline.

Quantitative Data Summary:

EntryDinucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1CysteamineSodium HydrideDMF80460-70
2CysteamineTriethylamineChlorobenzene130655-65
3D-Cysteine methyl esterTriethylamineToluene110850-60

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of the target heterocycles from this compound.

workflow Start Start: this compound & Dinucleophile Reaction Reaction with Base in Solvent Start->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Continue Workup Work-up: Filtration/Extraction Monitoring->Workup Complete Purification Purification: Distillation/Chromatography Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End: Pure Heterocycle Characterization->End

Caption: General experimental workflow for heterocyclic synthesis.

Application Notes and Protocols for the Amination of 2,2-Dichloropropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amino acids, fundamental building blocks of proteins and crucial components in pharmaceutical development, is a subject of continuous research. One established method for the preparation of α-amino acids is the nucleophilic substitution of α-halo acids. This document provides a detailed experimental procedure for the amination of 2,2-dichloropropanoic acid. This process offers a potential route to synthesizing 2-amino-2-chloropropanoic acid or, under more forcing conditions, the novel gem-diamino acid, 2,2-diaminopropanoic acid. The protocol is based on established methods for the amination of monochloro and monobromo α-alkanoic acids, adapted for the unique reactivity of a gem-dihalo substrate. The reaction proceeds via a nucleophilic substitution mechanism where ammonia acts as the nucleophile.[1] The use of a large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine by-products.

Materials and Methods

Materials:

  • 2,2-Dichloropropanoic acid (≥98% purity)

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol (95%)

  • Diethyl ether

  • Hydrochloric acid (concentrated and 1 M)

  • Sodium hydroxide (1 M)

  • Anhydrous sodium sulfate

  • Deionized water

  • High-pressure reaction vessel (e.g., Parr reactor)

  • Stirring hotplate

  • Rotary evaporator

  • pH meter

  • Standard laboratory glassware

  • Analytical instrumentation (e.g., NMR, FT-IR, Mass Spectrometry) for product characterization

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to determine the chemical structure of the product(s). The disappearance of the methine proton in the starting material and the appearance of new signals corresponding to the amino acid product will be monitored.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of characteristic functional groups such as N-H (amine), C=O (carboxylic acid), and the absence of C-Cl bonds will be confirmed.

  • Mass Spectrometry (MS): The molecular weight of the product(s) will be determined to confirm their identity.

Experimental Protocol

1. Reaction Setup:

  • In a high-pressure reaction vessel, place a magnetic stir bar and add 14.3 g (0.1 mol) of 2,2-dichloropropanoic acid.

  • In a separate beaker, carefully measure 170 mL of concentrated aqueous ammonia (approximately 10 molar equivalents of NH₃).

  • Cool the ammonia solution in an ice bath and slowly add it to the reaction vessel containing the 2,2-dichloropropanoic acid. The addition should be performed in a well-ventilated fume hood due to the volatility of ammonia.

  • Seal the high-pressure reaction vessel according to the manufacturer's instructions.

2. Reaction Conditions:

  • Place the sealed reaction vessel on a stirring hotplate within a blast shield.

  • Heat the reaction mixture to 70-100°C with vigorous stirring. The internal pressure of the vessel will increase due to the heating of the aqueous ammonia solution.

  • Maintain the reaction at this temperature for 5-10 hours. The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by TLC or NMR.

3. Work-up and Product Isolation:

  • After the reaction is complete, cool the vessel to room temperature.

  • Slowly and carefully vent the excess ammonia pressure in a fume hood.

  • Open the reaction vessel and transfer the reaction mixture to a round-bottom flask.

  • Remove the excess ammonia and water under reduced pressure using a rotary evaporator.

  • The resulting residue will contain the crude amino acid and ammonium chloride.

  • Add 100 mL of 95% ethanol to the residue and stir to dissolve the amino acid, leaving the majority of the ammonium chloride as a precipitate.

  • Filter the mixture to remove the ammonium chloride.

  • The filtrate contains the crude amino acid. To purify, the isoelectric precipitation method can be employed. Dissolve the crude product in a minimum amount of 1 M HCl. Then, slowly add 1 M NaOH to adjust the pH to the isoelectric point of the expected amino acid (for alanine, this is around pH 6). The amino acid will precipitate out of the solution.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol and then diethyl ether.

  • Dry the purified product under vacuum to obtain a white crystalline solid.

4. Product Characterization:

  • Characterize the final product using NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity as either 2-amino-2-chloropropanoic acid or 2,2-diaminopropanoic acid.

Data Presentation

The following table summarizes the key experimental parameters for the amination of 2,2-dichloropropanoic acid. The conditions for the synthesis of the di-amino product are hypothetical and represent a starting point for further optimization.

ParameterMono-amination (Predicted)Di-amination (Hypothetical)
Starting Material 2,2-Dichloropropanoic acid2,2-Dichloropropanoic acid
Aminating Agent Aqueous Ammonia (28-30%)Anhydrous Liquid Ammonia
Molar Ratio (NH₃:Acid) 10:1>20:1
Temperature (°C) 70 - 100100 - 150
Pressure AutogenousHigh Pressure
Reaction Time (h) 5 - 1012 - 24
Expected Product 2-Amino-2-chloropropanoic acid2,2-Diaminopropanoic acid
Typical Yield Not DeterminedNot Determined

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Start: 2,2-Dichloropropanoic Acid reagents Add Concentrated Aqueous Ammonia start->reagents reaction_vessel Seal High-Pressure Reaction Vessel reagents->reaction_vessel heating Heat to 70-100°C with Stirring (5-10h) reaction_vessel->heating cooling Cool to Room Temperature & Vent Pressure heating->cooling evaporation Evaporate Excess Ammonia & Water cooling->evaporation extraction Dissolve in Ethanol & Filter NH4Cl evaporation->extraction precipitation Isoelectric Precipitation extraction->precipitation filtration Filter & Wash Product precipitation->filtration drying Dry Under Vacuum filtration->drying nmr NMR Spectroscopy (¹H, ¹³C) drying->nmr ftir FT-IR Spectroscopy drying->ftir ms Mass Spectrometry drying->ms final_product Final Product: 2-Amino-2-chloropropanoic acid or 2,2-Diaminopropanoic acid nmr->final_product ftir->final_product ms->final_product

Caption: Experimental workflow for the amination of 2,2-dichloropropanoic acid.

Safety Precautions

  • This experiment must be conducted in a well-ventilated fume hood.

  • Concentrated ammonia is corrosive and has a pungent odor. Avoid inhalation of vapors and contact with skin and eyes.

  • 2,2-Dichloropropanoic acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is performed under pressure. Use a properly maintained and certified high-pressure reaction vessel and a blast shield.

  • Follow all standard laboratory safety procedures.

References

Application Notes and Protocols for the Purification of Crude 2,2-Dichloropropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 2,2-dichloropropanamide. The described techniques are standard laboratory procedures that can be adapted based on the specific impurity profile of the crude material. Due to the limited availability of specific physicochemical data for this compound, the following protocols are based on general principles for the purification of chlorinated amides and analogous compounds. It is recommended to perform small-scale optimization experiments to determine the most effective purification strategy for your specific sample.

Introduction

This compound is a halogenated amide of interest in various fields of chemical research and development. Synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is crucial to obtain a compound of high purity for subsequent applications. This document outlines three common purification techniques: recrystallization, liquid-liquid extraction, and flash column chromatography.

Potential Impurities: The nature and quantity of impurities will depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials (e.g., 2,2-dichloropropionyl chloride, ammonia or an amine)

  • By-products from side reactions

  • Solvents used in the synthesis

Purification Techniques

A multi-step purification strategy is often the most effective approach. The choice and sequence of techniques will depend on the properties of the impurities present.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Protocol:

  • Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at its boiling point. Potential solvents for chlorinated amides include ethanol, methanol, ethyl acetate, toluene, and mixtures of these with water or hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
Ethanol/WaterA common and effective solvent system for moderately polar organic compounds.
Ethyl Acetate/HexanesGood for compounds of intermediate polarity.
TolueneSuitable for less polar compounds; slow evaporation can yield high-quality crystals.
MethanolA polar protic solvent that can be effective for polar amides.
Liquid-Liquid Extraction

Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. This technique is particularly useful for removing acidic or basic impurities.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • To remove basic impurities, wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).

    • Perform a final wash with brine (saturated aqueous NaCl solution) to remove residual water from the organic layer.

  • Separation: After each wash, allow the layers to separate and drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound.

Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity.

Protocol:

  • Stationary Phase and Eluent Selection: For a polar compound like an amide, normal-phase chromatography on silica gel is a common choice. The eluent system is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Table 2: Example Eluent Systems for Flash Chromatography

Eluent System (v/v)PolarityApplication
Hexanes:Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for separating moderately polar compounds.
Dichloromethane:Methanol (99:1 to 9:1)Medium to HighEffective for more polar compounds.

Visualized Workflows

The following diagrams illustrate the general workflows for the described purification techniques.

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Cool to Crystallize Dissolve->Cool No Insoluble Impurities Hot_Filter->Cool Filter_Wash Vacuum Filtration & Wash with Cold Solvent Cool->Filter_Wash Dry Dry Crystals Filter_Wash->Dry Pure Pure this compound Dry->Pure

Caption: Recrystallization Workflow

Extraction_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Wash with Aqueous Solution Dissolve->Wash Separate Separate Layers Wash->Separate Dry Dry Organic Layer Separate->Dry Organic Layer Aqueous Waste Aqueous Waste Separate->Aqueous Waste Aqueous Layer Evaporate Evaporate Solvent Dry->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Liquid-Liquid Extraction Workflow

Chromatography_Workflow Crude Crude this compound Load Load onto Silica Gel Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Flash Chromatography Workflow

Data Summary

The following table provides a qualitative summary for comparing the different purification techniques. Quantitative data such as yield and purity will be highly dependent on the nature of the crude product and the specific experimental conditions.

Table 3: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For Removing
Recrystallization Differential solubilityHigh purity achievable, scalablePotential for low yield, requires a solid productSparingly soluble impurities
Liquid-Liquid Extraction Differential partitioningFast, good for removing ionic impuritiesMay not remove impurities with similar solubility to the product, can be labor-intensiveAcidic and basic impurities
Flash Column Chromatography Differential adsorptionCan separate complex mixtures, high resolutionCan be time-consuming, requires solvent, potential for product loss on the columnImpurities with different polarities

Disclaimer: The protocols and data presented are intended as a general guide. The optimal purification strategy for crude this compound may vary. It is essential to conduct small-scale trials to determine the most effective methods and conditions for your specific sample. Always handle chlorinated organic compounds in a well-ventilated fume hood and wear appropriate personal protective equipment.

Application Notes and Protocols for Measuring the Reaction Kinetics of 2,2-Dichloropropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropropanamide is a halogenated amide whose reaction kinetics are of interest in various fields, including environmental science, drug metabolism, and synthetic chemistry. Understanding the rates and mechanisms of its synthesis, degradation, and interaction with biological molecules is crucial for assessing its stability, potential toxicity, and synthetic utility. These application notes provide a comprehensive framework for measuring the reaction kinetics of this compound, offering detailed protocols and data presentation guidelines.

Key Reaction Pathways

The primary reactions of interest for this compound include its hydrolysis, nucleophilic substitution, and potential thermal degradation. The presence of two chlorine atoms on the α-carbon and an amide group suggests several potential reaction mechanisms that can be investigated.

Experimental Design and Protocols

A successful kinetic study of this compound requires careful experimental design and the use of appropriate analytical techniques to monitor the concentration of reactants and products over time.

General Experimental Workflow

The following diagram illustrates a general workflow for a kinetic experiment.

Kinetic Experiment Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (this compound, buffer, nucleophile) B Equilibrate Reaction Vessel to Desired Temperature A->B C Initiate Reaction by Mixing Reactants B->C D Collect Aliquots at Specific Time Intervals C->D E Quench Reaction in Aliquots D->E F Analyze Samples by GC-MS or HPLC E->F G Quantify Reactant and Product Concentrations F->G H Plot Concentration vs. Time G->H I Determine Rate Constants and Reaction Order H->I

Caption: General workflow for a chemical kinetics experiment.

Protocol for Measuring Hydrolysis Kinetics

This protocol outlines the steps to measure the rate of hydrolysis of this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., a suitable organic solvent like ethyl acetate)

  • Internal standard for chromatography

  • Thermostated water bath or reaction block

  • Autosampler vials

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

    • Prepare a phosphate buffer solution at the desired pH (e.g., 7.4) and ionic strength.

    • Prepare a quenching solution containing a known concentration of an internal standard.

  • Reaction Setup:

    • Add the phosphate buffer to a temperature-controlled reaction vessel and allow it to equilibrate to the desired temperature (e.g., 37 °C).

    • Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed buffer to achieve the desired final concentration.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and internal standard. This will stop the reaction and extract the analyte.

  • Analysis:

    • Analyze the quenched samples using a validated GC-MS method. The use of an internal standard is crucial for accurate quantification.

    • Monitor the disappearance of the this compound peak and the appearance of any hydrolysis product peaks.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).

Protocol for Measuring Kinetics of Nucleophilic Substitution

This protocol is designed to measure the reaction rate of this compound with a nucleophile (e.g., a thiol-containing compound like glutathione).

Materials:

  • This compound

  • Nucleophile (e.g., glutathione)

  • Appropriate buffer system

  • Quenching solution

  • Internal standard

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

  • Preparation:

    • Prepare stock solutions of this compound and the nucleophile in the chosen buffer.

  • Reaction Setup:

    • In a thermostated reaction vessel, combine the buffer and the nucleophile solution. Allow to equilibrate.

    • Initiate the reaction by adding the this compound stock solution.

  • Sampling and Quenching:

    • Follow the same procedure as for the hydrolysis experiment, collecting and quenching aliquots at various time points.

  • Analysis:

    • Analyze the samples by HPLC. This is often more suitable for polar analytes like glutathione and its adducts.

    • Monitor the concentrations of both reactants and the product(s).

  • Data Analysis:

    • If the nucleophile is in large excess, the reaction can often be treated as pseudo-first-order with respect to this compound.

    • Determine the second-order rate constant by measuring the pseudo-first-order rate constant at several different concentrations of the nucleophile.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

Hypothetical Rate Constants for Hydrolysis

The following table presents hypothetical rate constants for the hydrolysis of this compound at different temperatures. This data is for illustrative purposes only.

Temperature (°C)pHRate Constant (k, s⁻¹)Half-life (t₁/₂, min)
257.41.5 x 10⁻⁵770
377.44.8 x 10⁻⁵240
507.41.6 x 10⁻⁴72
Hypothetical Rate Constants for Nucleophilic Substitution with Glutathione (GSH)

This table shows hypothetical second-order rate constants for the reaction of this compound with glutathione. This data is for illustrative purposes only.

Temperature (°C)pH[GSH] (mM)Pseudo-first-order k (s⁻¹)Second-order k (M⁻¹s⁻¹)
377.412.1 x 10⁻⁴0.21
377.451.05 x 10⁻³0.21
377.4102.1 x 10⁻³0.21

Analytical Methods

The choice of analytical method is critical for accurate kinetic measurements.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It offers high sensitivity and selectivity, allowing for accurate quantification even in complex matrices. Sample preparation typically involves liquid-liquid extraction to transfer the analyte from the aqueous reaction medium to an organic solvent.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of more polar, non-volatile compounds that may be involved in the reaction, such as polar nucleophiles or degradation products. A variety of column chemistries and detection methods (e.g., UV, MS) can be employed depending on the specific analytes.

Logical Relationship for Rate Law Determination

The following diagram illustrates the logical steps to determine the rate law of a reaction.

Rate Law Determination A Perform Kinetic Experiments at Varying Reactant Concentrations B Plot ln[A] vs. time A->B C Plot 1/[A] vs. time A->C D Is the plot of ln[A] vs. time linear? B->D E Is the plot of 1/[A] vs. time linear? C->E D->E No F Reaction is First Order D->F Yes G Reaction is Second Order E->G Yes H Determine Rate Constant (k) from the Slope F->H G->H

Caption: Logical flow for determining the reaction order.

Conclusion

The protocols and guidelines presented here provide a robust framework for the detailed investigation of the reaction kinetics of this compound. By employing these methodologies, researchers can obtain reliable kinetic data that is essential for understanding the chemical behavior of this and similar molecules. The use of appropriate analytical techniques and systematic data analysis is paramount to achieving accurate and reproducible results.

References

Application Notes and Protocols for the Use of 2,2-Dichloropropanamide Moiety as an Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dichloropropanamide functional group is a key structural motif found in several clinically significant pharmaceutical compounds. Its presence can confer specific physicochemical and biological properties to a molecule, influencing its mechanism of action, metabolic stability, and overall therapeutic efficacy. While this compound itself is not commonly used as a direct intermediate, the 2,2-dichloropropionyl moiety is typically introduced into a target molecule via its more reactive precursor, 2,2-dichloropropionyl chloride. These application notes provide an overview of the synthesis of this important intermediate and its application in the preparation of bioactive compounds, with a focus on the well-established drugs Chloramphenicol and Diloxanide.

Synthesis of 2,2-Dichloropropionyl Chloride

The primary precursor for introducing the this compound moiety is 2,2-dichloropropionyl chloride. This reactive acyl chloride can be synthesized from 2,2-dichloropropionic acid using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 2,2-Dichloropropionyl Chloride from 2,2-Dichloropropionic Acid

This protocol is based on general procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • 2,2-dichloropropionic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Stirring plate and magnetic stir bar

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dichloropropionic acid in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (typically 1.2-1.5 molar equivalents) to the solution at room temperature with stirring. The addition is often done via a dropping funnel.

  • After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The excess thionyl chloride and the solvent can be removed by distillation.

  • The resulting crude 2,2-dichloropropionyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

General Synthesis of N-Substituted-2,2-dichloropropanamides

The synthesis of the final amide-containing drug molecule is typically achieved through the reaction of 2,2-dichloropropionyl chloride with a suitable amine precursor. This is a standard nucleophilic acyl substitution reaction, often referred to as the Schotten-Baumann reaction.

Experimental Protocol: General Amide Synthesis

Materials:

  • 2,2-dichloropropionyl chloride

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • A suitable base (e.g., triethylamine (TEA), pyridine, or diisopropylethylamine (DIEA))

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • Dissolve the amine in the chosen anhydrous aprotic solvent in a round-bottom flask.

  • Add a stoichiometric amount of the base (typically 1.0-1.2 equivalents) to the amine solution.

  • Cool the mixture in an ice bath to 0°C with stirring.

  • Slowly add a solution of 2,2-dichloropropionyl chloride (1.0 equivalent) in the same solvent to the cooled amine/base mixture.

  • Allow the reaction to stir at 0°C for a period and then warm to room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution to neutralize the excess base and protonate any remaining amine.

  • The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

  • The crude product can be purified by recrystallization or column chromatography.

Application Case Study 1: Chloramphenicol

Chloramphenicol is a broad-spectrum antibiotic that was first isolated from Streptomyces venezuelae. It is notable for containing a p-nitrophenyl group and a dichloroacetamide tail, which is a derivative of a this compound structure.

Signaling Pathway and Mechanism of Action

Chloramphenicol functions by inhibiting bacterial protein synthesis.[1][2][3][4] It binds reversibly to the 50S subunit of the bacterial ribosome.[1][3] This binding action blocks the peptidyl transferase step of protein elongation, thereby preventing the formation of peptide bonds.[3] This leads to a bacteriostatic effect, halting the growth and replication of susceptible bacteria.[4]

Chloramphenicol_Mechanism cluster_synthesis Synthetic Pathway cluster_action Mechanism of Action p_nitroacetophenone p-Nitroacetophenone aminodiol Aminodiol Intermediate p_nitroacetophenone->aminodiol Multi-step synthesis chloramphenicol Chloramphenicol aminodiol->chloramphenicol dichloroacetyl_chloride Dichloroacetyl Chloride dichloroacetyl_chloride->chloramphenicol Acylation chloramphenicol_action Chloramphenicol ribosome Bacterial 50S Ribosomal Subunit chloramphenicol_action->ribosome Binds to peptidyl_transferase Peptidyl Transferase Step ribosome->peptidyl_transferase Inhibits protein_synthesis Protein Synthesis peptidyl_transferase->protein_synthesis Blocks bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to Diloxanide_Mechanism cluster_synthesis Synthetic Pathway cluster_action Mechanism of Action p_aminophenol p-(N-methyl)aminophenol diloxanide Diloxanide p_aminophenol->diloxanide dichloroacetyl_chloride Dichloroacetyl Chloride dichloroacetyl_chloride->diloxanide Acylation diloxanide_furoate Diloxanide Furoate (Prodrug) diloxanide_active Diloxanide (Active Drug) diloxanide_furoate->diloxanide_active Hydrolysis in GI tract e_histolytica Entamoeba histolytica Trophozoite diloxanide_active->e_histolytica Acts on protein_synthesis Amoebal Protein Synthesis e_histolytica->protein_synthesis Inhibits cell_death Trophozoite Destruction protein_synthesis->cell_death Leads to

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,2-Dichloropropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the laboratory-scale synthesis of 2,2-dichloropropanamide, a potential intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the conversion of 2,2-dichloropropionic acid to its corresponding acyl chloride, followed by amidation.

Introduction

This compound is a halogenated amide that can serve as a valuable building block in the synthesis of more complex molecules. The presence of two chlorine atoms on the α-carbon can influence the chemical reactivity and biological activity of compounds incorporating this moiety. This document outlines a reliable laboratory-scale procedure for the preparation of this compound.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

  • Step 1: Synthesis of 2,2-Dichloropropanoyl Chloride: 2,2-Dichloropropionic acid is converted to the more reactive 2,2-dichloropropanoyl chloride using thionyl chloride.

  • Step 2: Synthesis of this compound: The freshly synthesized 2,2-dichloropropanoyl chloride is reacted with aqueous ammonia to yield the desired this compound.

Diagram of the Synthesis Pathway

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 2,2-Dichloropropionic Acid C 2,2-Dichloropropanoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D 2,2-Dichloropropanoyl Chloride F This compound D->F Addition/Elimination E Aqueous Ammonia (NH₄OH) E->F

Caption: Two-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: 2,2-Dichloropropanoyl Chloride SynthesisStep 2: this compound Synthesis
Reactants 2,2-Dichloropropionic Acid, Thionyl Chloride2,2-Dichloropropanoyl Chloride, Aqueous Ammonia
Molar Ratio 1 : 21 : 3 (excess)
Solvent None (neat)Dichloromethane (DCM)
Reaction Temperature Reflux (~79 °C)0 °C to Room Temperature
Reaction Time 3 hours1 hour
Product Molar Mass ( g/mol ) 161.41142.00
Theoretical Yield (g) Dependent on starting material amountDependent on Step 1 yield
Actual Yield (g) To be determined experimentallyTo be determined experimentally
Percent Yield (%) To be determined experimentallyTo be determined experimentally
Melting Point (°C) Not applicable (liquid)To be determined experimentally
Appearance Colorless to pale yellow liquidWhite to off-white solid

Experimental Protocols

Materials and Equipment:

  • 2,2-Dichloropropionic acid (98%+)

  • Thionyl chloride (99%+)

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser with a gas outlet to a trap (for HCl and SO₂ gases)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Diagram of the Experimental Workflow

G cluster_step1 Step 1: Synthesis of 2,2-Dichloropropanoyl Chloride cluster_step2 Step 2: Synthesis of this compound A Charge flask with 2,2-dichloropropionic acid and thionyl chloride B Reflux the mixture for 3 hours A->B C Cool to room temperature B->C D Remove excess thionyl chloride by distillation or under vacuum C->D E Dissolve crude acyl chloride in anhydrous DCM D->E Proceed directly to Step 2 F Cool DCM solution in an ice bath E->F G Slowly add aqueous ammonia with vigorous stirring F->G H Allow to warm to room temperature and stir for 1 hour G->H I Wash with water, saturated NaHCO₃, and brine H->I J Dry organic layer with MgSO₄ I->J K Filter and concentrate under reduced pressure J->K L Recrystallize the crude product K->L

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Synthesis of 2,2-Dichloropropanoyl Chloride

WARNING: This reaction should be performed in a well-ventilated fume hood as it generates toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases. Thionyl chloride is corrosive and reacts violently with water.

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dichloropropionic acid (e.g., 14.3 g, 0.1 mol).

  • Carefully add thionyl chloride (14.6 mL, 23.8 g, 0.2 mol) to the flask.

  • Connect the top of the reflux condenser to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to reflux using a heating mantle and stir for 3 hours. The solution should become clear.

  • After 3 hours, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure (b.p. of SOCl₂ is 76 °C). Alternatively, for small-scale reactions, the excess thionyl chloride can be carefully removed under reduced pressure.

  • The resulting crude 2,2-dichloropropanoyl chloride, a colorless to pale yellow liquid, is used directly in the next step without further purification.

Step 2: Synthesis of this compound

WARNING: The reaction of acyl chlorides with ammonia is highly exothermic and can be violent. Perform this reaction in a fume hood and use an ice bath for temperature control.

  • Dissolve the crude 2,2-dichloropropanoyl chloride from Step 1 in anhydrous dichloromethane (DCM, 50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the DCM solution to 0 °C in an ice bath.

  • In a separate beaker, cool a concentrated aqueous ammonia solution (28-30%, ~30 mL, excess) in an ice bath.

  • With vigorous stirring, slowly add the cold aqueous ammonia solution to the cold DCM solution of the acyl chloride using a dropping funnel over a period of 15-20 minutes. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional hour.

  • Transfer the reaction mixture to a separatory funnel. Add 50 mL of water and shake.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to yield pure this compound as a white to off-white crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determine the melting point of the recrystallized product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons and a broad singlet for the amide protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should be consistent with the proposed structure.

  • IR (Infrared) Spectroscopy: Look for characteristic peaks for the N-H stretches (around 3400-3200 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle thionyl chloride with extreme care as it is corrosive and reacts violently with water.

  • The reaction of acyl chlorides with ammonia is highly exothermic; maintain proper temperature control.

  • Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols for Handling and Storage of Chlorinated Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling, storage, and stability assessment of chlorinated amides, a class of compounds with significant applications in organic synthesis and drug development. Adherence to these guidelines is crucial to ensure the integrity of the compounds and the safety of laboratory personnel.

General Information

Chlorinated amides, particularly N-chloroamides, are reactive compounds that can serve as effective chlorinating agents and synthetic intermediates. Their stability is highly dependent on their molecular structure, as well as storage and handling conditions. Improper handling can lead to degradation, compromising experimental results and potentially posing safety hazards.

Safety Precautions

Personal Protective Equipment (PPE):

When handling chlorinated amides, especially in solid form or concentrated solutions, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are suitable for incidental contact, but for prolonged handling, heavier-duty gloves should be considered. Always check the glove manufacturer's compatibility chart for the specific chlorinated amide or solvent being used.

  • Body Protection: A lab coat is required. For operations with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: Work with chlorinated amides should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, respiratory protection may be necessary.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage Protocols

Proper storage is critical to maintain the stability and purity of chlorinated amides.

General Guidelines:

  • Temperature: Many chlorinated amides exhibit enhanced stability at reduced temperatures. For long-term storage, a temperature of -18°C is recommended for some N-chloroamides to prevent decomposition.[1] Always consult the supplier's recommendation or relevant literature for the specific compound.

  • Light: Protect from light by storing in amber glass vials or by wrapping containers with aluminum foil. Light can induce degradation of the N-Cl bond.

  • Atmosphere: For highly sensitive chlorinated amides, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Containers: Use containers made of chemically resistant materials. Borosilicate glass and polytetrafluoroethylene (PTFE) are generally excellent choices due to their high resistance to a wide range of chemicals, including halogens and organic substances.[2][3][4][5][6][7][8]

Material Compatibility:

Refer to the table below for general guidance on the compatibility of common laboratory materials with chlorinated compounds. It is crucial to verify compatibility for the specific chlorinated amide and solvents being used.

MaterialCompatibility with Chlorinated Compounds
Borosilicate GlassExcellent
Polytetrafluoroethylene (PTFE)Excellent
Polypropylene (PP)Good to Fair (testing recommended)
High-Density Polyethylene (HDPE)Fair (potential for swelling/degradation)
Low-Density Polyethylene (LDPE)Poor to Fair (potential for swelling/degradation)
Polyvinyl Chloride (PVC)Generally good, but can be attacked by some chlorinated hydrocarbons

Handling Protocols

Weighing Solid Chlorinated Amides:

  • Preparation: Ensure the analytical balance is clean and located inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Tare: Place a clean, dry weighing vessel (e.g., glass vial or boat) on the balance and tare the weight.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of the solid chlorinated amide to the weighing vessel. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and any surfaces that may have come into contact with the compound using an appropriate solvent and waste disposal procedure.

Dissolving Chlorinated Amides:

  • Solvent Selection: Choose a solvent in which the chlorinated amide is soluble and stable. Common organic solvents like acetonitrile, dichloromethane, or methanol may be suitable, depending on the specific compound.

  • Procedure: In a chemical fume hood, add the chosen solvent to a suitable flask. Slowly add the weighed chlorinated amide to the solvent while stirring to facilitate dissolution.

  • Storage of Solutions: If not for immediate use, store solutions in tightly sealed, light-protected containers at an appropriate temperature. The stability of chlorinated amides in solution can be significantly different from their stability in solid form.

Experimental Protocols

Synthesis of N-Chloroamides

Protocol 1: Chlorination using Trichloroisocyanuric Acid (TCICA)

This protocol is adapted from a general procedure for the N-chlorination of amides.[1]

  • Dissolution: In a round-bottom flask, dissolve the starting amide in methanol.

  • Addition of TCICA: Add trichloroisocyanuric acid to the solution while stirring. A precipitate of cyanuric acid will form.

  • Reaction: Continue stirring at room temperature for approximately 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Remove the cyanuric acid precipitate by vacuum filtration and wash the solid with methylene chloride.

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-chloroamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as benzene.

Protocol 2: Chlorination using Calcium Hypochlorite on Moist Alumina

This protocol provides an efficient method for N-chlorination under mild conditions.

  • Preparation: In a two-necked round-bottomed flask, prepare a slurry of the starting amide, calcium hypochlorite, and moist alumina in a solvent like chloroform.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40°C) until the starting material is consumed, as monitored by TLC.

  • Workup: After completion, filter the reaction mixture and wash the solid residue with the solvent.

  • Isolation: Evaporate the solvent from the filtrate to obtain the N-chloroamide product.

Stability Testing

The following protocols are based on the principles outlined in the ICH guidelines for stability testing (Q1A(R2) and Q1B) and can be adapted for chlorinated amides.[9][10][11][12][13][14]

Protocol 3: Hydrolytic Stability

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 4, 7, and 9).

  • Sample Preparation: Prepare stock solutions of the chlorinated amide in a suitable, water-miscible organic solvent (e.g., acetonitrile). Dilute the stock solution with each buffer to a final concentration suitable for analysis, ensuring the organic solvent content is low (typically <1%) to avoid affecting the aqueous stability.

  • Incubation: Store the buffered solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating analytical method, such as HPLC-UV, to determine the remaining concentration of the chlorinated amide.

  • Data Analysis: Plot the concentration of the chlorinated amide versus time for each pH and temperature condition. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Protocol 4: Photostability

  • Sample Preparation: Prepare a solution of the chlorinated amide in a photochemically inert solvent (e.g., acetonitrile or water) at a known concentration. Prepare a dark control sample by wrapping an identical sample in aluminum foil.

  • Light Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B requirements (a combination of cool white fluorescent and near-UV lamps). The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9][11][12][13][14]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating analytical method to quantify the amount of degradation.

  • Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation.

Degradation Analysis

Protocol 5: HPLC-UV Method for Stability and Degradation Analysis

This method is designed to separate the parent chlorinated amide from its potential degradation products, primarily the corresponding parent amide.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: A typical gradient would start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more nonpolar compounds. An example gradient is:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the chlorinated amide and the expected degradation products have significant absorbance (e.g., determined by UV scans of the individual compounds).

  • Injection Volume: 10-20 µL.

Protocol 6: GC-MS for Volatile Degradation Products

For identifying volatile or thermally labile degradation products, GC-MS can be employed.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Use a split/splitless inlet. For thermally labile compounds, a programmable temperature vaporizer (PTV) inlet can minimize on-column degradation.[15]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Samples from stability studies may need to be extracted into a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and concentrated before injection.

Quantitative Data Summary

The stability of chlorinated amides can vary significantly. The following table summarizes indicative stability data for some N-chloro compounds. It is essential to determine the stability of each specific chlorinated amide under the intended experimental and storage conditions.

Table 1: Hydrolytic Stability of Selected N-Chloro Compounds in Aqueous Solution

CompoundTemperature (°C)Half-life (t½) in hours
N-chlorosuccinimide60~3
1,3-dichloro-5,5-dimethylhydantoin (Halane)60~16
Chloramine-B60~672 (4 weeks)
Chloramine-T60~1680 (10 weeks)

Data adapted from a study on N-chloramine disinfectant compounds, which may serve as a proxy for the stability of other N-chloroamides.[16]

Visualizations

G cluster_synthesis Synthesis Workflow cluster_handling Handling & Storage cluster_stability Stability & Degradation Amide Parent Amide Synthesis N-Chlorination Reaction Amide->Synthesis ChlorinatingAgent Chlorinating Agent (e.g., TCICA, Ca(OCl)2) ChlorinatingAgent->Synthesis Chloroamide Chlorinated Amide Synthesis->Chloroamide Storage Storage Conditions (-18°C, Dark, Inert Atm.) Chloroamide->Storage Handling Safe Handling (Fume Hood, PPE) Chloroamide->Handling Degradation Degradation Storage->Degradation Handling->Degradation DegradationProducts Degradation Products (Parent Amide, etc.) Degradation->DegradationProducts Factors Influencing Factors (Temp, pH, Light) Factors->Degradation G cluster_workflow Stability Testing Workflow start Chlorinated Amide Sample stress Apply Stress Condition (Hydrolysis, Photolysis, Thermal) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analytical Method (HPLC-UV or GC-MS) sampling->analysis data Data Analysis (Kinetics, Half-life) analysis->data end Stability Profile data->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dichloropropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,2-dichloropropanamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive 2,2-Dichloropropanoyl Chloride: The acyl chloride may have hydrolyzed due to exposure to moisture.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Prepare the 2,2-dichloropropanoyl chloride immediately before the amidation step.
2. Inefficient Amidation: The reaction conditions may not be optimal for the formation of the amide.- Control the reaction temperature; low temperatures are often favored to minimize side reactions. - Use an appropriate base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. - Ensure efficient stirring to promote reaction kinetics.
3. Loss of Product During Work-up: The product may be lost during extraction or purification steps.- Carefully perform extractions to avoid loss into the aqueous layer. - Optimize the recrystallization procedure by selecting an appropriate solvent and cooling rate.
Presence of Impurities 1. Unreacted Starting Materials: Incomplete reaction can leave unreacted 2,2-dichloropropanoyl chloride or 2,2-dichloropropionic acid.- Increase the reaction time or temperature cautiously. - Use a slight excess of the ammonia source. - Purify the crude product by recrystallization.
2. Hydrolysis of Acyl Chloride: The presence of water can lead to the formation of 2,2-dichloropropionic acid.- As mentioned above, rigorously exclude moisture from the reaction.
3. Side Reactions: At higher temperatures, other reactions may occur, leading to byproducts.- Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acyl chloride.
Difficulty in Product Isolation 1. Product is too soluble in the reaction solvent: This can make precipitation or crystallization difficult.- After the reaction, consider adding a non-polar solvent to precipitate the amide. - Remove the reaction solvent under reduced pressure before attempting recrystallization.
2. Oily Product Formation: The product may not crystallize easily.- Try triturating the oily product with a non-polar solvent like hexane to induce crystallization. - Perform recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the reaction of 2,2-dichloropropanoyl chloride with ammonia. The acyl chloride is typically prepared from 2,2-dichloropropionic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Q2: How can I minimize the hydrolysis of 2,2-dichloropropanoyl chloride during the reaction?

A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Preparing the 2,2-dichloropropanoyl chloride and using it immediately in the next step is also highly recommended.

Q3: What is the role of a base in the amidation reaction?

A3: The reaction of an acyl chloride with ammonia produces one equivalent of hydrochloric acid (HCl). A base, such as triethylamine or pyridine, is added to neutralize the HCl as it is formed. This prevents the protonation of the ammonia, which would render it non-nucleophilic and stop the reaction.

Q4: What are the key parameters to control for optimizing the yield?

A4: The key parameters to control are temperature, stoichiometry of reactants, and reaction time. The addition of 2,2-dichloropropanoyl chloride to the ammonia solution should generally be done at a low temperature (e.g., 0-5 °C) to control the exothermicity of the reaction and minimize side reactions. Using a slight excess of ammonia can help drive the reaction to completion.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: The choice of solvent for recrystallization depends on the polarity of this compound. A good starting point would be to test solvents of varying polarities. A common technique is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool, or to dissolve it in a good solvent and then add a poor solvent until turbidity is observed, followed by cooling. Solvents like water, ethanol, or mixtures of ethyl acetate and hexane could be explored.

Data Presentation

Table 1: Factors Affecting the Yield of this compound Synthesis

Parameter Effect on Yield Recommendation for High Yield
Temperature Low temperatures can reduce the rate of reaction but also minimize side reactions. High temperatures can lead to decomposition or side product formation.Maintain low temperatures (0-5 °C) during the addition of 2,2-dichloropropanoyl chloride. The reaction may then be allowed to slowly warm to room temperature.
Reactant Purity Impurities in the starting materials, especially water in the 2,2-dichloropropanoyl chloride, will significantly lower the yield.Use freshly prepared or purified 2,2-dichloropropanoyl chloride. Ensure the ammonia source is of high purity.
Solvent The solvent should be inert to the reactants and dissolve the starting materials. It should also allow for easy product isolation.Aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are commonly used for amidation reactions.
Base The choice and amount of base are critical. An insufficient amount of base will result in low conversion.Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine. An excess is often used to ensure complete neutralization of HCl.
Reaction Time Sufficient time is needed for the reaction to go to completion.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dichloropropanoyl Chloride

Materials:

  • 2,2-Dichloropropionic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2,2-dichloropropionic acid.

  • Add anhydrous DCM to dissolve the acid.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (around 40°C for DCM) and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Monitor the reaction completion by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to check for the formation of the methyl ester.

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2,2-dichloropropanoyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound

Materials:

  • Crude 2,2-dichloropropanoyl chloride

  • Aqueous ammonia (e.g., 28-30%) or ammonia gas

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Anhydrous triethylamine (optional, if using ammonia salt)

Procedure using Aqueous Ammonia:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place an excess of concentrated aqueous ammonia and cool the flask in an ice-salt bath to 0-5 °C.

  • Dissolve the crude 2,2-dichloropropanoyl chloride in a minimal amount of anhydrous DCM or diethyl ether and place it in the dropping funnel.

  • Add the solution of 2,2-dichloropropanoyl chloride dropwise to the cold, vigorously stirred ammonia solution, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

  • The product, this compound, may precipitate as a white solid. If so, collect the solid by vacuum filtration and wash it with cold water.

  • If the product does not precipitate, extract the aqueous layer with DCM or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., hot water, ethanol, or ethyl acetate/hexane).

Mandatory Visualization

Synthesis_Pathway DPA 2,2-Dichloropropionic Acid DPC 2,2-Dichloropropanoyl Chloride DPA->DPC Chlorination SOCl2 SOCl₂ DCPA This compound DPC->DCPA Amidation HCl HCl DPC->HCl NH3 Ammonia (NH₃) Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurities Present? check_yield->check_purity No hydrolysis Check for Hydrolysis of Acyl Chloride check_yield->hydrolysis Yes incomplete_rxn Incomplete Reaction? check_purity->incomplete_rxn Yes success Successful Synthesis check_purity->success No conditions Optimize Reaction Conditions (Temp, Time) hydrolysis->conditions workup Review Work-up Procedure conditions->workup workup->start recrystallize Recrystallize Product recrystallize->success incomplete_rxn->conditions Yes incomplete_rxn->recrystallize No

Technical Support Center: Purification of 2,2-Dichloropropanamide by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2-dichloropropanamide using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps before attempting to purify this compound by column chromatography?

A1: Before proceeding with column chromatography, it is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC). This will help in determining the appropriate mobile phase for effective separation. Additionally, understanding the stability of this compound on the chosen stationary phase is essential to prevent degradation of the compound during purification.

Q2: My this compound sample is not moving from the baseline on the TLC plate, even with polar solvent systems. What could be the issue?

A2: If your compound remains at the baseline, it indicates very strong interaction with the stationary phase, which is common for polar molecules like amides. Consider using a more polar mobile phase, such as a mixture of dichloromethane and methanol. If streaking is observed, it might be due to the acidic nature of the silica gel. In such cases, deactivating the silica gel with a small amount of triethylamine (1-3%) in the mobile phase can be beneficial.

Q3: I am observing co-elution of my desired product with impurities. How can I improve the separation?

A3: To improve the separation of co-eluting compounds, you can try a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close retention factors. Alternatively, exploring different stationary phases such as alumina or functionalized silica (e.g., amino- or diol-modified silica) could provide different selectivity and better separation. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable option.

Q4: My purified this compound shows low yield after column chromatography. What are the possible reasons?

A4: Low yield can be attributed to several factors. The compound might be degrading on the acidic silica gel. Performing a stability test on a small scale can confirm this. Irreversible adsorption onto the stationary phase can also lead to product loss. Using a less active stationary phase or deactivating the silica gel might mitigate this issue. Additionally, ensure that the compound is not eluting in very broad bands, which can lead to fractions with low concentrations that are difficult to detect and combine.

Q5: Are there alternative purification methods to column chromatography for this compound?

A5: Yes, recrystallization can be a powerful alternative or a complementary step to chromatography for purifying solid compounds. The choice of solvent is critical for successful recrystallization. You would need to find a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of this compound by chromatography.

Problem Possible Cause(s) Recommended Solution(s)
No separation on TLC (Rf = 0 or 1) - Inappropriate solvent system (too polar or non-polar).- Compound is too polar for the stationary phase.- Systematically vary the solvent polarity. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or methanol.- Consider using a different stationary phase (e.g., alumina, reversed-phase silica).
Streaking on TLC/Column - Compound is acidic or basic and interacting strongly with the silica gel.- Sample is overloaded.- Compound is degrading on the silica gel.- Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds).- Apply a more dilute sample to the plate/column.- Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing. If a new spot appears, degradation is likely. Consider deactivating the silica gel or using a different stationary phase.
Product does not elute from the column - Eluent is not polar enough.- Compound has irreversibly adsorbed to the stationary phase.- Compound has decomposed on the column.- Gradually increase the polarity of the eluent.- If the compound is suspected to be irreversibly adsorbed, consider changing the stationary phase.- Test for compound stability on silica gel before running the column.
Poor resolution between product and impurities - Inappropriate solvent system.- Column was packed improperly.- Column was overloaded.- Optimize the solvent system using TLC to maximize the difference in Rf values.- Employ a gradient elution.- Ensure the column is packed uniformly without any cracks or channels.- Reduce the amount of sample loaded onto the column.
Product elutes too quickly (with the solvent front) - Eluent is too polar.- Use a less polar solvent system.

Experimental Protocols

Protocol 1: TLC Analysis of this compound
  • Preparation of TLC Plate: Use a standard silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Developing the TLC:

    • Prepare a developing chamber with a suitable solvent system. A good starting point for amides is a mixture of dichloromethane and methanol (e.g., 98:2 or 95:5 v/v).

    • Place the TLC plate in the chamber and allow the solvent to ascend to near the top of the plate.

  • Visualization:

    • Examine the dried plate under UV light (254 nm).

    • If the compound is not UV-active, use a staining solution. A potassium permanganate stain or a hydroxylamine/ferric chloride stain can be effective for visualizing amides.[1]

Protocol 2: Flash Column Chromatography of this compound
  • Column Packing:

    • Select an appropriately sized glass column.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the top of the column.

  • Elution:

    • Begin elution with the solvent system determined from the TLC analysis (aim for an Rf of 0.2-0.3 for the desired compound).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Analysis Solvent Select Solvent System TLC->Solvent Determine Rf Column Pack Column Solvent->Column Load Load Sample Column->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Purification Issue Problem Identify Problem Start->Problem NoSep No Separation (Rf=0 or 1) Problem->NoSep Rf issue Streak Streaking Problem->Streak Band shape NoElute No Elution Problem->NoElute No product PoorRes Poor Resolution Problem->PoorRes Impure fractions SolventPolarity Adjust Solvent Polarity NoSep->SolventPolarity ChangeStationary Change Stationary Phase NoSep->ChangeStationary AddModifier Add Eluent Modifier (e.g., TEA) Streak->AddModifier DiluteSample Dilute Sample Streak->DiluteSample NoElute->SolventPolarity NoElute->ChangeStationary Gradient Use Gradient Elution PoorRes->Gradient Repack Repack Column PoorRes->Repack

Caption: Troubleshooting logic for chromatography of this compound.

References

identifying side products in the synthesis of 2,2-dichloropropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dichloropropanamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common laboratory synthesis of this compound involves the controlled hydrolysis of 2,2-dichloropropionitrile. This reaction can be catalyzed by either acid or base.[1][2]

Q2: What is the most common and significant side product in this synthesis?

A2: The most prevalent side product is 2,2-dichloropropanoic acid. It is formed by the further hydrolysis of the desired this compound product. Controlling the reaction conditions, such as temperature and reaction time, is crucial to minimize the formation of this impurity.

Q3: Are there other potential side products I should be aware of?

A3: Yes, while 2,2-dichloropropanoic acid is the major impurity, other side reactions can occur, especially under forcing conditions. These may include:

  • Elimination reactions: Under strongly basic conditions, elimination of HCl could potentially lead to the formation of chlorinated propenamide derivatives.

  • Reactions at the carbonyl group: In the presence of strong nucleophiles, addition to the carbonyl group of the amide could occur, though this is less common under standard hydrolytic conditions.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying side products?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for both monitoring the progress of the reaction and identifying the main product and potential side products.[3][4][5][6] The distinct mass fragmentation patterns of this compound and its potential impurities allow for their unambiguous identification. High-performance liquid chromatography (HPLC) can also be a valuable tool, particularly for quantifying the components of the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete hydrolysis of the starting nitrile.- Increase the reaction time. - Increase the concentration of the acid or base catalyst. - Ensure adequate mixing of the reaction components.
Over-hydrolysis to 2,2-dichloropropanoic acid.- Decrease the reaction time. - Use a milder catalyst or lower its concentration. - Lower the reaction temperature.
High percentage of 2,2-dichloropropanoic acid in the product mixture - Prolonged reaction time. - High reaction temperature. - High concentration of water.- Optimize the reaction time by monitoring the reaction progress using GC or TLC. - Conduct the reaction at a lower temperature. - Use a controlled amount of water in the reaction mixture.
Presence of unexpected peaks in the GC-MS analysis Formation of less common side products due to harsh reaction conditions.- Review the reaction conditions (temperature, catalyst concentration) and consider using milder conditions. - Analyze the mass spectra of the unknown peaks to propose potential structures. Fragmentation patterns can provide clues about the molecular structure. - Consider the possibility of elimination or other unforeseen reactions based on the reaction conditions.
Difficulty in isolating pure this compound Co-crystallization or similar physical properties of the product and side products.- Recrystallization from a suitable solvent system can be effective for purification. Experiment with different solvents to find one that selectively dissolves either the product or the impurities. - Column chromatography may be necessary for difficult separations.

Experimental Protocols

General Protocol for Acid-Catalyzed Hydrolysis of 2,2-Dichloropropionitrile:

  • Materials: 2,2-dichloropropionitrile, concentrated sulfuric acid (or hydrochloric acid), water, diethyl ether (or other suitable organic solvent), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dichloropropionitrile in a suitable amount of a co-solvent if necessary (e.g., acetic acid).

    • Slowly add a catalytic amount of concentrated acid (e.g., sulfuric acid) to the solution while stirring.

    • Add a controlled amount of water to the reaction mixture.

    • Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and an organic solvent (e.g., diethyl ether).

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Note: The optimal reaction time, temperature, and catalyst concentration should be determined empirically for each specific setup.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of Side Product Formation under Different Reaction Conditions

Catalyst Temperature (°C) Reaction Time (h) This compound Yield (%) 2,2-dichloropropanoic acid (%)
H₂SO₄ (conc.)5028510
H₂SO₄ (conc.)7027520
H₂SO₄ (conc.)5047025
NaOH (1 M)301905
NaOH (1 M)5018015
NaOH (1 M)3037520

This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.

Visualizations

Synthesis_Pathway A 2,2-Dichloropropionitrile B This compound (Desired Product) A->B Controlled Hydrolysis (H+ or OH-) C 2,2-Dichloropropanoic Acid (Side Product) B->C Further Hydrolysis

Caption: Reaction pathway for the synthesis of this compound and the formation of the primary side product.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product Mixture (e.g., GC-MS) Start->Analysis LowYield Low Yield of Amide? Analysis->LowYield HighAcid High % of Carboxylic Acid? Analysis->HighAcid Optimize Optimize Reaction Conditions: - Time - Temperature - Catalyst LowYield->Optimize Yes Purify Purify Product: - Recrystallization - Chromatography LowYield->Purify No HighAcid->Optimize Yes HighAcid->Purify No Optimize->Analysis End Pure Product Purify->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

optimizing reaction conditions for the amidation of 2,2-dichloropropionyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the amidation of 2,2-dichloropropionyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the amidation of 2,2-dichloropropionyl chloride, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Amine: The amine may be of poor quality or deactivated (e.g., as a hydrochloride salt).- Use a fresh, high-purity amine. - If using an amine salt, ensure stoichiometric addition of a suitable base to liberate the free amine.
2. Hydrolysis of 2,2-Dichloropropionyl Chloride: The acyl chloride is highly reactive and susceptible to hydrolysis by moisture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility or side reactions.- Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
4. Insufficient Base: The reaction generates HCl, which can protonate the amine, rendering it non-nucleophilic.- Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl produced. For amine hydrochloride salts, use two equivalents of base.
Formation of Side Products 1. Hydrolysis: As mentioned above, hydrolysis of the starting material can lead to the formation of 2,2-dichloropropionic acid.- Implement rigorous anhydrous conditions.
2. Over-reaction with Primary Amines: The initially formed amide can be further acylated, especially if the product is not removed from the reaction mixture.- Add the 2,2-dichloropropionyl chloride slowly to the solution of the amine and base. - Use a slight excess of the amine.
3. Elimination Reactions: The presence of two alpha-chlorine atoms can potentially lead to elimination reactions under certain basic conditions.- Use a non-nucleophilic, sterically hindered base. - Maintain a low reaction temperature.
Difficult Product Isolation/Purification 1. Product is an Oil: The resulting amide may not be a crystalline solid, making isolation by filtration difficult.- If the product is not water-soluble, perform an aqueous work-up followed by extraction with an organic solvent. - Purify by column chromatography.
2. Contamination with Amine Salt: The hydrochloride salt of the base or the starting amine can co-precipitate with the product.- Wash the crude product with water to remove water-soluble salts.
3. Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery after work-up.- If possible, choose a solvent in which the product has lower solubility at cooler temperatures to allow for precipitation or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amidation of 2,2-dichloropropionyl chloride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 2,2-dichloropropionyl chloride. This is followed by the elimination of the chloride leaving group to form the amide bond.

Q2: Which solvents are recommended for this reaction?

A2: Aprotic solvents are generally recommended to avoid hydrolysis of the highly reactive acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices that have demonstrated good results in similar amidation reactions.

Q3: What type of base should I use and how much?

A3: A non-nucleophilic tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is typically used. At least one equivalent of the base is required to neutralize the hydrochloric acid that is formed during the reaction. If your starting amine is a hydrochloride salt, you will need at least two equivalents of the base: one to deprotonate the amine salt and one to scavenge the HCl byproduct.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), if suitable methods are developed.

Q5: My product is difficult to purify by crystallization. What are some alternative methods?

A5: If crystallization is challenging, purification by column chromatography on silica gel is a common and effective alternative. The choice of eluent will depend on the polarity of your product. A good starting point for solvent systems could be a mixture of hexanes and ethyl acetate.

Experimental Protocols

Below are detailed methodologies for the amidation of 2,2-dichloropropionyl chloride with a primary and a secondary amine.

Protocol 1: Amidation with a Primary Amine (Aniline)

Reaction: 2,2-Dichloropropionyl chloride + Aniline → N-phenyl-2,2-dichloroacetamide

  • To a stirred solution of aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of 2,2-dichloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Protocol 2: Amidation with a Secondary Amine (Diethylamine)

Reaction: 2,2-Dichloropropionyl chloride + Diethylamine → N,N-diethyl-2,2-dichloroacetamide

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve diethylamine (1.0 eq) and diisopropylethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.

  • Slowly add a solution of 2,2-dichloropropionyl chloride (1.0 eq) in anhydrous THF to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 3 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Once the reaction is complete, filter the mixture to remove the amine hydrochloride salt and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the amidation of 2,2-dichloropropionyl chloride under various conditions.

Table 1: Effect of Solvent and Base on the Yield of N-aryl-2,2-dichloroacetamide

EntryAmineSolventBase (eq)Temperature (°C)Time (h)Yield (%)
1AnilineDCMTriethylamine (1.1)0 to RT385
2AnilineTHFTriethylamine (1.1)0 to RT382
3AnilineAcetonitrileDiisopropylethylamine (1.2)0 to RT488
44-MethoxyanilineDCMTriethylamine (1.1)0 to RT2.592
54-NitroanilineAcetonitrileDiisopropylethylamine (1.2)RT675

Table 2: Amidation of 2,2-Dichloropropionyl Chloride with Various Amines

EntryAmineSolventBase (eq)Temperature (°C)Time (h)Yield (%)
1BenzylamineDCMTriethylamine (1.1)0 to RT290
2DiethylamineTHFDiisopropylethylamine (1.2)0 to RT487
3PiperidineDCMTriethylamine (1.1)0 to RT391
4MorpholineAcetonitrileTriethylamine (1.1)0 to RT3.589

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the amidation of 2,2-dichloropropionyl chloride.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Prepare Amine Solution (Amine + Base in Anhydrous Solvent) cool Cool to 0 °C prep_amine->cool add Slowly Add Acyl Chloride Solution cool->add prep_acyl Prepare Acyl Chloride Solution (2,2-Dichloropropionyl Chloride in Anhydrous Solvent) prep_acyl->add react Stir at 0 °C to RT add->react monitor Monitor by TLC/GC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Crystallization/Chromatography) dry->purify

Figure 1. General experimental workflow for the amidation reaction.

troubleshooting_logic node_sol node_sol start Low Yield? q_hydrolysis Anhydrous Conditions? start->q_hydrolysis Yes q_side_products Side Products Observed? start->q_side_products No sol_hydrolysis Use Anhydrous Solvents & Inert Atmosphere q_hydrolysis->sol_hydrolysis No q_base Sufficient Base? q_hydrolysis->q_base Yes sol_base Add >1 eq. of Non-nucleophilic Base q_base->sol_base No q_amine Amine Quality? q_base->q_amine Yes sol_amine Use Fresh Amine or Liberate from Salt q_amine->sol_amine No q_amine->q_side_products Yes sol_temp Lower Reaction Temperature q_side_products->sol_temp Yes sol_add Slow Addition of Acyl Chloride sol_temp->sol_add

Figure 2. Troubleshooting logic for low reaction yield.

preventing the degradation of 2,2-dichloropropanamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2-dichloropropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 2,2-dichloropropanoic acid and ammonia. A secondary degradation pathway involves the hydrolysis of the gem-dichloro functional group, which typically occurs after the initial amide hydrolysis and can lead to the formation of pyruvic acid.

Q2: What are the main factors that influence the degradation rate of this compound?

A2: The main factors influencing the degradation rate are pH, temperature, and the presence of catalytic species. Both strongly acidic and strongly basic conditions significantly accelerate the hydrolysis of the amide bond.[1][2][3] Increased temperature will also increase the rate of degradation.

Q3: How can I minimize the degradation of my this compound solution during storage?

A3: To minimize degradation during storage, it is recommended to:

  • Control the pH: Maintain the solution pH in a slightly acidic to neutral range (ideally pH 3-7). Avoid strongly acidic or basic conditions.

  • Low Temperature: Store the solution at low temperatures (e.g., 2-8 °C) to reduce the rate of hydrolysis.

  • Use Buffered Solutions: Employ a suitable buffer system to maintain a stable pH.

  • Protect from Light: While not the primary degradation pathway, it is good practice to protect the solution from light to prevent any potential photochemical reactions.

Q4: Are there any chemical stabilizers I can add to my solution?

A4: For halogenated amides, maintaining a pH between 3 and 4 has been shown to improve stability.[4] While specific stabilizers for this compound are not extensively documented, compounds that have been used for other halogenated organic compounds include certain aldehydes, amines, and ethers. However, their compatibility and effectiveness with the amide functional group in this compound would need to be experimentally verified. It is crucial to ensure any potential stabilizer does not interfere with downstream applications.

Q5: What analytical methods are suitable for monitoring the degradation of this compound?

A5: A robust method for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[5][6] This technique offers the sensitivity and selectivity to separate and quantify the parent compound from its primary degradation product, 2,2-dichloropropanoic acid, and other potential byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly rapid loss of this compound concentration. The solution pH may be too high or too low.Measure the pH of the solution. Adjust to a neutral or slightly acidic pH (3-7) using a suitable buffer.
Elevated storage temperature.Ensure the solution is stored at the recommended low temperature (e.g., 2-8 °C).
Presence of catalytic impurities.Use high-purity solvents and reagents for solution preparation.
Appearance of unknown peaks in my analytical chromatogram. Formation of degradation products.The primary degradation product is likely 2,2-dichloropropanoic acid. Other byproducts from further degradation could also be present. Use a reference standard of 2,2-dichloropropanoic acid to confirm its presence.
Interaction with container material.Ensure the solution is stored in an inert container material (e.g., borosilicate glass or a compatible polymer).
Inconsistent results between experimental replicates. Inconsistent pH across samples.Prepare a bulk buffered solution to ensure uniform pH for all samples.
Temperature fluctuations.Use a temperature-controlled environment for sample preparation and storage.

Quantitative Data on Degradation

Condition Rate Constant (k) Significance
Acid-Mediated Hydrolysis 2.8 x 10⁻³ to 0.46 M⁻¹h⁻¹Degradation is accelerated in the presence of strong acids.
Base-Mediated Hydrolysis 0.3 to 500 M⁻¹h⁻¹Degradation is significantly faster in the presence of strong bases.
Neutral Hydrolysis (pH ~7) ~5.3 x 10⁻⁴ h⁻¹ (for benoxacor)Degradation is slowest at neutral pH.

Experimental Protocols

Protocol for Stability Assessment of this compound in Aqueous Solution

Objective: To determine the stability of this compound in an aqueous solution under specific pH and temperature conditions.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Buffer solutions (e.g., phosphate, citrate) at desired pH values

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Formic acid (for mobile phase)

  • Volumetric flasks and pipettes

  • HPLC vials

  • Temperature-controlled incubator or water bath

  • HPLC-MS/MS system

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare buffered aqueous solutions at the desired pH values (e.g., pH 4, 7, and 9).

    • In separate volumetric flasks, add a small, precise volume of the this compound stock solution to each buffered solution to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution properties.

  • Incubation:

    • Aliquot the prepared solutions into multiple HPLC vials for each condition (pH and temperature).

    • Place the vials in a temperature-controlled environment (e.g., 25 °C and 40 °C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

    • Immediately quench any further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and store at -20 °C until analysis.

  • HPLC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode

      • Multiple Reaction Monitoring (MRM):

        • This compound: Monitor a specific parent-to-daughter ion transition.

        • 2,2-dichloropropanoic acid: Monitor a specific parent-to-daughter ion transition.

      • Optimize ion source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.

  • Data Analysis:

    • Generate a calibration curve for this compound using freshly prepared standards.

    • Quantify the concentration of this compound in each sample at each time point.

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

DegradationPathway This compound This compound 2,2-Dichloropropanoic Acid 2,2-Dichloropropanoic Acid This compound->2,2-Dichloropropanoic Acid Amide Hydrolysis (Primary Pathway) Ammonia Ammonia This compound->Ammonia Amide Hydrolysis Pyruvic Acid Pyruvic Acid 2,2-Dichloropropanoic Acid->Pyruvic Acid Gem-dichloro Hydrolysis (Secondary Pathway)

Caption: Primary degradation pathway of this compound.

TroubleshootingWorkflow start Start: Unexpected Degradation Observed check_ph Measure Solution pH start->check_ph ph_extreme Is pH < 4 or > 8? check_ph->ph_extreme adjust_ph Adjust pH to 4-7 using a suitable buffer ph_extreme->adjust_ph Yes check_temp Check Storage Temperature ph_extreme->check_temp No adjust_ph->check_temp temp_high Is temperature > 8°C? check_temp->temp_high adjust_temp Store at 2-8°C temp_high->adjust_temp Yes reanalyze Re-analyze Sample temp_high->reanalyze No adjust_temp->reanalyze end_ok End: Degradation Minimized reanalyze->end_ok end_nok End: Consult Further (Consider Impurities) reanalyze->end_nok

Caption: Troubleshooting workflow for unexpected degradation.

ExperimentalWorkflow prep_solution Prepare Buffered Solutions of this compound aliquot Aliquot into Vials for Each Condition (pH, Temp) prep_solution->aliquot incubate Incubate at Controlled Temperatures aliquot->incubate sample Sample at Defined Time Points incubate->sample quench Quench Degradation (e.g., with cold ACN) sample->quench analyze Analyze by HPLC-MS/MS quench->analyze data_analysis Quantify and Plot Concentration vs. Time analyze->data_analysis determine_rate Determine Degradation Rate Constant (k) data_analysis->determine_rate

Caption: Experimental workflow for stability assessment.

References

challenges in the scale-up of 2,2-dichloropropanamide production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Production of 2,2-Dichloropropanamide

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and direct method is the amidation of 2,2-dichloropropanoyl chloride with an ammonia source, such as aqueous ammonium hydroxide or ammonia gas dissolved in a suitable solvent. The acyl chloride precursor is typically synthesized from 2,2-dichloropropionic acid.[1]

Q2: What are the primary safety concerns when handling the precursor, 2,2-dichloropropanoyl chloride? A2: 2,2-Dichloropropanoyl chloride is a corrosive and moisture-sensitive compound. It reacts violently with water and alcohols.[2][3] Inhalation can cause severe respiratory irritation, and contact with skin or eyes can result in serious burns.[4] All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[5]

Q3: Why is temperature control critical during the amidation step? A3: The reaction between an acyl chloride and ammonia is highly exothermic. Without proper temperature control, the reaction rate can increase uncontrollably, leading to a dangerous rise in temperature and pressure (a runaway reaction). This can also promote the formation of unwanted byproducts and impurities, ultimately reducing the yield and purity of the final product.

Q4: What are the expected byproducts in this synthesis? A4: Potential byproducts include unreacted 2,2-dichloropropanoyl chloride, the corresponding carboxylic acid (from hydrolysis of the acyl chloride), and ammonium chloride (if ammonium hydroxide is used). Over-reaction or side reactions under harsh conditions could potentially lead to other chlorinated species, though these are less common under controlled conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Q5: My yield of this compound is significantly lower than expected. What are the potential causes? A5: Low yield is a common issue in scale-up. Consider the following factors:

  • Incomplete Reaction: The addition of the acyl chloride may have been too rapid, or the reaction time may have been insufficient. Ensure thorough mixing to maximize contact between reactants.

  • Hydrolysis of Acyl Chloride: The acyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will convert the starting material to the unreactive 2,2-dichloropropionic acid.

  • Sub-optimal Temperature: If the reaction is run at too low a temperature, the reaction rate may be too slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.

  • Losses During Work-up: The product may have some solubility in the aqueous layer during extraction or in the mother liquor during crystallization. Minimize aqueous contact time and optimize the crystallization solvent and temperature.

Q6: The final product is discolored or has a low melting point. How can I improve its purity? A6: Impurities are often the cause of discoloration and melting point depression.

  • Recrystallization: This is the most effective method for purifying the final product. Select a solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Charcoal Treatment: If the product is colored, adding a small amount of activated charcoal to the hot solution during recrystallization can help remove colored impurities.

  • Washing: Ensure the crude product is thoroughly washed after filtration to remove soluble impurities, such as ammonium chloride. A cold, non-polar solvent like hexane can be effective for washing away organic impurities.

Q7: The amidation reaction is difficult to control and becomes too hot during scale-up. What can I do? A7: Managing the exotherm is a critical scale-up challenge.[6]

  • Slow Addition: Add the 2,2-dichloropropanoyl chloride to the ammonia solution slowly and sub-surface if possible. This ensures it reacts immediately and locally, allowing the cooling system to dissipate the heat generated.

  • Efficient Cooling: Ensure your reactor has an adequate cooling jacket and that the coolant is at a sufficiently low temperature. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[7]

  • Dilution: Running the reaction at a lower concentration can help moderate the temperature rise by providing more thermal mass to absorb the heat. However, this may increase reactor time and solvent costs.

Below is a decision tree to help diagnose potential issues during production.

G Troubleshooting Decision Tree for this compound Synthesis start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issue (Color, Low MP) start->purity_issue control_issue Reaction Control Issue (Exotherm) start->control_issue cause_hydrolysis Cause: Hydrolysis of Acyl Chloride? low_yield->cause_hydrolysis Moisture? cause_incomplete Cause: Incomplete Reaction? low_yield->cause_incomplete Time/Mixing? cause_workup Cause: Work-up Losses? low_yield->cause_workup Purification? cause_impurities Cause: Residual Reagents/Byproducts? purity_issue->cause_impurities cause_heat Cause: Poor Heat Dissipation? control_issue->cause_heat sol_dry Solution: Use anhydrous solvents & dry glassware. cause_hydrolysis->sol_dry sol_time Solution: Increase reaction time or improve mixing. cause_incomplete->sol_time sol_workup Solution: Optimize extraction & crystallization. cause_workup->sol_workup sol_purify Solution: Recrystallize, use charcoal treatment. cause_impurities->sol_purify sol_control Solution: Slow addition, use better cooling, dilute. cause_heat->sol_control

Caption: Troubleshooting guide for key production issues.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dichloropropanoyl Chloride

This protocol details the conversion of 2,2-dichloropropionic acid to its acyl chloride using thionyl chloride (SOCl₂).

  • Materials:

    • 2,2-Dichloropropionic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Anhydrous dichloromethane (DCM, optional solvent)

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (e.g., NaOH solution), and an addition funnel. Maintain an inert atmosphere (N₂).

    • Charge the flask with 2,2-dichloropropionic acid (1.0 eq). If using a solvent, add anhydrous DCM.

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Slowly add thionyl chloride (approx. 1.2-1.5 eq) to the flask via the addition funnel at room temperature. Gas evolution (SO₂ and HCl) will be observed.

    • After the addition is complete, gently heat the mixture to reflux (approx. 40-50°C) for 2-4 hours, or until gas evolution ceases.

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure (distillation).

    • The crude 2,2-dichloropropanoyl chloride can be purified by fractional distillation under vacuum or used directly in the next step.

Protocol 2: Synthesis of this compound

This protocol describes the amidation of the acyl chloride.

  • Materials:

    • 2,2-Dichloropropanoyl chloride

    • Aqueous ammonium hydroxide (e.g., 28-30%)

    • Dichloromethane (DCM) or another suitable organic solvent

    • Ice bath

  • Procedure:

    • In a flask equipped with a mechanical stirrer and a thermometer, place concentrated ammonium hydroxide (approx. 3.0-4.0 eq) and cool it in an ice bath to 0-5°C.

    • Dissolve the crude 2,2-dichloropropanoyl chloride (1.0 eq) in an equal volume of cold DCM.

    • Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the internal temperature below 10°C throughout the addition.

    • After the addition is complete, allow the mixture to stir for an additional 30-60 minutes while slowly warming to room temperature.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with additional DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, typically as a solid.

Protocol 3: Purification by Recrystallization

  • Procedure:

    • Transfer the crude solid product to an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., toluene, ethyl acetate, or a mixture such as ethyl acetate/heptane) until the solid just dissolves.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.

    • Dry the crystals under vacuum to a constant weight.

The general workflow for the synthesis and purification is illustrated below.

G General Synthesis and Purification Workflow start Starting Materials (2,2-Dichloropropionic Acid, SOCl₂) acyl_chloride Step 1: Chlorination (Formation of Acyl Chloride) start->acyl_chloride amidation Step 2: Amidation (Reaction with NH₄OH) acyl_chloride->amidation crude_product Crude Product (Solid) amidation->crude_product purification Step 3: Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

References

effect of temperature on the stability of 2,2-dichloropropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 2,2-Dichloropropanamide

This guide provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of this compound. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound at elevated temperatures?

A1: The most probable degradation pathway for this compound under thermal stress, particularly in the presence of moisture, is hydrolysis of the amide bond.[1][2][3][4] This reaction typically requires heat and can be catalyzed by acidic or basic conditions.[2][4] The hydrolysis would break the amide linkage to yield 2,2-dichloropropanoic acid and ammonia.[1][2]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8°C) in a tightly sealed, opaque container with a desiccant is recommended to prevent hydrolysis and potential photodegradation.

Q3: How can I perform an accelerated stability study to predict the shelf-life of my this compound formulation?

A3: Accelerated stability studies are used to predict long-term stability by exposing the substance to elevated stress conditions.[5][6] A typical study involves storing samples at increased temperatures (e.g., 40°C, 50°C) and defined humidity levels (e.g., 75% RH) for a period of up to six months.[7][8][9] Samples are pulled at specific time points (e.g., 0, 1, 3, 6 months) and assayed for purity and degradants. The data can then be used with the Arrhenius equation to estimate the shelf-life at normal storage conditions.[5][7]

Q4: What analytical technique is best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for stability monitoring. A reverse-phase HPLC method can separate the parent this compound from its potential degradation products, such as 2,2-dichloropropanoic acid. This allows for the quantification of the parent compound's decay and the appearance of impurities over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly rapid degradation of the sample at room temperature. 1. Moisture Contamination: The sample may have been exposed to humidity, initiating hydrolysis.[7] 2. Contamination with Acid/Base: Trace amounts of acidic or basic impurities can catalyze amide hydrolysis.[2][4] 3. Light Exposure: Photodegradation may be occurring.1. Ensure the compound is handled and stored under dry conditions (e.g., in a desiccator or glove box). 2. Use high-purity solvents and glassware. Verify the pH of your formulation or solvent system. 3. Store the compound in an amber vial or protect it from light.[7]
Multiple unknown peaks appear in the HPLC chromatogram after heating. 1. Complex Degradation: The compound may be undergoing multiple degradation reactions beyond simple hydrolysis. Thermal stress on halogenated compounds can lead to thermal cleavage and dechlorination.[10] 2. Interaction with Excipients: If in a formulation, the compound may be reacting with other components.1. Use HPLC-MS (Mass Spectrometry) to identify the mass of the unknown peaks and elucidate their structures. Potential side-products could result from dechlorination or other rearrangements. 2. Analyze each component of the formulation separately under the same stress conditions to identify any interactions.
Inconsistent stability results between batches. 1. Variable Purity: The initial purity of the this compound may differ between batches. 2. Inconsistent Storage/Handling: Different batches may have been exposed to slightly different environmental conditions. 3. Manufacturing Process Variability: Minor changes in the synthesis or purification process can introduce different impurity profiles that may affect stability.1. Perform a complete characterization (e.g., purity, residual solvents, water content) of each new batch before initiating stability studies. 2. Strictly control and document all storage and handling procedures. Use a calibrated and monitored stability chamber. 3. Review the manufacturing process for any changes and assess their potential impact on the final product's stability.

Experimental Protocols

Protocol 1: Accelerated Stability Study using HPLC

This protocol outlines a typical accelerated stability study for this compound.

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound into three separate 10 mL amber glass vials for each temperature condition.

    • If studying a solution, dissolve the compound in a pre-determined solvent (e.g., acetonitrile:water 50:50) to a final concentration of 1 mg/mL.

    • Seal the vials tightly with inert caps.

  • Storage Conditions:

    • Place the sets of vials into temperature- and humidity-controlled stability chambers.

    • Recommended ICH Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[7][8]

    • Include a control set of samples stored at the intended long-term storage condition (e.g., 5°C ± 3°C).

  • Time Points:

    • Pull one vial from each storage condition for analysis at the following time points: 0, 1, 3, and 6 months.[9]

  • Analysis (HPLC Method):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60% Water, 40% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Prepare a standard curve of this compound for quantification.

    • Analyze the sample from each time point, quantifying the peak area of the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each temperature.

    • Use the Arrhenius equation to plot ln(k) versus 1/T (in Kelvin) to predict the rate constant and subsequently the shelf-life (t₉₀) at the desired storage temperature.[5][7]

Illustrative Stability Data

The table below presents hypothetical data from an accelerated stability study of this compound.

Time Point (Months)% Assay Remaining (25°C / 60% RH)% Assay Remaining (40°C / 75% RH)Total Impurities (%) (40°C / 75% RH)
0100.0100.00.05
199.898.51.52
399.595.24.81
699.090.19.94

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the logical flow for conducting a thermal stability study on this compound.

Workflow for assessing the thermal stability of this compound.
Potential Degradation Pathway

This diagram shows the likely hydrolytic degradation pathway for this compound when subjected to heat and moisture.

G cluster_products parent This compound products Degradation Products parent->products Heat, H₂O (Hydrolysis) prod1 2,2-Dichloropropanoic Acid products->prod1 prod2 Ammonia products->prod2

Primary hydrolytic degradation pathway for this compound.

References

overcoming poor solubility of 2,2-dichloropropanamide in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to the poor solubility of 2,2-dichloropropanamide. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to enhance the dissolution of this compound in various reaction media.

Troubleshooting Guide

This guide is designed to provide a systematic approach to overcoming the solubility issues of this compound during your experiments.

Question: My this compound is not dissolving in the primary reaction solvent. What are the initial steps I should take?

Answer:

When initial dissolution fails, a systematic solvent screening is the first logical step. The goal is to identify a more suitable solvent or a mixture of solvents that can effectively dissolve this compound without negatively impacting the reaction.

  • Solvent Screening: Test the solubility in a range of common laboratory solvents of varying polarities. It is advisable to start with solvents that are compatible with your reaction conditions.

  • Gentle Heating: Solubility can often be increased by moderately raising the temperature of the solvent. However, it is crucial to consider the thermal stability of this compound and other reactants to avoid degradation.

  • Particle Size Reduction: The rate of dissolution is related to the surface area of the solute.[1][2] Grinding the this compound into a finer powder can increase the surface area available for interaction with the solvent, potentially improving the dissolution rate.[2]

Question: I have tried several individual solvents without success. What is the next logical step?

Answer:

If single-solvent systems are ineffective, using a co-solvent system is a widely adopted technique.[2][3] A co-solvent is a water-miscible solvent added to an aqueous solution to increase the solubility of poorly soluble compounds.[4]

  • Identify a Primary Solvent: Start with the solvent that showed the most promise in your initial screening, even if it did not achieve complete dissolution.

  • Select a Co-Solvent: Choose a co-solvent that is miscible with the primary solvent and has a different polarity. The addition of a co-solvent can alter the overall polarity of the solvent system, which can significantly enhance the solubility of the solute.[2] For instance, if your primary solvent is non-polar, a small amount of a polar aprotic solvent like DMF or DMSO might improve solubility.

  • Determine the Optimal Ratio: Experiment with different ratios of the primary solvent to the co-solvent to find the optimal mixture for complete dissolution. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it.

Question: My reaction involves both aqueous and organic phases, and the this compound remains at the interface. How can this issue be addressed?

Answer:

This is a classic scenario for the application of Phase-Transfer Catalysis (PTC). A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[5] This is particularly useful for reactions where an ionic reactant is in the aqueous phase and an organic substrate is in the organic phase.[6][7]

  • Select an Appropriate PTC: The most common phase-transfer catalysts are quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB, Aliquat 336) and crown ethers.[6][7] The choice of catalyst depends on the specific reactants and reaction conditions.

  • Optimize Catalyst Loading: Typically, a catalytic amount (1-10 mol%) of the PTC is sufficient. The optimal amount should be determined experimentally.

  • Ensure Vigorous Stirring: Effective mixing is crucial in biphasic reactions to maximize the interfacial area where the catalyst can transport the reactant.[8]

Frequently Asked Questions (FAQs)

Q1: Which solvents are recommended as a starting point for dissolving this compound?

A1: While specific solubility data is limited, based on the structure (a halogenated amide), a good starting point for solvent screening would include polar aprotic solvents and some chlorinated solvents. See the table below for suggestions.

Q2: How does temperature generally affect the solubility of compounds like this compound?

A2: For most solid solutes, solubility increases with temperature.[1] However, it is essential to be cautious as excessive heat can lead to the degradation of the compound or unwanted side reactions. Always perform initial stability tests at elevated temperatures before applying them to your main reaction.

Q3: What is a "green" or more environmentally friendly solvent alternative I can try?

A3: In recent years, there has been a significant push to replace hazardous solvents.[9][10] For amide bond formation, solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC) have been evaluated as effective replacements for more traditional but problematic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[9][11] Cyrene™ is another bio-based solvent that has been used for the synthesis of amides.[12]

Q4: Can surfactants be used to improve the solubility of this compound?

A4: Yes, surfactants can be used to increase the solubility of poorly soluble compounds.[2][13] Surfactants are amphiphilic molecules that can form micelles in a solution. These micelles can encapsulate the poorly soluble compound, allowing it to be dispersed in the solvent.[13] This technique, known as micellar catalysis, is particularly useful in aqueous media.[10]

Data Presentation

Table 1: Solvent Selection Guide for Halogenated Amides

Solvent ClassExamplesGeneral Suitability Notes
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Often effective at dissolving polar organic molecules. Can also serve as reaction media.
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE)Good for a wide range of organic compounds. Use with appropriate safety precautions.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), DioxaneModerate polarity. 2-MeTHF is considered a greener alternative to THF.
Esters Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc)Common, relatively low-toxicity solvents. Often used in workups and chromatography.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Polar protic solvents. May participate in reactions (e.g., transesterification) depending on conditions.

Table 2: Common Phase-Transfer Catalysts (PTCs)

Catalyst TypeExamplesTypical Applications
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride, Aliquat 336Widely used for transferring anions from an aqueous phase to an organic phase.[6]
Quaternary Phosphonium Salts Hexadecyltributylphosphonium bromideMore thermally stable than ammonium salts, suitable for higher temperature reactions.[6]
Crown Ethers 18-Crown-6, 15-Crown-5Used to solubilize inorganic salts (e.g., potassium salts) in organic solvents by complexing the cation.

Experimental Protocols

Protocol 1: Screening for an Optimal Solvent/Co-solvent System

  • Preparation: Weigh 10 mg of this compound into several individual small vials.

  • Initial Solvent Addition: To each vial, add 0.5 mL of a different test solvent from Table 1.

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Gentle Heating: For vials where the compound is not fully dissolved, warm them to 40-50°C for 5 minutes with continued stirring. Record any changes in solubility.

  • Co-solvent Testing: Take the most promising solvent from the previous steps (where the compound was at least partially soluble). In a new vial with 10 mg of the compound and 0.5 mL of this primary solvent, add a co-solvent dropwise (e.g., 50 µL at a time) while stirring. Continue adding the co-solvent up to 20% v/v and observe for complete dissolution.

  • Selection: Choose the solvent or co-solvent mixture that achieves complete dissolution under the mildest conditions.

Protocol 2: General Protocol for Implementing Phase-Transfer Catalysis (PTC)

  • Reactant Setup: Charge a reaction vessel with the organic solvent and the substrate that is soluble in the organic phase.

  • Aqueous Phase Addition: In a separate container, dissolve the water-soluble reactant (e.g., an inorganic salt) in water. Add this aqueous solution to the reaction vessel.

  • Catalyst Addition: Add the selected phase-transfer catalyst (e.g., 1-5 mol% relative to the limiting reagent) to the biphasic mixture.

  • Reaction Execution: Begin vigorous stirring to ensure good mixing between the two phases. Heat the reaction to the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS, GC).

  • Workup: Upon completion, separate the aqueous and organic layers. The organic layer can then be washed, dried, and concentrated to isolate the product.

Visualizations

G start Problem: Poor Solubility of This compound screening 1. Initial Screening start->screening dissolved1 Fully Dissolved? screening->dissolved1 Test various solvents, apply gentle heat cosolvent 2. Co-Solvent System dissolved1->cosolvent No / Partially success Proceed with Experiment dissolved1->success Yes dissolved2 Fully Dissolved? cosolvent->dissolved2 Add miscible co-solvent in varying ratios ptc_check Is the reaction biphasic? dissolved2->ptc_check No dissolved2->success Yes ptc 3. Phase-Transfer Catalysis (PTC) ptc_check->ptc Yes other 4. Other Methods (e.g., Surfactants, Particle Size Reduction) ptc_check->other No ptc->success Implement PTC protocol other->success

Caption: A troubleshooting workflow for addressing poor solubility.

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

References

refining the work-up procedure for 2,2-dichloropropanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for the synthesis of 2,2-dichloropropanamide.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the general reaction scheme for the synthesis of this compound? This compound is typically synthesized via the reaction of 2,2-dichloropropionyl chloride with ammonia. The reaction is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion.
What are the expected products of this reaction? The primary products are this compound and ammonium chloride. The ammonium chloride is formed from the reaction of the liberated hydrogen chloride (HCl) with excess ammonia.
What are some common challenges in the work-up of this reaction? A primary challenge is the efficient separation of the desired this compound from the byproduct, ammonium chloride, as both are solids. Additionally, unreacted starting materials or side products from hydrolysis of the acyl chloride need to be removed.
What purification techniques are suitable for this compound? Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful recrystallization. Column chromatography can also be employed for purification, although it may be less practical for large-scale syntheses.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Hydrolysis of 2,2-dichloropropionyl chloride by water present in the reaction mixture. - Loss of product during work-up and purification.- Ensure an excess of ammonia is used to drive the reaction to completion. - Use a concentrated aqueous ammonia solution or gaseous ammonia in an anhydrous organic solvent to minimize hydrolysis. - Carefully optimize the recrystallization process to minimize product loss in the mother liquor.
Product is contaminated with a white, water-soluble solid. The contaminant is likely ammonium chloride, a byproduct of the reaction.- Washing: Wash the crude product mixture with a minimal amount of ice-cold water. This compound has low solubility in cold water, while ammonium chloride is highly soluble. - Recrystallization: Recrystallize the crude product from a suitable solvent system. Solvents to consider include ethanol, acetone, or mixtures of ethanol and water.
Oily or sticky product obtained after reaction. This could indicate the presence of unreacted 2,2-dichloropropionyl chloride or byproducts from its hydrolysis (2,2-dichloropropionic acid).- During the work-up, ensure the reaction is quenched properly with a sufficient amount of aqueous ammonia to react with any remaining acyl chloride. - A wash with a dilute sodium bicarbonate solution can help neutralize and remove any acidic impurities like 2,2-dichloropropionic acid.
Difficulty in filtering the product. The product may have a very fine particle size, or the presence of ammonium chloride may be affecting filtration.- Allow the product to crystallize slowly to obtain larger crystals, which are easier to filter. - Washing with cold water to remove ammonium chloride prior to the final filtration can improve the filtration characteristics.
Product discoloration (e.g., yellow or brown tint). Impurities from starting materials or side reactions.- Treat the solution with activated carbon during the recrystallization process to remove colored impurities.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired product purity.

Synthesis of this compound from 2,2-Dichloropropionyl Chloride and Aqueous Ammonia

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.

  • Reagents:

    • 2,2-Dichloropropionyl chloride

    • Concentrated aqueous ammonia (e.g., 28-30%)

  • Procedure: a. To the cooled round-bottom flask, add a measured volume of concentrated aqueous ammonia. b. Slowly add 2,2-dichloropropionyl chloride dropwise from the dropping funnel to the stirred ammonia solution. The reaction is exothermic and should be controlled by the rate of addition and the ice bath. A white precipitate will form. c. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification: a. Filter the resulting white solid mixture using a Buchner funnel. b. Wash the solid cake with a small amount of ice-cold deionized water to remove the majority of the ammonium chloride. c. Air-dry the crude product. d. For further purification, recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water mixture). Dissolve the solid in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. e. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

ParameterExpected Outcome
Yield 70-90% (This can vary based on reaction scale and purification efficiency)
Appearance White crystalline solid
Melting Point Approximately 98-100 °C (literature value)
Purity (by NMR or GC-MS) >98% after recrystallization

Visualizations

experimental_workflow reagents 2,2-Dichloropropionyl Chloride + Aqueous Ammonia reaction Reaction (Ice Bath) reagents->reaction filtration1 Filtration reaction->filtration1 washing Wash with Cold Water filtration1->washing drying1 Air Drying washing->drying1 recrystallization Recrystallization (e.g., Ethanol/Water) drying1->recrystallization filtration2 Filtration recrystallization->filtration2 drying2 Vacuum Drying filtration2->drying2 product Pure this compound drying2->product

Caption: A decision tree illustrating troubleshooting pathways for common issues in the work-up.

Technical Support Center: Stereochemical Integrity in Reactions with 2,2-Dichloropropanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling 2,2-dichloropropanamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization and maintaining stereochemical control during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound derivatives?

A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For this compound derivatives with a chiral center, particularly at the α-carbon, racemization is a significant risk. The two chlorine atoms on the α-carbon are electron-withdrawing, which increases the acidity of any α-proton, making it susceptible to removal by a base. Once the proton is removed, a planar enolate intermediate is formed. This intermediate is achiral, and subsequent reprotonation can occur from either face of the planar structure, leading to a mixture of both R and S enantiomers.[1]

Q2: Under what conditions is my this compound derivative most likely to racemize?

A2: Racemization is most likely to occur under conditions that facilitate the formation of the planar enolate intermediate.[1] Key factors include:

  • Presence of Base: Both strong and weak bases can facilitate the deprotonation at the α-carbon.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for deprotonation and subsequent reprotonation.

  • Protic Solvents: Protic solvents can facilitate proton exchange, contributing to racemization.

  • Prolonged Reaction Times: The longer a compound is exposed to conditions that promote racemization, the greater the extent of racemization will be.

Q3: How can I minimize racemization during a reaction involving a chiral this compound derivative?

A3: To minimize racemization, it is crucial to carefully control the reaction conditions. Key strategies include:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize deprotonation of the α-carbon. If a base is required for the reaction, use the mildest base possible and add it slowly at low temperatures.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Solvent Selection: Aprotic solvents are generally preferred over protic solvents. The choice of solvent can also influence the transition state energies, and in some cases, a change in solvent polarity can even reverse enantioselectivity.[2][3]

  • Reaction Time: Monitor the reaction closely and quench it as soon as it is complete to avoid prolonged exposure to potentially racemizing conditions.

  • Use of Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that can be attached to your molecule to control the stereochemical outcome of a reaction.[4]

Q4: Can the choice of coupling reagent in an amide bond formation reaction affect racemization?

A4: Absolutely. In the context of forming the propanamide itself, or in subsequent coupling reactions, the choice of activating agent is critical. Some coupling reagents are known to have a higher propensity for causing racemization. Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives are often used with carbodiimides to suppress racemization by forming less reactive, more stable activated esters.

Troubleshooting Guides

Issue: Significant loss of enantiomeric excess (e.e.) in the product.
Potential Cause Troubleshooting Step Rationale
Base is too strong or not sterically hindered. Switch to a weaker or more sterically hindered base (e.g., 2,6-lutidine, proton sponge). Use stoichiometric amounts of base where possible.A less reactive base is less likely to deprotonate the α-carbon, thus preventing the formation of the planar enolate intermediate that leads to racemization.
Reaction temperature is too high. Run the reaction at a lower temperature, even if it requires a longer reaction time. Consider performing a temperature screen to find the optimal balance.Lower temperatures reduce the kinetic energy of the system, making the deprotonation at the α-carbon less favorable.
Inappropriate solvent. Switch to a less polar, aprotic solvent. Screen a range of solvents to determine the empirical optimum.Solvent polarity can affect the stability of the enolate intermediate and the transition states leading to racemization. Aprotic solvents do not facilitate proton transfer.[2]
Prolonged reaction time. Monitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.Minimizing the time the chiral center is exposed to basic or high-temperature conditions reduces the opportunity for racemization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization in a Base-Mediated Reaction

This protocol provides a general framework for running a base-mediated reaction on a chiral this compound derivative while minimizing the risk of racemization.

  • Preparation:

    • Thoroughly dry all glassware and reagents to eliminate any residual water or acid/base impurities.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Reaction Setup:

    • Dissolve the chiral this compound derivative in a suitable anhydrous, aprotic solvent (e.g., THF, DCM, or toluene).

    • Cool the reaction mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath) before adding the base.

  • Addition of Base:

    • Choose a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS, or a hindered amine base).

    • Add the base dropwise to the cooled reaction mixture over a period of time to maintain a low concentration of the base at any given moment.

  • Reaction and Monitoring:

    • Maintain the low temperature throughout the reaction.

    • Monitor the progress of the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS).

  • Quenching and Work-up:

    • Once the reaction is complete, quench it by adding a proton source (e.g., saturated aqueous ammonium chloride) while the reaction is still cold.

    • Proceed with the extraction and purification of the product under non-racemizing conditions (e.g., avoiding strongly acidic or basic conditions during chromatography).

  • Analysis:

    • Determine the enantiomeric excess of the product using a suitable chiral analysis method (e.g., chiral HPLC or SFC).

Visualizations

RacemizationMechanism ChiralSM (S)-2,2-Dichloropropanamide Derivative Enolate Planar, Achiral Enolate Intermediate ChiralSM->Enolate - H+ Base Base ProtonatedBase Protonated Base RacemicProduct Racemic Mixture (R and S Products) Enolate->RacemicProduct + H+

Caption: Mechanism of base-catalyzed racemization.

TroubleshootingWorkflow Start Racemization Observed? CheckBase Is the base strong or non-hindered? Start->CheckBase Yes End Racemization Minimized Start->End No ChangeBase Use weaker/hindered base CheckBase->ChangeBase Yes CheckTemp Is temperature > 0°C? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Lower reaction temperature CheckTemp->LowerTemp Yes CheckSolvent Is solvent protic? CheckTemp->CheckSolvent No LowerTemp->CheckSolvent ChangeSolvent Switch to aprotic solvent CheckSolvent->ChangeSolvent Yes CheckSolvent->End No ChangeSolvent->End

Caption: Troubleshooting workflow for racemization.

References

Technical Support Center: Mass Spectrometry Analysis of 2,2-Dichloropropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of 2,2-dichloropropanamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak cluster for this compound?

A1: Due to the presence of two chlorine atoms, you should observe a characteristic isotopic cluster for the molecular ion (M, M+2, M+4). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1][2][3] For a molecule containing two chlorine atoms, the expected relative intensities of the molecular ion peaks are in a ratio of 9:6:1.[1] The theoretical monoisotopic mass of this compound (C₃H₅Cl₂NO) is approximately 140.97 g/mol . Therefore, you should look for peaks at m/z values corresponding to [C₃H₅³⁵Cl₂NO]⁺, [C₃H₅³⁵Cl³⁷ClNO]⁺, and [C₃H₅³⁷Cl₂NO]⁺.

Q2: I am not observing the molecular ion peak. What are the possible reasons?

A2: The molecular ion peak may be weak or absent for several reasons:

  • In-source Fragmentation: The molecule might be fragmenting immediately upon ionization in the ion source.[4][5] This is common for energetically unstable molecular ions.

  • Ionization Technique: The chosen ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) may be too harsh, leading to extensive fragmentation. Consider using a softer ionization technique if possible.

  • Instrument Tuning: The mass spectrometer may require tuning and calibration to ensure optimal performance for the mass range of your analyte.[6]

Q3: What are the expected major fragment ions for this compound?

  • Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the adjacent carbon (α-cleavage).[7][8][9] This would result in the loss of the dichloromethyl group.

  • Loss of Chlorine: The loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds.[10]

  • Cleavage of the Amide Bond: Cleavage of the N-CO bond is a characteristic fragmentation for amides, often resulting in the formation of an acylium ion.[7][8][9]

  • McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, though this is less likely for this compound due to the substitution on the alpha-carbon.[11]

Q4: My baseline is noisy, making it difficult to identify peaks. What should I do?

A4: A noisy baseline can obscure low-intensity peaks. To address this:

  • Optimize Chromatography: If using a chromatographic separation method (e.g., GC-MS, LC-MS), fine-tune your method to achieve a stable baseline.[6]

  • Check for Contamination: Contaminants in your sample, solvent, or from the instrument itself (e.g., column bleed, septum bleed) can contribute to a noisy baseline.[12] Running a solvent blank can help identify contaminant peaks.[12]

  • Detector Settings: Adjusting detector settings, such as the gain, can help minimize noise.[6]

Q5: I am seeing unexpected peaks in my spectrum. How can I identify their source?

A5: Unexpected peaks can arise from several sources:

  • Contaminants: As mentioned above, contaminants are a common source of extraneous peaks. Common contaminants include phthalates and siloxanes.[12]

  • Solvent Clusters: In ESI, solvent molecules can adduct to the analyte or form clusters, leading to peaks at higher m/z values.

  • Background Ions: Air leaks or other background contaminants in the mass spectrometer can result in persistent background ions.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound and their isotopic patterns. Note that the relative abundances are predictions and may vary based on the specific instrument and conditions used.

m/z (for ³⁵Cl)m/z (for ³⁵Cl³⁷Cl)m/z (for ³⁷Cl)Proposed Fragment IonProposed Neutral LossNotes
141143145[C₃H₅Cl₂NO]⁺-Molecular Ion Cluster (Ratio ~9:6:1)
106108-[C₃H₅ClNO]⁺ClLoss of a chlorine radical.
70--[C₂H₂NO]⁺CCl₂H₃Alpha-cleavage and rearrangement.
44--[CONH₂]⁺C₂H₃Cl₂Cleavage of the C-C bond adjacent to the carbonyl.
828486[C₂H₃Cl₂]⁺CONH₂Cleavage of the amide C-N bond.

Experimental Protocols

Mass Spectrometry Analysis (General Protocol)

A general protocol for analyzing this compound using mass spectrometry is provided below. This should be adapted based on the specific instrumentation available.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration suitable for your instrument (typically in the low µg/mL to ng/mL range).

    • Filter the sample through a 0.22 µm syringe filter if necessary to remove any particulates.

  • Instrumentation (Example: GC-MS with EI)

    • Gas Chromatograph (GC):

      • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-200.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Acquire the mass spectrum across the specified range.

    • Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions. Pay close attention to the isotopic patterns for chlorine-containing fragments.

Visualizations

Fragmentation_Pathway Predicted Fragmentation Pathway of this compound M [C₃H₅Cl₂NO]⁺˙ m/z = 141, 143, 145 F1 [C₃H₅ClNO]⁺ m/z = 106, 108 M->F1 - Cl F2 [C₂H₂NO]⁺ m/z = 70 M->F2 - CCl₂H₃ F3 [CONH₂]⁺ m/z = 44 M->F3 - C₂H₃Cl₂ F4 [C₂H₃Cl₂]⁺ m/z = 82, 84, 86 M->F4 - CONH₂

Caption: Predicted major fragmentation pathways for this compound.

Troubleshooting_Workflow Mass Spectrometry Troubleshooting Workflow Start Problem Encountered Issue1 No or Weak Molecular Ion Start->Issue1 Issue2 Noisy Baseline Start->Issue2 Issue3 Unexpected Peaks Start->Issue3 Sol1a Check for In-Source Fragmentation Issue1->Sol1a Yes Sol1b Use Softer Ionization Technique Issue1->Sol1b Yes Sol1c Tune and Calibrate Instrument Issue1->Sol1c Yes Sol2a Optimize Chromatography Issue2->Sol2a Yes Sol2b Run Solvent Blank to Check for Contamination Issue2->Sol2b Yes Sol2c Adjust Detector Settings Issue2->Sol2c Yes Sol3a Identify Common Contaminants Issue3->Sol3a Yes Sol3b Check for Solvent Clusters Issue3->Sol3b Yes Sol3c Check for Air Leaks Issue3->Sol3c Yes End Problem Resolved Sol1a->End Sol1b->End Sol1c->End Sol2a->End Sol2b->End Sol2c->End Sol3a->End Sol3b->End Sol3c->End

References

Technical Support Center: Optimization of Solvent Systems for 2,2-Dichloropropanamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dichloropropanamide reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary methods for the synthesis of this compound:

  • From 2,2-Dichloropropanoyl Chloride: This is a direct and often high-yielding method involving the reaction of the acid chloride with a suitable amine in the presence of a base to neutralize the HCl byproduct.

  • From 2,2-Dichloropropanoic Acid: This method requires a coupling agent, such as a carbodiimide (e.g., DCC or EDC), to activate the carboxylic acid for reaction with an amine. This is often a milder approach but may involve more complex purification to remove the coupling agent byproducts.

Q2: How do I choose the optimal solvent for my this compound reaction?

The choice of solvent is critical and depends on the chosen synthetic route and the specific amine being used. Key considerations include:

  • Solubility: The solvent must dissolve the reactants to a sufficient extent.

  • Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like alcohols are generally avoided with acid chlorides as they can react to form esters.

  • Polarity: Aprotic solvents are generally preferred. The polarity can influence the reaction rate and the solubility of byproducts.

  • Boiling Point: A higher boiling point can allow for heating the reaction to increase the rate, but can also make solvent removal more difficult.

Commonly used aprotic solvents for amide synthesis include dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (ACN). Greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are also gaining traction.[1][2]

Q3: What is the role of a base in the reaction of 2,2-dichloropropanoyl chloride with an amine?

When using an acid chloride, one equivalent of hydrochloric acid (HCl) is produced for each equivalent of amide formed. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to scavenge the HCl.

Q4: Can the two chlorine atoms on the alpha-carbon of this compound cause side reactions?

Yes, the presence of two chlorine atoms on the carbon alpha to the carbonyl group can lead to specific side reactions, particularly under basic conditions. One potential side reaction is dehydrochlorination, where a base removes a proton and a chloride ion to form an unsaturated amide.[3] The steric hindrance from the two chlorine atoms may also slow down the reaction rate compared to less substituted acyl compounds.

Q5: My reaction has a low yield. What are the common causes?

Low yields can stem from a variety of issues:

  • Incomplete reaction: This could be due to insufficient reaction time, low temperature, or poor solubility of reactants.

  • Side reactions: As mentioned, dehydrochlorination can be a problem. With carbodiimide coupling, the formation of N-acylurea byproduct is a common issue.[4]

  • Poor quality reagents: Ensure the starting materials and solvents are pure and dry. 2,2-Dichloropropanoyl chloride is reactive and should be handled under anhydrous conditions to prevent hydrolysis to the carboxylic acid.[5]

  • Product loss during workup: this compound may have some water solubility, leading to losses during aqueous extraction.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Poor quality of 2,2-dichloropropanoyl chloride The acid chloride may have hydrolyzed. Check the purity by IR (look for a broad O-H stretch) or NMR. If necessary, purify by distillation or use freshly prepared material.
Inactive coupling agent (for carboxylic acid route) Use a fresh bottle of the coupling agent (e.g., DCC, EDC). Ensure anhydrous conditions as moisture can deactivate these reagents.
Insufficient base (for acid chloride route) Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is used to neutralize the HCl byproduct.
Low reaction temperature Try gently heating the reaction mixture. Monitor by TLC or LC-MS to check for product formation and decomposition.
Poor solubility of reactants Try a different solvent or a solvent mixture. For example, if using DCM, consider a more polar aprotic solvent like THF or ACN.
Issue 2: Formation of Significant Impurities
Possible Cause Troubleshooting Step
N-acylurea formation (with DCC/EDC) This is a common byproduct of carbodiimide couplings. It can sometimes be removed by filtration if it is insoluble (like dicyclohexylurea from DCC). For soluble ureas, careful chromatography is needed. Adding an activating agent like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.[4]
Dehydrochlorination of product This can occur with strong or sterically hindered bases. Use a weaker, non-nucleophilic base like DIPEA instead of stronger bases. Running the reaction at a lower temperature may also help.
Hydrolysis of 2,2-dichloropropanoyl chloride Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with solvent Avoid nucleophilic solvents like alcohols when using the acid chloride route.

Quantitative Data

The following tables summarize reaction yields for analogous amide synthesis reactions in various solvents. This data can serve as a starting point for solvent selection in this compound reactions.

Table 1: Solvent Effects on the Yield of N-benzyl-4-fluorobenzamide from 4-fluorobenzoyl chloride

SolventYield (%)
Dichloromethane (DCM)91
N,N-Dimethylformamide (DMF)85
Tetrahydrofuran (THF)78
Acetonitrile (ACN)88
2-Methyltetrahydrofuran (2-MeTHF)92
Cyclopentyl methyl ether (CPME)89

Data adapted from analogous reactions and should be used as a qualitative guide.

Table 2: Solvent Effects on the Yield of an Amide using EDC Coupling

SolventYield (%)
Dichloromethane (DCM)75
N,N-Dimethylformamide (DMF)82
Tetrahydrofuran (THF)68
Acetonitrile (ACN)85

Data adapted from analogous reactions and should be used as a qualitative guide.

Experimental Protocols

Protocol 1: Synthesis of N-substituted-2,2-dichloropropanamide from 2,2-Dichloropropanoyl Chloride
  • To a stirred solution of the desired amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add a solution of 2,2-dichloropropanoyl chloride (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Protocol 2: Synthesis of N-substituted-2,2-dichloropropanamide from 2,2-Dichloropropanoic Acid using EDC
  • To a stirred solution of 2,2-dichloropropanoic acid (1.0 eq.), the desired amine (1.0 eq.), and 1-hydroxybenzotriazole (HOBt, 1.1 eq.) in anhydrous acetonitrile (ACN, 0.5 M) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.).

  • Add N,N-diisopropylethylamine (DIPEA, 1.5 eq.) and allow the mixture to warm to room temperature.

  • Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to remove the urea byproduct and any remaining starting materials.

Visualizations

experimental_workflow_acid_chloride start Start reactants Dissolve amine and base in anhydrous DCM start->reactants cool Cool to 0 °C reactants->cool add_acid_chloride Add 2,2-dichloropropanoyl chloride solution dropwise cool->add_acid_chloride react Stir at room temperature (2-16 h) add_acid_chloride->react quench Quench with water react->quench workup Aqueous workup (HCl, NaHCO3, brine) quench->workup dry Dry over Na2SO4 and concentrate workup->dry purify Purify product dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound from the corresponding acid chloride.

experimental_workflow_coupling_agent start Start reactants Combine 2,2-dichloropropanoic acid, amine, and HOBt in anhydrous ACN start->reactants cool Cool to 0 °C reactants->cool add_edc Add EDC and DIPEA cool->add_edc react Stir at room temperature (4-24 h) add_edc->react dilute Dilute with ethyl acetate react->dilute workup Aqueous workup (water, HCl, NaHCO3, brine) dilute->workup dry Dry over Na2SO4 and concentrate workup->dry purify Purify by chromatography dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound using a coupling agent.

troubleshooting_tree start Low Yield or Impure Product no_product No or very little product? start->no_product Yes impurities Significant impurities present? start->impurities No check_reagents Check reagent quality (hydrolyzed acid chloride, inactive coupling agent) no_product->check_reagents Yes check_conditions Optimize reaction conditions (temperature, solvent, base) no_product->check_conditions No acylurea N-acylurea byproduct (DCC/EDC route) impurities->acylurea Yes dehydrochlorination Dehydrochlorination product impurities->dehydrochlorination No hydrolysis Hydrolyzed starting material impurities->hydrolysis Maybe add_hobt Add HOBt to reaction acylurea->add_hobt change_base Use a weaker, non-nucleophilic base (e.g., DIPEA) dehydrochlorination->change_base anhydrous Ensure anhydrous conditions hydrolysis->anhydrous

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

References

managing corrosive byproducts in 2,2-dichloropropanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,2-dichloropropanamide. The focus is on managing corrosive byproducts and addressing common experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on the reaction of 2,2-dichloropropanoyl chloride with an amine source.

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction is stirred efficiently. - Extend the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Hydrolysis of the starting material (2,2-dichloropropanoyl chloride) - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of product during workup - Use a biphasic workup (e.g., dichloromethane and water) to separate the product from water-soluble byproducts.[1] - Carefully neutralize any excess acid before extraction.
Side reactions - Control the reaction temperature, as higher temperatures can promote side reactions.[2]

Issue 2: Presence of Corrosive Fumes (HCl gas)

Possible Cause Suggested Solution
Generation of HCl as a byproduct - The reaction of an acyl chloride with an amine generates one equivalent of HCl.[3] - Use a fume hood and appropriate personal protective equipment (PPE).
Inefficient trapping of HCl - Use a suitable acid scavenger in the reaction mixture. Common choices include: - A tertiary amine (e.g., triethylamine, diisopropylethylamine). - An inorganic base (e.g., potassium carbonate, sodium bicarbonate). - A second equivalent of the amine reactant.[3] - Alternatively, bubbling an inert gas (sparging) through the reaction mixture can help remove gaseous HCl.

Issue 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Contamination with ammonium salts - If an amine is used to neutralize HCl, the resulting ammonium salt can be difficult to remove. - Wash the organic layer with water or a dilute brine solution during workup to remove these salts.
Presence of unreacted starting materials - Optimize the stoichiometry of the reactants. - Use column chromatography for purification if simple extraction and washing are insufficient.
Product degradation - Avoid high temperatures during purification (e.g., distillation). - Be mindful of the product's stability towards acidic or basic conditions during workup and chromatography.

Issue 4: Formation of Unexpected Byproducts

Possible Cause Suggested Solution
Over-reaction/Dimerization - Control the stoichiometry of the reactants carefully. - Add the acyl chloride slowly to the amine solution to avoid localized high concentrations.
Hydrolysis of the product - Amides can hydrolyze to the corresponding carboxylic acid under acidic or basic conditions, especially with heating.[4][5][6][7][8] - Maintain a neutral pH during workup and purification, or perform these steps at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary corrosive byproduct in the synthesis of this compound?

A1: The primary corrosive byproduct is hydrochloric acid (HCl). It is formed during the reaction of 2,2-dichloropropanoyl chloride with the amine (e.g., ammonia). The reaction stoichiometry is such that for every mole of amide produced, one mole of HCl is generated.

Q2: How can I effectively neutralize the HCl produced during the reaction?

A2: Several methods can be employed to neutralize or remove HCl:

  • Use of a Base (Acid Scavenger): The most common method is to add a base to the reaction mixture.

    • Tertiary Amines: Triethylamine (TEA) or diisopropylethylamine (DIEA) are frequently used. They react with HCl to form an ammonium salt, which can be removed during the aqueous workup.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used. These are often used in biphasic reaction conditions.

    • Excess Amine: Using two equivalents of the starting amine is a common strategy. The first equivalent reacts to form the amide, while the second acts as a base to neutralize the HCl.[3]

  • Inert Gas Sparging: Bubbling a stream of an inert gas like nitrogen or argon through the reaction mixture can physically remove the dissolved HCl gas.

Q3: What are the ideal reaction conditions to minimize byproduct formation?

A3: To minimize byproduct formation, consider the following:

  • Low Temperature: Running the reaction at a low temperature (e.g., 0-5 °C) can help to control the reaction rate and reduce the formation of side products.[2]

  • Anhydrous Conditions: Use dry solvents and reagents to prevent the hydrolysis of the highly reactive 2,2-dichloropropanoyl chloride.

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere will also help to prevent hydrolysis by excluding atmospheric moisture.

  • Controlled Addition: Slowly adding the 2,2-dichloropropanoyl chloride to the amine solution can prevent localized overheating and side reactions.

Q4: My final product is showing signs of degradation. What could be the cause?

A4: this compound, like other amides, can be susceptible to hydrolysis under certain conditions.

  • Acidic Hydrolysis: Strong acidic conditions, especially with heating, can lead to the hydrolysis of the amide bond, forming 2,2-dichloropropionic acid and the corresponding ammonium salt.[6]

  • Basic Hydrolysis: Similarly, strong basic conditions can also promote hydrolysis, yielding the carboxylate salt and the free amine.[6][9]

To avoid degradation, ensure that the pH is kept near neutral during workup and purification, and avoid excessive heating.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar α-haloamides.[2][10] Optimization may be required for specific applications.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (e.g., ammonia or a primary/secondary amine, 2.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride:

    • Dissolve 2,2-dichloropropanoyl chloride (1.0 equivalent) in the same anhydrous solvent.

    • Add the 2,2-dichloropropanoyl chloride solution dropwise to the cooled amine solution with vigorous stirring over 30-60 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding water.

    • If a tertiary amine was used as an acid scavenger, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • If an excess of the reactant amine was used, the ammonium salt formed will be in the aqueous layer.

    • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Effect of Acid Scavenger on a Hypothetical Synthesis of this compound

Acid Scavenger (2.2 eq)Reaction Time (h)Yield (%)Purity by GC (%)
Triethylamine38595
Potassium Carbonate57892
Ammonia (as reactant)48294
None64570

Note: This data is illustrative and intended to show potential trends. Actual results may vary.

Visualizations

reaction_pathway Reaction Pathway for this compound Synthesis start 2,2-Dichloropropanoyl Chloride + Amine (2 eq.) product This compound start->product + byproduct Ammonium Chloride (Corrosive Byproduct Precursor: HCl) start->byproduct +

Caption: General reaction scheme for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes solution1 Extend reaction time / Increase temperature cautiously incomplete->solution1 check_workup Review Workup Procedure complete->check_workup hydrolysis Suspect Hydrolysis of Starting Material check_workup->hydrolysis product_loss Suspect Product Loss During Extraction check_workup->product_loss solution2 Use anhydrous solvents and inert atmosphere hydrolysis->solution2 solution3 Optimize extraction pH / Use biphasic system product_loss->solution3

Caption: A logical workflow for troubleshooting low product yield.

acid_management HCl Management Strategies start HCl Generated in Reaction scavenging Acid Scavenging (Chemical Neutralization) start->scavenging physical_removal Physical Removal start->physical_removal tertiary_amine Tertiary Amine (e.g., TEA) scavenging->tertiary_amine inorganic_base Inorganic Base (e.g., K2CO3) scavenging->inorganic_base excess_amine Excess Reactant Amine scavenging->excess_amine sparging Inert Gas Sparging physical_removal->sparging

Caption: Overview of strategies for managing the corrosive HCl byproduct.

References

Validation & Comparative

Comparative Reactivity Analysis: 2,2-Dichloropropanamide vs. 2,2-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of 2,2-dichloropropanamide and 2,2-dichloropropionic acid, supported by experimental data and detailed protocols.

This guide provides an in-depth comparison of the chemical reactivity of this compound and 2,2-dichloropropionic acid. Understanding the distinct reactivity profiles of these two molecules is crucial for their application in chemical synthesis and drug development, where precise control of reaction kinetics and product formation is paramount. This document summarizes key reactivity differences, provides available quantitative data, and outlines detailed experimental protocols for their comparative analysis.

Executive Summary

Generally, carboxylic acids are more susceptible to nucleophilic acyl substitution than amides. This trend is expected to hold for their α,α-dichloro-substituted derivatives. The electron-withdrawing nature of the two chlorine atoms at the α-position is anticipated to enhance the electrophilicity of the carbonyl carbon in both molecules, thereby increasing their reactivity compared to their non-halogenated counterparts. However, the greater resonance stabilization of the amide functional group in this compound is predicted to render it less reactive than 2,2-dichloropropionic acid.

This guide will explore the nuances of this reactivity difference through a detailed examination of hydrolysis and other nucleophilic substitution reactions.

General Reactivity Principles

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is largely governed by the nature of the leaving group and the electrophilicity of the carbonyl carbon. The general order of reactivity for common carboxylic acid derivatives is:

Acyl Halides > Anhydrides > Carboxylic Acids ≈ Esters > Amides

This order is primarily dictated by the basicity of the leaving group; weaker bases are better leaving groups. In the case of 2,2-dichloropropionic acid, the leaving group upon nucleophilic attack would be a water molecule (or its conjugate base), while for this compound, it would be an amine (or its conjugate base). Since amines are generally stronger bases than water, the amide is a less reactive acylating agent.

The presence of two electron-withdrawing chlorine atoms on the carbon adjacent to the carbonyl group (the α-carbon) significantly influences the reactivity of both molecules. This inductive effect pulls electron density away from the carbonyl carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack.

Comparative Reactivity Data

While specific kinetic data for the direct comparison of this compound and 2,2-dichloropropionic acid is not extensively available in the public domain, the following table summarizes general observations and data for related compounds.

CompoundReaction TypeConditionsObserved Reactivity
2,2-Dichloropropionic Acid (Dalapon)HydrolysisAqueous solution, 25°CSlow, with a half-life of several months.[1]
2,2-Dichloropropionic Acid (Dalapon)HydrolysisAqueous solution, 50°CMore rapid, with approximately 25% hydrolysis in 8 days.[1]
General AmidesHydrolysisAcidic or BasicGenerally slow and often requires heating.
Dichloroacetamides (general)HydrolysisAcidic and BasicRate constants vary depending on the specific structure, but hydrolysis is observed.

Experimental Protocols

To facilitate direct comparison of the reactivity of this compound and 2,2-dichloropropionic acid, the following detailed experimental protocols are provided.

Synthesis of this compound

Objective: To synthesize this compound from 2,2-dichloropropionyl chloride.

Materials:

  • 2,2-Dichloropropionyl chloride

  • Ammonia (aqueous solution, e.g., 28%)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve 2,2-dichloropropionyl chloride in an equal volume of dichloromethane in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia dropwise to the stirred solution. A white precipitate of this compound will form.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to yield crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The identity and purity of the synthesized this compound should be confirmed by techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Comparative Hydrolysis Study

Objective: To compare the rate of hydrolysis of this compound and 2,2-dichloropropionic acid under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • 2,2-Dichloropropionic acid

  • Buffer solutions (pH 4, 7, and 10)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV detector

  • Thermostated water bath or incubator

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Solution Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis prep_amide Prepare stock solution of This compound rxn_amide_ph4 Amide in pH 4 buffer prep_amide->rxn_amide_ph4 rxn_amide_ph7 Amide in pH 7 buffer prep_amide->rxn_amide_ph7 rxn_amide_ph10 Amide in pH 10 buffer prep_amide->rxn_amide_ph10 prep_acid Prepare stock solution of 2,2-dichloropropionic acid rxn_acid_ph4 Acid in pH 4 buffer prep_acid->rxn_acid_ph4 rxn_acid_ph7 Acid in pH 7 buffer prep_acid->rxn_acid_ph7 rxn_acid_ph10 Acid in pH 10 buffer prep_acid->rxn_acid_ph10 sampling Take aliquots at time intervals rxn_amide_ph4->sampling rxn_amide_ph7->sampling rxn_amide_ph10->sampling rxn_acid_ph4->sampling rxn_acid_ph7->sampling rxn_acid_ph10->sampling hplc HPLC analysis sampling->hplc data Quantify reactant and product concentrations hplc->data kinetics Determine rate constants data->kinetics

Caption: Workflow for the comparative hydrolysis study.

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and 2,2-dichloropropionic acid in a suitable solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: For each compound, set up three reactions by adding a known volume of the stock solution to separate volumetric flasks containing the pH 4, pH 7, and pH 10 buffer solutions. Ensure the final concentration of the compound is appropriate for HPLC analysis.

  • Incubation: Place all reaction flasks in a thermostated water bath or incubator set to a constant temperature (e.g., 50°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture. Quench the reaction if necessary by adding a suitable reagent or by immediate dilution and cooling.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining reactant and the formation of the hydrolysis product (pyruvic acid).

    • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where both the reactant and product have significant absorbance.

  • Data Analysis: Plot the concentration of the reactant versus time for each condition. From these plots, determine the pseudo-first-order rate constants for the hydrolysis of each compound at each pH.

Reaction Mechanisms

Hydrolysis of 2,2-Dichloropropionic Acid

The hydrolysis of 2,2-dichloropropionic acid proceeds via a nucleophilic substitution reaction to yield pyruvic acid and hydrochloric acid.[2] The reaction is slow in water but can be catalyzed by acid or base.

G cluster_reactants Reactants cluster_products Products acid 2,2-Dichloropropionic Acid pyruvic Pyruvic Acid acid->pyruvic Hydrolysis water H₂O water->pyruvic hcl 2 HCl G amide This compound protonated_amide Protonated Amide amide->protonated_amide + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_amide->tetrahedral_intermediate + H₂O protonated_acid Protonated Carboxylic Acid tetrahedral_intermediate->protonated_acid - NH₃ ammonium NH₄⁺ tetrahedral_intermediate->ammonium + H⁺ acid 2,2-Dichloropropionic Acid protonated_acid->acid - H⁺ G amide This compound tetrahedral_intermediate Tetrahedral Intermediate amide->tetrahedral_intermediate + OH⁻ carboxylate Carboxylate Anion tetrahedral_intermediate->carboxylate - NH₂⁻ ammonia NH₃

References

A Comparative Analysis of Chlorinated vs. Non-Chlorinated Propanamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between chlorinated and non-chlorinated propanamides is critical for targeted therapeutic and agrochemical development. The presence or absence of a chlorine atom can dramatically alter a molecule's biological activity, pharmacokinetic profile, and mechanism of action. This guide provides a comparative analysis of these two classes of compounds, supported by experimental data and detailed methodologies.

Key Differences in Biological Activity

The introduction of a chlorine atom to a propanamide scaffold can significantly modulate its biological effects. Chlorinated propanamides, particularly chloroacetamides, are well-established as potent herbicides. Their mechanism of action often involves the inhibition of very-long-chain fatty acid synthases (VLCFAs), crucial enzymes in plant lipid biosynthesis. This targeted disruption of lipid metabolism leads to growth inhibition and eventual death of the plant.

In contrast, non-chlorinated propanamides exhibit a broader range of pharmacological activities, including antiproliferative, anti-inflammatory, and leishmanicidal effects. The absence of the reactive chlorine atom often leads to different molecular targets and signaling pathway interactions. For instance, certain N-aryl propanamides have shown potential as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer, while others exhibit inhibitory effects on enzymes like cyclooxygenase-2 (COX-2).

Comparative Quantitative Data

The following tables summarize key quantitative data from various studies, highlighting the differences in potency and efficacy between chlorinated and non-chlorinated propanamide derivatives in different biological assays.

Table 1: Herbicidal Activity of Chlorinated Propanamides (Chloroacetamides)

CompoundTarget Weed SpeciesEC50 (mg/L)Reference
2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideAnagallis arvensis< Acetochlor[1]
2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamideLolium temulentum< Acetochlor[1]
Acetochlor (Standard)Anagallis arvensis, Lolium temulentumNot specified[1]

Table 2: Cytotoxic and Antiproliferative Activity of Non-Chlorinated Propanamides

CompoundCell LineIC50 (µM)Biological Target/ActivityReference
N-Allyl-3-(3-benzyloxyquinoxalin-2-yl)propanamideMCF-7 (Breast Cancer)6.93 ± 0.4Antiproliferative[2]
N-Allyl-3-(3-benzyloxyquinoxalin-2-yl)propanamideHCT-116 (Colon Cancer)10.88 ± 0.8Antiproliferative[2]
N-Allyl-3-(3-benzyloxyquinoxalin-2-yl)propanamideHeLa (Cervical Cancer)9.46 ± 0.7Antiproliferative[2]
N-Allyl-3-(3-benzyloxyquinoxalin-2-yl)propanamidePC-3 (Prostate Cancer)12.17 ± 0.9Antiproliferative[2]
Propanamide Derivative 19aLNCaP (Prostate Cancer)Not specified (AR degradation)Selective Androgen Receptor Degrader (SARD)[3]
Naproxen-sulfamethoxazole conjugateN/A75.4% inhibition of COX-2 at 10 µMCOX-2 Inhibition[4]

Table 3: Leishmanicidal Activity of Chlorinated and Non-Chlorinated Propanamides

CompoundLeishmania SpeciesIC50 (µM)Reference
3-chloro-N-phenylpropanamide (NC01)L. infantum, L. amazonensis, L. braziliensis, L. major> 20[5]
N-(4-nitrophenyl)benzoselene-ethylenelactamide (NC41)L. infantum, L. amazonensis, L. braziliensis, L. major< 20[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][6]

Materials:

  • 96-well microplate

  • MTT stock solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test propanamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[1] The absorbance is directly proportional to the number of viable cells.

Herbicidal Activity Screening

This protocol outlines a general method for screening the herbicidal activity of compounds on whole plants.[7]

Materials:

  • Seeds of target weed species (e.g., Arabidopsis thaliana)

  • Pots with appropriate soil or agar medium

  • Test compounds dissolved in a suitable solvent

  • Control herbicide (e.g., glyphosate, oryzalin)

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Pre-emergence Application:

    • Sow seeds in pots.

    • Apply the test compounds at various concentrations to the soil surface.

    • Place the pots in a growth chamber and observe for germination and seedling growth over a period of 14-21 days.

  • Post-emergence Application:

    • Sow seeds and allow them to germinate and grow to a specific stage (e.g., 2-4 leaf stage).

    • Apply the test compounds as a foliar spray at various concentrations.

    • Return the pots to the growth chamber and assess plant health, growth inhibition, and mortality over 14-21 days.

  • Data Analysis: Evaluate the herbicidal effect by visual scoring or by measuring parameters such as plant height, fresh weight, or chlorophyll content. Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in growth compared to the untreated control.

In Vitro Kinase Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory potential of compounds against a specific kinase.[8][9]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, fluorescently labeled antibody)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and the test compound at various concentrations in the assay buffer.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the kinase to phosphorylate its substrate.

  • Detection: Stop the reaction and add the detection reagent. The signal generated (e.g., luminescence, fluorescence) is proportional to the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal using a microplate reader. The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

VLCFA_Pathway cluster_ER Endoplasmic Reticulum cluster_Products Downstream Products cluster_Inhibition Inhibition by Chlorinated Propanamides Malonyl_CoA Malonyl-CoA KCS β-ketoacyl-CoA synthase (KCS) Malonyl_CoA->KCS Acyl_CoA Acyl-CoA (C16/C18) Acyl_CoA->KCS KCR β-ketoacyl-CoA reductase (KCR) KCS->KCR Condensation HCD β-hydroxyacyl-CoA dehydratase (HCD) KCR->HCD Reduction ECR enoyl-CoA reductase (ECR) HCD->ECR Dehydration VLCFA_CoA VLCFA-CoA (C20-C36) ECR->VLCFA_CoA Reduction Cuticular_waxes Cuticular Waxes VLCFA_CoA->Cuticular_waxes Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids TAGs Triacylglycerols VLCFA_CoA->TAGs Inhibitor Chlorinated Propanamide Inhibitor->KCS

Caption: Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis Pathway and Inhibition.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Compound_Synthesis Compound Synthesis (Chlorinated & Non-Chlorinated) Assay_Setup Assay Setup (e.g., 96-well plate) Compound_Synthesis->Assay_Setup Cell_Culture Cell Culture / Plant Growth Cell_Culture->Assay_Setup Compound_Addition Addition of Propanamide Derivatives Assay_Setup->Compound_Addition Incubation Incubation Compound_Addition->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance, Fluorescence) Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 Calculation) Data_Acquisition->Data_Analysis Results Comparative Results Data_Analysis->Results

Caption: General Experimental Workflow for Comparative Analysis.

Conclusion

References

Illuminating Molecular Architecture: A Comparative Guide to the Structural Validation of 2,2-Dichloropropanamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further discovery. This guide provides a comparative overview of X-ray crystallography and alternative techniques for the structural validation of small organic molecules, using a close analog of 2,2-dichloropropanamide as a case study. We will delve into the experimental data, detailed protocols, and workflows associated with these powerful analytical methods.

While the crystal structure of this compound itself is not publicly available, we will utilize crystallographic data from a closely related compound containing the 2,2-dichloro-amide moiety, N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide, to illustrate the principles and data outputs of these techniques.

At a Glance: Comparing Structural Validation Techniques

The gold standard for determining the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (scXRD). However, challenges in growing suitable single crystals have spurred the development of alternative methods. Here, we compare scXRD with two powerful alternatives: Powder X-ray Diffraction (PXRD) with Rietveld Refinement and Three-Dimensional Electron Diffraction (3DED).

ParameterSingle-Crystal X-ray Diffraction (scXRD)Powder X-ray Diffraction (PXRD) with Rietveld RefinementThree-Dimensional Electron Diffraction (3DED/MicroED)
Sample Requirement Single, well-ordered crystal (typically >10 µm)Polycrystalline powderNanocrystals (<1 µm)
Data Output Precise atomic coordinates, bond lengths, bond angles, thermal parametersLattice parameters, phase purity, crystal structure (with refinement)High-resolution atomic structure from nanocrystals
Resolution Typically < 1 ÅLower than scXRD, dependent on sample crystallinityCan achieve sub-angstrom resolution[1]
Primary Advantage Unambiguous and highly accurate structure determination.[2]Does not require single crystals, useful for phase identification.[3][4][5]Ability to work with extremely small crystals.[6][7][8]
Primary Limitation Requires the growth of suitable single crystals, which can be challenging.[8]Overlapping reflections can complicate structure solution.[3]Strong scattering effects can require specialized data processing.[8]

Case Study: Crystallographic Data for a 2,2-Dichloro-Amide Analog

The following table summarizes the crystallographic data for N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide, a compound featuring the core structure of interest. This data is representative of the output from a successful scXRD experiment.

Crystal Data
Chemical Formula C₁₃H₁₄Cl₂N₂O₃
Formula Weight 317.17
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.123(4) Åb = 11.456(5) Åc = 12.458(5) Åα = 90°β = 101.53(3)°γ = 90°
Volume 1414.1(10) ų
Z 4
Calculated Density 1.488 Mg/m³

Experimental Protocols

Single-Crystal X-ray Diffraction (scXRD)
  • Crystal Growth and Selection: A suitable single crystal of the compound is grown, typically through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A crystal with well-defined faces and a size of approximately 0.1-0.3 mm is selected under a microscope.

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to best fit the experimental data.

Powder X-ray Diffraction (PXRD) with Rietveld Refinement
  • Sample Preparation: A polycrystalline sample of the compound is finely ground to ensure random orientation of the crystallites.

  • Data Collection: The powdered sample is placed in a sample holder and analyzed in a powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.

  • Initial Analysis: The resulting diffraction pattern is analyzed to identify the phases present and to determine the unit cell parameters.

  • Rietveld Refinement: A theoretical diffraction pattern is calculated from a starting structural model. The parameters of the model (including atomic positions, lattice parameters, and peak shape functions) are adjusted using a least-squares approach to minimize the difference between the calculated and observed diffraction patterns.[3][4][5]

Three-Dimensional Electron Diffraction (3DED / MicroED)
  • Sample Preparation: A sample containing nanocrystals is prepared, often by flash-freezing a slurry of the crystals on a transmission electron microscope (TEM) grid.[9]

  • Data Collection: The TEM grid is placed in a cryo-electron microscope. A low-dose electron beam is used to illuminate a single nanocrystal. The crystal is continuously rotated, and a series of electron diffraction patterns are collected as a movie.[6][10]

  • Data Processing: The individual frames of the diffraction movie are processed to extract the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to determine the unit cell and solve the crystal structure using methods analogous to those used in X-ray crystallography.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the structural validation techniques discussed.

scXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffractometer crystal_selection->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Refinement grinding Grinding of Polycrystalline Sample powder_diffractometer Powder Diffractometer grinding->powder_diffractometer pattern_collection Diffraction Pattern Collection powder_diffractometer->pattern_collection phase_id Phase Identification & Unit Cell pattern_collection->phase_id rietveld Rietveld Refinement phase_id->rietveld refined_structure Refined Crystal Structure rietveld->refined_structure MicroED_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination nanocrystal_prep Nanocrystal Slurry Preparation grid_prep Grid Plunging & Vitrification nanocrystal_prep->grid_prep cryo_tem Cryo-Transmission Electron Microscope grid_prep->cryo_tem continuous_rotation Continuous Rotation Data Collection cryo_tem->continuous_rotation data_processing Diffraction Movie Processing continuous_rotation->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution atomic_structure Atomic Resolution Structure structure_solution->atomic_structure

References

A Spectroscopic Showdown: Differentiating 2,2-Dichloropropanamide and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 2,2-dichloropropanamide and its structural isomers. This guide provides a detailed analysis of the expected spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a framework for their unambiguous identification.

The synthesis of chlorinated propanamides can often lead to a mixture of isomers, each with distinct physical and chemical properties. Distinguishing between these closely related compounds is crucial for ensuring the purity and efficacy of pharmaceutical intermediates and other fine chemicals. This guide outlines the key spectroscopic differences between this compound and its isomers: 2,3-dichloropropanamide, 3,3-dichloropropanamide, and N,N-dichloropropanamide.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted key spectroscopic features for this compound and its isomers. These predictions are based on the known spectroscopic data of propanamide and the established effects of chlorination on molecular vibrations, chemical shifts, and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectral Data (Chemical Shift δ [ppm])

CompoundH near C=OH on CαH on CβN-H
This compound --2.4 (s, 3H)7.0-8.0 (br s, 2H)
2,3-Dichloropropanamide -4.5 (dd, 1H)3.9 (m, 2H)7.0-8.0 (br s, 2H)
3,3-Dichloropropanamide -2.8 (d, 2H)6.1 (t, 1H)7.0-8.0 (br s, 2H)
N,N-Dichloropropanamide 2.3 (q, 2H)1.2 (t, 3H)--

Table 2: Predicted ¹³C NMR Spectral Data (Chemical Shift δ [ppm])

CompoundCarbonyl (C=O)
This compound ~170~85~35
2,3-Dichloropropanamide ~168~60~50
3,3-Dichloropropanamide ~167~45~70
N,N-Dichloropropanamide ~173~30~10

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O StretchC-Cl Stretch
This compound 3400-3200 (two bands)~1670800-600 (strong)
2,3-Dichloropropanamide 3400-3200 (two bands)~1675800-600 (strong)
3,3-Dichloropropanamide 3400-3200 (two bands)~1680800-600 (strong)
N,N-Dichloropropanamide -~1700-

Table 4: Predicted Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)[M-Cl]⁺[M-NH₂]⁺Other Key Fragments
This compound 141/143/145106/108125/12777/79 ([CH₃CCl₂]⁺)
2,3-Dichloropropanamide 141/143/145106/108125/12762/64 ([CH₂Cl]⁺), 44 ([CONH₂]⁺)
3,3-Dichloropropanamide 141/143/145106/108125/12783/85 ([CHCl₂]⁺)
N,N-Dichloropropanamide 141/143/145106/108-73 ([CH₃CH₂CO]⁺)

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The electron energy is typically set to 70 eV.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Isomeric Relationships and Spectroscopic Analysis

The following diagram illustrates the relationship between the different isomers of dichloropropanamide and the spectroscopic techniques used for their characterization.

Spectroscopic_Comparison Spectroscopic Analysis of Dichloropropanamide Isomers cluster_isomers Isomers of Dichloropropanamide cluster_techniques Spectroscopic Techniques This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS 2,3-Dichloropropanamide 2,3-Dichloropropanamide 2,3-Dichloropropanamide->NMR 2,3-Dichloropropanamide->IR 2,3-Dichloropropanamide->MS 3,3-Dichloropropanamide 3,3-Dichloropropanamide 3,3-Dichloropropanamide->NMR 3,3-Dichloropropanamide->IR 3,3-Dichloropropanamide->MS N,N-Dichloropropanamide N,N-Dichloropropanamide N,N-Dichloropropanamide->NMR N,N-Dichloropropanamide->IR N,N-Dichloropropanamide->MS

Caption: Isomeric differentiation via spectroscopic methods.

By carefully analyzing the unique patterns in their NMR, IR, and Mass spectra, researchers can confidently distinguish between this compound and its isomers, ensuring the quality and integrity of their chemical products.

A Comparative Analysis of the Biological Efficacy of 2,2-Dichloropropanamide's Analogue, Dalapon, Against Commercial Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of Dalapon, a herbicide chemically similar to 2,2-dichloropropanamide, with two widely used commercial herbicides: Glyphosate and Atrazine. The information presented is based on available scientific literature and is intended to provide an objective overview for research and development purposes.

Executive Summary

Dalapon, the common name for 2,2-dichloropropionic acid, is a selective, systemic herbicide primarily used for the control of annual and perennial grasses.[1][2] Its mode of action involves the inhibition of pantothenate synthetase, a key enzyme in the biosynthesis of pantothenate (Vitamin B5), which is essential for various metabolic processes in plants.[3] In contrast, Glyphosate is a broad-spectrum, non-selective herbicide that acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, crucial for the synthesis of aromatic amino acids. Atrazine is a selective herbicide that functions by blocking electron transport in photosystem II of the photosynthetic pathway. This guide presents a comparative summary of their efficacy, detailed experimental protocols for herbicide evaluation, and a visualization of their respective signaling pathways.

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the biological efficacy of Dalapon, Glyphosate, and Atrazine against various target weeds. It is important to note that the efficacy of a herbicide can be influenced by numerous factors, including the target species, growth stage, environmental conditions, and application rate.

HerbicideTarget Organism(s)Efficacy MetricValueReference(s)
Dalapon Escherichia coli (as a model for the enzyme)Ki (Enzyme-dissociation constant)0.0021 - 0.0106 M[3]
Various annual and perennial grassesApplication Rate for Control1.5 - 2 kg/hectare for barley grass[4]
Bluegill (non-target organism)96-hour LC50105 mg/L[1]
Glyphosate Lolium rigidum (Ryegrass)GR50 (Dose for 50% growth reduction)Decreases by 22-24% with adjuvant
Conyza canadensis (Horseweed)LD50 (Dose for 50% mortality)Decreases by 42-44% with adjuvant
Various weed speciesGeneral Application Rate3 - 12 L/ha (360 g/L formulation)
Atrazine Maize Weeds (e.g., Echinochloa colona)Weed Control Efficiency (WCE)>90% at 2 kg/ha
CornAverage Application Rate1.15 pounds per acre
SorghumAverage Application Rate0.97 pounds per acre

Note: The efficacy of this compound is not documented in the reviewed literature; the data presented is for its close analogue, Dalapon (2,2-dichloropropionic acid).

Experimental Protocols

The evaluation of herbicide efficacy typically follows standardized experimental protocols to ensure the reliability and reproducibility of the results. Below are generalized methodologies for key experiments cited in the assessment of Dalapon, Glyphosate, and Atrazine.

Whole-Plant Pot Assay for Efficacy and Selectivity

This method is widely used to determine the herbicidal effectiveness of a compound on target weed species and to assess its safety for non-target crops.

  • Plant Material: Seeds of the target weed species (e.g., Avena fatua for Dalapon) and a crop species (e.g., Zea mays) are sown in pots containing a standardized soil mix. Plants are grown in a greenhouse under controlled conditions (temperature, light, humidity).

  • Herbicide Application: Herbicides are applied at various concentrations, typically including a control (no herbicide), the recommended field rate, and multiples of the field rate (e.g., 0.5x, 1x, 2x, 4x). The application is performed using a laboratory sprayer to ensure uniform coverage.

  • Data Collection: Plant height, fresh weight, and dry weight are measured at set time points after application (e.g., 7, 14, and 21 days). Visual injury ratings (e.g., on a scale of 0 to 100%, where 0 is no injury and 100 is complete death) are also recorded.

  • Data Analysis: The data is used to calculate the Growth Reduction 50 (GR50), which is the herbicide concentration required to reduce plant growth by 50% compared to the control.

Enzyme Inhibition Assay

This in vitro method is used to determine the specific biochemical target of a herbicide and its inhibitory potency.

  • Enzyme Preparation: The target enzyme (e.g., pantothenate synthetase for Dalapon, EPSP synthase for Glyphosate) is isolated and purified from a suitable source, such as a specific plant species or a microorganism expressing the enzyme.

  • Assay Conditions: The enzyme assay is conducted in a reaction mixture containing the enzyme, its substrate(s), and any necessary cofactors in a buffer solution at a specific pH and temperature.

  • Inhibition Measurement: The herbicide is added to the reaction mixture at various concentrations. The rate of the enzymatic reaction is measured, typically by monitoring the formation of a product or the disappearance of a substrate over time using spectrophotometry or other analytical techniques.

  • Data Analysis: The data is used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit the enzyme's activity by 50%. For competitive inhibitors like Dalapon, the inhibitor constant (Ki) can also be calculated.[3]

Field Trials

Field trials are essential for evaluating the performance of a herbicide under real-world agricultural conditions.

  • Experimental Design: Trials are conducted in fields with natural weed infestations. A randomized complete block design is typically used to minimize the effects of field variability.

  • Treatments: Treatments include different rates of the herbicide, application timings (pre-emergence or post-emergence), and tank mixtures with other herbicides or adjuvants. A weed-free control and an untreated control are also included.

  • Application: Herbicides are applied using calibrated field sprayers.

  • Data Collection: Weed density and biomass are assessed at various times after application. Crop yield and any signs of phytotoxicity to the crop are also measured.

  • Data Analysis: Statistical analysis is used to compare the effectiveness of the different treatments in controlling weeds and their impact on crop yield.

Signaling Pathways and Modes of Action

The following diagrams illustrate the signaling pathways and modes of action for Dalapon, Glyphosate, and Atrazine.

Dalapon_Mode_of_Action cluster_pantothenate Pantothenate (Vitamin B5) Biosynthesis Pantoate Pantoate Pantothenate_Synthetase Pantothenate Synthetase Pantoate->Pantothenate_Synthetase beta_Alanine β-Alanine beta_Alanine->Pantothenate_Synthetase ATP ATP ATP->Pantothenate_Synthetase Pantothenate Pantothenate Pantothenate_Synthetase->Pantothenate ADP_Pi ADP + Pi Pantothenate_Synthetase->ADP_Pi Essential Metabolic Processes Essential Metabolic Processes Pantothenate->Essential Metabolic Processes Leads to Dalapon Dalapon Dalapon->Pantothenate_Synthetase Competitively Inhibits Glyphosate_Mode_of_Action cluster_shikimate Shikimate Pathway Shikimate_3_phosphate Shikimate-3-phosphate EPSP_Synthase EPSP Synthase Shikimate_3_phosphate->EPSP_Synthase PEP Phosphoenolpyruvate (PEP) PEP->EPSP_Synthase EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) EPSP_Synthase->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) Chorismate->Aromatic_Amino_Acids Protein Synthesis & Plant Growth Protein Synthesis & Plant Growth Aromatic_Amino_Acids->Protein Synthesis & Plant Growth Essential for Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits Atrazine_Mode_of_Action cluster_photosynthesis Photosynthesis - Photosystem II Light Light Energy PSII Photosystem II (PSII) Light->PSII Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Transfer Electron_Transport_Chain Electron Transport Chain Plastoquinone->Electron_Transport_Chain ATP_NADPH ATP & NADPH Electron_Transport_Chain->ATP_NADPH CO2 Fixation (Calvin Cycle) CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2 Fixation (Calvin Cycle) Drives Atrazine Atrazine Atrazine->Plastoquinone Blocks Binding Site

References

A Comparative Guide to the Stability of Haloamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical stability of various haloamides, crucial for their application in synthesis and drug development, reveals significant differences based on the halogen substituent and its position on the amide. This guide provides a comparative overview of the stability of these compounds, supported by experimental data on their degradation kinetics under different conditions.

Haloamides, organic compounds containing a halogen atom bonded to a nitrogen (N-haloamides) or an α-carbon (α-haloamides), are versatile reagents and structural motifs in medicinal chemistry and organic synthesis. Their utility, however, is intrinsically linked to their stability. Understanding the degradation pathways and rates of different haloamides is paramount for optimizing reaction conditions, predicting shelf-life, and assessing their biocompatibility and environmental fate.

Comparative Stability of α-Haloacetamides

Recent studies on haloacetamides (HAMs), a class of α-haloamides, have provided valuable insights into their relative stability. The primary degradation pathway for these compounds in aqueous environments is hydrolysis, which can be influenced by pH.

A key study systematically investigated the stability of ten different haloacetamides, including chlorinated, brominated, and iodinated species. The findings indicate a clear trend in their stability concerning the halogen present. Chlorinated haloacetamides are generally the most unstable, followed by their brominated and then their iodinated counterparts. This trend is attributed to the decreasing electron-withdrawing inductive effect from chlorine to iodine.

The rate of hydrolysis and chlorination of these compounds was found to follow the order: TCAM > BDCAM > DBCAM > TBAM > DCAM > BCAM > DBAM > CIAM > BIAM > DIAM > MCAM > MBAM > MIAM (where C = chloro, B = bromo, I = iodo; T = tri, D = di, M = mono).[1][2]

Quantitative Analysis of Dihaloacetamide Hydrolysis

The stability of dihaloacetamides has been quantified through the determination of their second-order rate constants for basic hydrolysis (kHO-) and reaction with hypochlorite (kClO-). These values provide a direct comparison of their reactivity.

DihaloacetamideBasic Hydrolysis Rate Constant (kHO-) (M-1h-1)Hypochlorite Reaction Rate Constant (kClO-) (M-1h-1)
Dichloroacetamide (DCAM)2.4 x 1033.8 x 104
Dibromoacetamide (DBAM)1.6 x 1031.2 x 105
Diiodoacetamide (DIAM)8.0 x 1028.2 x 104

Data sourced from a study on the stability of haloacetamides in drinking water.[2]

These data quantitatively confirm that dichloroacetamide undergoes the fastest basic hydrolysis, while dibromoacetamide is the most reactive towards hypochlorite among the dihaloacetamides studied.

Influence of pH on Haloacetamide Stability

The pH of the medium plays a critical role in the degradation of haloamides. For instance, dichloroacetamide (DCAcAm) is reported to be stable at a neutral pH of 5. However, it undergoes slow hydrolysis under acidic conditions (pH 4) and more significant hydrolysis in alkaline environments. Similarly, trichloroacetamide (TCAcAm) is stable in acidic conditions but hydrolyzes at a pH of 10. The hydrolysis in alkaline conditions for these compounds generally follows first-order kinetics.

Thermal Stability of Haloamides

While comprehensive comparative data on the thermal stability of a wide range of haloamides is limited, studies on related compounds and specific haloamides offer some insights. For example, the N-iodoamide, 1-iodo-3,5,5-trimethylhydantoin, has been noted for its significant thermal stability in contrast to other iodoamides. The thermal decomposition of N,N-dialkoxyamides has been shown to follow first-order kinetics, proceeding via homolysis to form free radicals.

Experimental Protocols for Stability Assessment

The determination of haloamide stability typically involves kinetic studies where the concentration of the haloamide is monitored over time under controlled conditions.

General Workflow for Haloamide Stability Assay

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep Prepare haloamide stock solution mix Mix stock solution with buffer in reaction vessel prep->mix buffer Prepare buffer solutions of desired pH buffer->mix incubate Incubate at constant temperature mix->incubate sample Withdraw aliquots at specific time intervals incubate->sample quench Quench reaction (if necessary) sample->quench hplc Analyze by HPLC-UV quench->hplc data Determine concentration from calibration curve hplc->data plot Plot concentration vs. time data->plot fit Fit data to kinetic model (e.g., first-order, second-order) plot->fit calc Calculate rate constants and half-life fit->calc

Caption: A typical experimental workflow for determining the stability of haloamides.

Key Methodological Details:
  • Sample Preparation: Haloamide solutions are prepared in a suitable solvent and then diluted into aqueous buffer solutions of varying pH to initiate the hydrolysis study.

  • Temperature Control: Reactions are conducted in a constant temperature bath or incubator to ensure accurate kinetic measurements.

  • Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for separating and quantifying the parent haloamide from its degradation products. A C18 column is often used with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Kinetic Modeling: The degradation data (concentration versus time) is fitted to appropriate kinetic models (e.g., pseudo-first-order, second-order) to determine the rate constants. For pH-dependent studies, a pH-rate profile is constructed by plotting the logarithm of the rate constant against pH.

Degradation Pathways

The degradation of haloamides can proceed through several pathways, with hydrolysis being a primary route.

G cluster_alpha α-Haloamide Degradation cluster_n N-Haloamide Degradation alpha_halo α-Haloacetamide haa Haloacetic Acid alpha_halo->haa Hydrolysis (Nucleophilic attack on carbonyl carbon) n_halo N-Haloamide amide Parent Amide n_halo->amide Reduction / Halogen Transfer

Caption: Primary degradation pathways for α-haloamides and N-haloamides.

For α-haloacetamides, hydrolysis typically involves a nucleophilic attack of water or hydroxide on the carbonyl carbon, leading to the formation of the corresponding haloacetic acid.[2] N-haloamides can undergo degradation through various mechanisms, including halogen transfer reactions.

Conclusion

The stability of haloamides is a critical parameter that is significantly influenced by the nature of the halogen atom, its position on the amide scaffold, and the surrounding environmental conditions such as pH and temperature. The general trend for α-haloacetamides indicates that stability increases from chlorinated to brominated to iodinated derivatives. Quantitative kinetic data, as presented for dihaloacetamides, is essential for a precise understanding and prediction of their behavior. The provided experimental framework serves as a guide for researchers to systematically evaluate the stability of novel haloamides, thereby facilitating their effective and safe application in drug development and chemical synthesis.

References

A Comparative Guide to Confirming the Purity of Synthesized 2,2-Dichloropropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for pharmaceutical and research applications. This guide provides a comparative overview of key analytical techniques for confirming the purity of synthesized 2,2-dichloropropanamide. We present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate methods for their needs.

Comparison of Analytical Techniques for Purity Determination

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment of this compound. Each technique offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.

Analytical TechniquePrincipleInformation ProvidedTypical Purity Range (%)AdvantagesLimitations
Quantitative ¹H NMR (qNMR) Measures the signal intensity of specific protons in the molecule relative to a certified internal standard.Provides a direct measure of the mass fraction of the analyte. Can identify and quantify impurities with known structures.95.0 - 100.0High precision and accuracy, non-destructive, provides structural information.[1][2][3]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.[1]
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) Separates the analyte from impurities based on their differential partitioning between a stationary and mobile phase, followed by mass detection.Provides retention time and mass-to-charge ratio for the analyte and any impurities. Allows for quantification based on peak area.98.0 - 99.9+High sensitivity and selectivity, suitable for a wide range of compounds, including polar and non-volatile impurities.[4][5]Destructive, requires reference standards for impurity identification and quantification.
Gas Chromatography with Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass detection.Provides retention time and mass spectrum for the analyte and volatile impurities.99.0 - 99.9+Excellent for separating and identifying volatile organic impurities.[6][7]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[6]

Predicted Analytical Data for this compound

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Predicted ¹H and ¹³C NMR Data

The presence of two electronegative chlorine atoms on the α-carbon and the amide group will significantly influence the chemical shifts of the protons and carbons in this compound.

  • ¹H NMR (in CDCl₃):

    • The methyl (CH₃) protons are expected to appear as a singlet in the range of 2.2 - 2.5 ppm . The downfield shift is due to the deshielding effect of the adjacent dichlorinated carbon.

    • The amide (NH₂) protons are expected to show a broad singlet between 6.0 - 7.5 ppm . The chemical shift of amide protons can be highly variable and is dependent on concentration and solvent.[8]

  • ¹³C NMR (in CDCl₃):

    • The methyl carbon (CH₃) is predicted to have a chemical shift in the range of 30 - 35 ppm .

    • The dichlorinated α-carbon (CCl₂) is expected to be significantly downfield, likely in the range of 80 - 90 ppm , due to the strong deshielding effect of the two chlorine atoms.

    • The carbonyl carbon (C=O) of the amide is predicted to be in the range of 165 - 175 ppm .[9]

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments.

  • Molecular Ion (M⁺): The molecular weight of this compound (C₃H₅Cl₂NO) is approximately 156.0 g/mol . The mass spectrum should show a cluster of peaks for the molecular ion at m/z 155, 157, and 159, corresponding to the different combinations of chlorine isotopes.

  • Key Fragmentation Patterns:

    • Loss of a chlorine atom ([M-Cl]⁺) would result in a fragment around m/z 120 and 122.

    • Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the CCl₂CH₃ radical, resulting in a fragment at m/z 44 ([CONH₂]⁺).

    • Cleavage of the C-C bond could result in a [CH₃CCl₂]⁺ fragment at m/z 97, 99, and 101.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound likely involves the reaction of propanamide or a related precursor with a chlorinating agent. Potential impurities could arise from incomplete reaction, side reactions, or degradation.

  • Monochloro-propanamide: Incomplete chlorination could lead to the presence of 2-chloropropanamide.

  • Starting Materials: Unreacted propanamide or other starting materials may be present.

  • Byproducts of the Chlorinating Agent: The specific byproducts will depend on the chlorinating agent used (e.g., sulfuryl chloride, N-chlorosuccinimide).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols should be optimized for the specific instrumentation and laboratory conditions.

Quantitative ¹H NMR (qNMR) Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.

    • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the NMR tube. The amount of internal standard should be chosen to give a signal with an integral comparable to that of the analyte.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz is recommended).

    • Use a pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value). A D1 of 30 seconds is a good starting point.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl singlet) and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

HPLC-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare a sample for analysis by diluting the stock solution to a concentration within the calibration range (e.g., 10 µg/mL).

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For highly polar compounds, a polar-embedded or HILIC column may provide better retention.

    • Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used.

      • Example Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for the amide functional group.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-300).

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the specific m/z values corresponding to the molecular ion of this compound and any known impurities.

GC-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare a sample for analysis by diluting the stock solution to a concentration within the calibration range (e.g., 10 µg/mL).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable for the analysis of chlorinated organic compounds.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless or split, depending on the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to acquire mass spectra over a range of m/z 50-350.

    • Data Analysis: Identify peaks by comparing their retention times and mass spectra to reference data or by interpretation of the fragmentation patterns.

Visualizing the Purity Confirmation Workflow

The following diagrams illustrate the logical flow of the analytical process for confirming the purity of synthesized this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Quantitative Purity Analysis cluster_results Data Interpretation & Final Purity Synthesis Synthesized this compound TLC Thin Layer Chromatography (TLC) (Initial Check) Synthesis->TLC Qualitative assessment qNMR Quantitative ¹H NMR (qNMR) TLC->qNMR HPLC_MS HPLC-MS TLC->HPLC_MS GC_MS GC-MS TLC->GC_MS Purity_Value Final Purity Determination (>95% required) qNMR->Purity_Value Impurity_Profile Impurity Identification & Quantification HPLC_MS->Impurity_Profile GC_MS->Impurity_Profile Impurity_Profile->Purity_Value

Figure 1. Workflow for the comprehensive purity assessment of synthesized this compound.

Analytical_Technique_Relationship cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Separation Compound Synthesized This compound qNMR qNMR (Absolute Purity & Structure) Compound->qNMR HPLC HPLC (Separation of Polar & Non-Volatile Impurities) Compound->HPLC GC GC (Separation of Volatile Impurities) Compound->GC MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS Coupled Technique GC->MS Coupled Technique

Figure 2. The relationship between different analytical techniques for purity confirmation.

References

A Researcher's Guide to Antibody Cross-Reactivity Analysis of 2,2-Dichloropropanamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the specificity of antibodies is paramount. When developing immunoassays for small molecules like the herbicide 2,2-dichloropropanamide, cross-reactivity with structurally similar analogs can lead to inaccurate quantification and false-positive results. This guide provides a framework for conducting and evaluating cross-reactivity studies of antibodies against this compound and its potential analogs. Due to the limited availability of specific studies on this compound antibodies, this guide presents a generalized methodology based on established principles of immunoassay development for small molecules.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen. This occurs when the non-target molecule, or analog, shares structural similarities with the target antigen's epitope, the specific region where the antibody binds. In the context of this compound, various analogs with modifications to the chlorine atoms, alkyl chain, or amide group could potentially cross-react with an antibody developed against the parent compound.

Quantifying this cross-reactivity is crucial for validating the specificity of an antibody and ensuring the reliability of an immunoassay. The common method for this is a competitive immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA).

Data Presentation: A Comparative Analysis

A systematic way to present cross-reactivity data is through a comparison table. This table should include the compounds tested, their chemical structures, the 50% inhibitory concentration (IC50) values obtained from the competitive immunoassay, and the calculated cross-reactivity percentage relative to the target analyte (this compound).

Table 1: Hypothetical Cross-Reactivity of an Anti-2,2-Dichloropropanamide Antibody with Various Analogs

Compound NameChemical StructureIC50 (ng/mL)Cross-Reactivity (%)*
This compoundCl2CH-C(O)NH210100
2-ChloropropanamideClCH2-C(O)NH21506.7
PropanamideCH3CH2-C(O)NH2>1000<1
2,2-DichlorobutanamideCH3CCl2-C(O)NH25020
N-methyl-2,2-dichloropropanamideCl2CH-C(O)NHCH32005

*Cross-reactivity (%) = (IC50 of this compound / IC50 of analog) x 100

Experimental Protocols: Competitive ELISA for Cross-Reactivity Assessment

The following is a generalized protocol for a competitive ELISA to determine the cross-reactivity of an antibody against this compound and its analogs. This method is based on the principle that the analog in a sample will compete with a labeled form of the target antigen for a limited number of antibody binding sites.

Materials:

  • Microtiter plates (96-well)

  • Anti-2,2-dichloropropanamide antibody

  • This compound-protein conjugate (for coating)

  • This compound standard

  • Analog compounds to be tested

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well to block any unbound sites.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the analog compounds.

    • In separate tubes, mix 50 µL of each standard or analog dilution with 50 µL of the diluted anti-2,2-dichloropropanamide antibody.

    • Incubate this mixture for 30 minutes at room temperature.

    • Wash the coated and blocked microtiter plate three times with wash buffer.

    • Transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Substrate Addition and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the IC50 value for the standard and for each analog.

    • Calculate the percent cross-reactivity for each analog using the formula provided in the data table section.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation Coating Coat Plate with Antigen Conjugate Wash1 Wash Coating->Wash1 Blocking Block Plate Wash1->Blocking Incubate_Plate Incubate on Plate Prepare_Samples Prepare Standards & Analogs Mix Mix with Primary Antibody Prepare_Samples->Mix Mix->Incubate_Plate Wash2 Wash Add_Secondary Add Secondary Antibody-Enzyme Conjugate Wash2->Add_Secondary Wash3 Wash Add_Secondary->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance

Caption: Workflow of a competitive ELISA for antibody cross-reactivity assessment.

A Comparative Guide to the Synthetic Utility of 2,2-Dichloropropanamide and Alternative Building Blocks in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides a comparative analysis of 2,2-dichloropropanamide and other common precursors in the synthesis of oxazolines, a key heterocyclic motif in numerous biologically active compounds. The following sections detail the synthetic utility, reaction conditions, and performance of these building blocks, supported by experimental data and protocols to aid in methodological decisions.

Introduction to Oxazoline Synthesis

Oxazolines are five-membered heterocyclic compounds that are integral components of many natural products, pharmaceuticals, and chiral ligands used in asymmetric catalysis. The versatile reactivity of the oxazoline ring and its stereochemical stability make it a valuable synthon in medicinal chemistry and materials science. The primary route to 2-substituted oxazolines involves the cyclization of a suitable precursor with a 1,2-amino alcohol. This guide will compare the efficacy of this compound against established building blocks such as carboxylic acids, β-hydroxy amides, aldehydes, and nitriles in this critical transformation.

Comparison of Building Blocks for 2-Substituted Oxazoline Synthesis

The choice of starting material for oxazoline synthesis can significantly impact reaction efficiency, substrate scope, and overall yield. While this compound represents a potentially reactive building block due to the presence of two leaving groups on the α-carbon, its direct application in oxazoline synthesis is not extensively documented in the literature. However, by analogy to the reactivity of other gem-dichloro compounds, a plausible reaction pathway can be inferred. The following table summarizes the performance of various building blocks in the synthesis of 2-substituted oxazolines.

Building BlockReagents/ConditionsYield (%)AdvantagesDisadvantages
This compound (Hypothetical) 2-Aminoethanol, Base (e.g., NaH, K2CO3), Heat-Potentially high reactivity of gem-dichloro group.Lack of literature precedence; potential for side reactions.
Carboxylic Acids 2-Aminoethanol, Dehydrating agent (e.g., H2SO4, P2O5), Heat60-90Readily available starting materials.Harsh reaction conditions; may not be suitable for sensitive substrates.
β-Hydroxy Amides Dehydrating agent (e.g., Burgess reagent, DAST), Room Temp to Heat70-98[1]Mild reaction conditions; stereospecific conversion.[1]Requires pre-synthesis of the β-hydroxy amide precursor.
Aldehydes 2-Aminoethanol, Oxidizing agent (e.g., I2, NBS), Room Temp75-95[2]One-pot reaction from simple starting materials.Requires an oxidizing agent which can limit functional group tolerance.
Nitriles 2-Aminoethanol, Catalyst (e.g., ZnCl2, Cu(I) complexes), Heat70-90[2]Atom economical.Often requires metal catalysts and elevated temperatures.

Experimental Protocols

Detailed methodologies for the synthesis of 2-substituted oxazolines from various precursors are provided below.

Protocol 1: Synthesis of 2-Methyl-4,5-dihydrooxazole from Propanamide (as a proxy for this compound)

This is a generalized procedure based on the cyclization of amides.

  • To a solution of propanamide (1.0 eq) in a suitable solvent (e.g., toluene), add 2-aminoethanol (1.1 eq).

  • Add a dehydrating agent (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution, and dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by distillation or column chromatography.

Protocol 2: Synthesis of 2-Phenyl-4,5-dihydrooxazole from Benzoic Acid
  • In a round-bottom flask, combine benzoic acid (1.0 eq) and 2-aminoethanol (1.2 eq).

  • Add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Heat the mixture at 150-180 °C for several hours, with removal of water.

  • Cool the mixture and neutralize with a solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer and purify by vacuum distillation.

Protocol 3: Cyclization of a β-Hydroxy Amide using Deoxo-Fluor®[1]
  • Dissolve the β-hydroxy amide (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Slowly add Deoxo-Fluor® (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized reaction pathways for oxazoline synthesis from different building blocks.

G cluster_0 From this compound (Hypothetical) A This compound C Intermediate Adduct A->C + Base B 2-Aminoethanol B->C D 2-Methyl-4,5-dihydrooxazole C->D - 2 HCl

Caption: Hypothetical pathway for oxazoline synthesis from this compound.

G cluster_1 From Carboxylic Acid E Carboxylic Acid G N-(2-Hydroxyethyl)amide E->G + Heat, -H2O F 2-Aminoethanol F->G H 2-Substituted Oxazoline G->H Dehydration

Caption: General reaction pathway for oxazoline synthesis from a carboxylic acid.

G cluster_2 From β-Hydroxy Amide I β-Hydroxy Amide J 2-Substituted Oxazoline I->J + Dehydrating Agent (e.g., Deoxo-Fluor®)

Caption: Direct cyclization of a β-hydroxy amide to an oxazoline.[1]

Conclusion

While this compound is a potentially valuable building block for heterocyclic synthesis due to its inherent reactivity, its direct application in the synthesis of oxazolines requires further investigation to establish optimized protocols and assess its performance against well-established precursors. Carboxylic acids and β-hydroxy amides remain the most common and reliable starting materials, offering good to excellent yields under various conditions.[1] Aldehydes and nitriles provide efficient one-pot alternatives, though they may have limitations regarding substrate scope and functional group tolerance.[2] Future research into the reactivity of gem-dichloroamides like this compound could unveil new and efficient pathways for the synthesis of oxazolines and other important heterocyclic systems.

References

Comparative Guide to the Validation of Analytical Methods for 2,2-Dichloropropanamide and Related Compounds in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the validation of methods for 2,2-dichloropropanamide and structurally related haloacetamides or chlorinated propionic acids in complex matrices such as water, soil, and food. Due to a lack of specific published methods for this compound, this guide leverages data from validated methods for analogous compounds to provide a robust framework for researchers developing and validating new analytical procedures. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are well-suited for the selective and sensitive determination of these analytes at trace levels.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance of various analytical methods for compounds structurally similar to this compound. These data provide a benchmark for expected performance when developing a new analytical method.

Table 1: Comparison of LC-MS/MS Methods for Haloacetamides and Dalapon in Water Matrices

Analyte ClassMethodMatrixLinearity (R²)LOQ (µg/L)Accuracy/Recovery (%)Precision (RSD %)Reference
HaloacetamidesUPLC-MS/MSDrinking Water>0.990.0076 - 0.0197Not Reported<15[1][2]
Haloacetic Acids & DalaponLC-MS/MSDrinking Water>0.99≤180 - 120<15[3][4]
13 HaloacetamidesSPE-LC/tqMSDrinking WaterNot Reported0.0076 - 0.0197Not ReportedNot Reported[1]

Table 2: Comparison of GC-MS Methods for Chlorinated Compounds in Various Matrices

AnalyteMethodMatrixLinearity (R²)LOQ (µg/L)Accuracy/Recovery (%)Precision (RSD %)Reference
1,3-dichloro-2-propanolGC-MSRiver Water>0.990.1105 ± 35.4
3-MCPD and 1,3-DCPGC-MSVarious Foods≥0.991.06 - 10.56 (ng/g)Not Reported5.35 - 10.58[5]
3-MCPD (free and bound)GC-MSVarious Foods>0.9950.00998~5
DalaponGC-ECDWaterNot Reported5.8668[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for the analysis of related chlorinated compounds.

Protocol 1: LC-MS/MS for Haloacetic Acids and Dalapon in Drinking Water (Adapted from Shimadzu Application Note)[3][4]

1. Sample Preparation:

  • For drinking water samples, no extensive preparation is required (direct injection).

  • Internal standards (e.g., ¹³C-labeled analogues) are spiked into all samples and standards.

  • For matrices with high ionic strength, a synthetic sample matrix can be prepared to evaluate matrix effects.[3][4]

2. Liquid Chromatography (LC) Conditions:

  • System: Shimadzu LC-30 Nexera HPLC or equivalent.

  • Column: A reverse-phase column suitable for polar analytes.

  • Mobile Phase: A gradient of methanol and water with an acidic modifier (e.g., 0.1% formic acid) is commonly used.

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically 5-20 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • System: Triple quadrupole mass spectrometer (e.g., LCMS-8060NX) with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used for these acidic analytes.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Protocol 2: GC-MS for 1,3-dichloro-2-propanol (1,3-DCP) in Water (Adapted from Schuhmacher et al., 2005)[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • An internal standard (e.g., 1,3-DCP-d5) is added to the water sample.

  • The sample is extracted with a suitable organic solvent, such as ethyl acetate.

  • The organic phase is separated and dried, for example, by passing it through anhydrous sodium sulfate.

2. Gas Chromatography (GC) Conditions:

  • System: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar or medium-polarity column (e.g., SPB™-1).

  • Injector: Splitless injection at a high temperature (e.g., 250°C).

  • Oven Program: A temperature gradient is used to separate the analytes (e.g., starting at 80°C and ramping to 300°C).

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry (MS) Conditions:

  • System: A mass spectrometer, typically a single quadrupole or ion trap.

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard to enhance sensitivity and selectivity.

Mandatory Visualizations

Logical Workflow for Analytical Method Validation

The following diagram illustrates the logical steps involved in validating an analytical method for a compound like this compound, in accordance with ICH guidelines.[7]

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application Dev Develop Initial Method Opt Optimize Parameters (e.g., mobile phase, temperature) Dev->Opt Specificity Specificity/ Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ Limit of Quantification (LOQ) LOD->LOQ Routine Routine Sample Analysis Robustness->Routine G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Collect Sample Collection Homogenize Homogenization/ Sub-sampling Collect->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Extraction (e.g., LLE, SPE, QuEChERS) Spike->Extract Clean Clean-up/ Purification Extract->Clean Concentrate Concentration/ Solvent Exchange Clean->Concentrate Inject Injection into LC or GC System Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide offers researchers, scientists, and drug development professionals an in-depth comparison of the environmental impacts of 2,2-dichloropropanamide and related compounds, propanil and dalapon. This guide provides a critical assessment of available data on the toxicity, biodegradability, and environmental fate of these substances, highlighting the pressing need for further research into the environmental footprint of emerging industrial chemicals.

While extensive data exists for the widely used herbicides propanil and dalapon, this guide underscores the significant information gap concerning the environmental impact of this compound. By synthesizing existing knowledge on related compounds and the broader class of chloroacetamide herbicides, this publication offers a predictive but crucial look into the potential ecological consequences of this lesser-studied chemical.

At a Glance: Comparative Environmental Impact

The following table summarizes the available quantitative data on the environmental impact of this compound, propanil, and dalapon. It is important to note that specific experimental data for this compound is largely unavailable in public literature. The information presented is inferred from data on structurally similar compounds and the general behavior of chloroacetamide herbicides.

ParameterThis compound (Inferred)PropanilDalapon
Acute Oral Toxicity (Rat LD50) Data not available. Likely moderately toxic based on related compounds.1384 mg/kg7570 - 9330 mg/kg
Aquatic Toxicity (Fish 96hr LC50) Data not available. Chloroacetamides are generally toxic to aquatic organisms.2.3 mg/L (Rainbow Trout)105 mg/L (Bluegill)
Aquatic Toxicity (Invertebrate 48hr EC50) Data not available.0.14 mg/L (Daphnia magna)1 mg/L (Brown Shrimp)
Avian Toxicity (Acute Oral LD50) Data not available.196 mg/kg (Bobwhite Quail)>5000 mg/kg (Mallard)
Soil Persistence (Half-life) Likely short to moderate. Chloroacetamides generally have half-lives of a few days to weeks.1 - 3 days2 - 8 weeks
Bioaccumulation Potential Low to moderate, based on the properties of chloroacetamides.LowLow
Groundwater Contamination Potential Moderate. Chloroacetamide metabolites are known to be mobile in soil.Low, due to rapid degradation. However, its metabolite 3,4-dichloroaniline can be a concern.High, due to its mobility in soil.

Unraveling the Environmental Fate: Biodegradation Pathways

The ultimate environmental impact of a chemical is significantly influenced by its degradation pathway. The following diagrams, generated using Graphviz (DOT language), illustrate the known and predicted biodegradation pathways of propanil, dalapon, and a general pathway for chloroacetamide herbicides, which offers a potential model for the degradation of this compound.

propanil_biodegradation Propanil Propanil (N-(3,4-dichlorophenyl)propanamide) DCA 3,4-Dichloroaniline Propanil->DCA Amidase Metabolites Further Degradation Products (e.g., Catechol derivatives) DCA->Metabolites Dioxygenase Mineralization CO2 + H2O + Cl- Metabolites->Mineralization Microbial Metabolism

Caption: Biodegradation pathway of Propanil.

dalapon_biodegradation Dalapon Dalapon (2,2-dichloropropanoic acid) Pyruvate Pyruvic Acid Dalapon->Pyruvate Dehalogenase Alanine Alanine Pyruvate->Alanine Transaminase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Metabolism

Caption: Biodegradation pathway of Dalapon.

chloroacetamide_biodegradation Chloroacetamide Chloroacetamide Herbicide (e.g., this compound) Dehalogenated_Amide Dehalogenated Amide Intermediate Chloroacetamide->Dehalogenated_Amide Dehalogenase Amine Amine Metabolite Dehalogenated_Amide->Amine Amidase Organic_Acid Organic Acid Dehalogenated_Amide->Organic_Acid Amidase Mineralization CO2 + H2O + NH3 Amine->Mineralization Microbial Metabolism Organic_Acid->Mineralization Microbial Metabolism

Caption: General biodegradation pathway for Chloroacetamide Herbicides.

Rigorous Science: Experimental Protocols

To ensure the reliability and comparability of environmental impact data, standardized experimental protocols are essential. The following outlines the methodologies for key experiments commonly cited in the assessment of herbicides.

Experimental Workflow for Aquatic Toxicity Testing

aquatic_toxicity_workflow start Start: Test Chemical Preparation range_finding Range-Finding Test (Determine concentration range) start->range_finding definitive_test Definitive Test (Multiple concentrations, controls, replicates) range_finding->definitive_test exposure Exposure of Test Organisms (e.g., Fish, Daphnia) for a defined period (e.g., 48-96h) definitive_test->exposure observation Observation and Data Collection (Mortality, immobilization, sublethal effects) exposure->observation analysis Data Analysis (LC50/EC50 calculation) observation->analysis end End: Report Results analysis->end

Caption: Workflow for Aquatic Toxicity Testing.

Detailed Methodology for Acute Aquatic Toxicity Testing (Fish LC50):

This protocol is based on guidelines from the Organisation for Economic Co-operation and Development (OECD) Guideline 203 and the U.S. Environmental Protection Agency (EPA) Series 850.[1][2]

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or another standard test species.

  • Test Substance Preparation: A stock solution of the test substance is prepared. A series of test concentrations are made by diluting the stock solution with dilution water. A control group with only dilution water is also prepared.

  • Test Conditions:

    • Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 15 ± 1 °C for rainbow trout).

    • pH: Maintained within a narrow range (e.g., 7.5 - 8.5).

    • Dissolved Oxygen: Maintained above 60% of the air saturation value.

    • Light: A 16-hour light, 8-hour dark photoperiod is typically used.

  • Procedure:

    • A group of fish (e.g., 10) is randomly assigned to each test concentration and the control.

    • The fish are exposed to the test substance for a period of 96 hours.

    • Observations of mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration of the test substance that is lethal to 50% of the test organisms (LC50) is calculated using statistical methods such as probit analysis.

Experimental Workflow for Soil Biodegradation Study

soil_biodegradation_workflow start Start: Soil Collection and Characterization treatment Soil Treatment with Test Compound (Radiolabeled compound often used) start->treatment incubation Incubation under Controlled Conditions (Temperature, moisture, aeration) treatment->incubation sampling Periodic Sampling of Soil incubation->sampling extraction Extraction of Parent Compound and Metabolites sampling->extraction analysis Analysis of Extracts (e.g., HPLC, GC-MS) extraction->analysis data_analysis Data Analysis (Degradation kinetics, half-life calculation) analysis->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for a Soil Biodegradation Study.

Detailed Methodology for Aerobic Soil Biodegradation Study:

This protocol is based on OECD Guideline 307.

  • Soil Selection and Preparation: A well-characterized soil is used. The soil is typically sieved and brought to a specific moisture content.

  • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture level for a defined period (e.g., up to 120 days). Aerobic conditions are maintained by ensuring adequate air exchange.

  • Sampling and Analysis: At various time intervals, replicate soil samples are taken and extracted. The extracts are analyzed using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the parent compound and its degradation products.

  • Data Analysis: The rate of degradation and the half-life (DT50) of the parent compound in the soil are calculated using kinetic models. The formation and decline of major metabolites are also quantified.

The Path Forward: A Call for Data

The comprehensive comparison of this compound with its more studied counterparts, propanil and dalapon, reveals a critical need for empirical data on the environmental impact of this and other emerging industrial chemicals. While structure-activity relationships and an understanding of chemical classes provide a valuable starting point for risk assessment, they are no substitute for robust experimental evidence. This guide serves as a foundational resource for researchers and a call to action to fill the existing knowledge gaps, ensuring a more complete understanding of the environmental implications of chemical use.

References

in vitro comparison of the cytotoxicity of various dichlorinated compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of various dichlorinated compounds, focusing on dichlorophenols, dichloroanilines, and dichlorobenzenes. The information is compiled from multiple studies to offer a comprehensive overview for researchers in toxicology and drug development.

Data Summary

The following table summarizes the in vitro cytotoxicity of selected dichlorinated compounds. The data is presented to facilitate a direct comparison of their toxic potential against various cell lines.

Compound ClassCompoundCell LineCytotoxicity MetricValueReference
Dichlorophenol 2,4-Dichlorophenol (2,4-DCP)HepG2EC50682.2 µM[1]
Dichloroaniline 3,4-Dichloroaniline (3,4-DCA)Human Erythroid ProgenitorsIC50305.2 ± 22.6 µM[2]
Dichloroaniline Isomers 3,5-Dichloroaniline (3,5-DCA)Rat Kidney SlicesLDH LeakageMost toxic isomer[3]
2,3-DCA, 2,4-DCA, 2,5-DCA, 2,6-DCARat Kidney SlicesLDH LeakageLess toxic than 3,4-DCA and 3,5-DCA[3]
Dichlorobenzene Isomers 1,3-Dichlorobenzene (1,3-DCB)Human Liver SlicesCytotoxicity Rank1
1,2-Dichlorobenzene (1,2-DCB)Human Liver SlicesCytotoxicity Rank2
1,4-Dichlorobenzene (1,4-DCB)Human Liver SlicesCytotoxicity Rank3
Thiazolidinedione 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (wild type)LC50233.0 ± 19.7 µM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Cell Culture and Exposure
  • HepG2 Cells: The human hepatoma cell line HepG2 is a widely used model for in vitro hepatotoxicity studies. Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to attach overnight before exposure to the test compounds.

  • Human Erythroid Progenitors: Human cord blood cells are used to derive erythroid progenitors for in vitro toxicity testing. The cells are cultured in a semi-solid medium that supports the growth and differentiation of hematopoietic colonies.

  • Rat Liver and Kidney Slices: Precision-cut tissue slices from rats provide a model that retains the three-dimensional architecture and cell-cell interactions of the organ. Slices are typically incubated in a dynamic organ culture system with continuous oxygen supply.

Cytotoxicity Assays

A variety of assays are employed to measure the cytotoxicity of dichlorinated compounds, each with a different endpoint.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The absorbance of the solubilized formazan is proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Leakage Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The assay measures the amount of LDH in the supernatant, which is indicative of cytotoxicity.

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. A decrease in the amount of neutral red extracted from the cells indicates cytotoxicity.

  • Clonogenic Assay: This assay assesses the ability of single cells to proliferate and form colonies. A reduction in the number of colonies formed after exposure to a test compound indicates cytotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways implicated in the cytotoxicity of certain dichlorinated compounds and a general workflow for in vitro cytotoxicity testing.

G cluster_workflow General In Vitro Cytotoxicity Testing Workflow A Cell Seeding (e.g., HepG2 in 96-well plate) B Compound Exposure (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cytotoxicity Assay (e.g., MTT, LDH, NRU) C->D E Data Analysis (e.g., IC50 Calculation) D->E

Figure 1. A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.

G cluster_pathway 2,4-Dichlorophenol-Induced Apoptosis Pathway DCP 2,4-Dichlorophenol (2,4-DCP) ROS Increased Reactive Oxygen Species (ROS) DCP->ROS Mito Mitochondrial Membrane Potential Disruption ROS->Mito BaxBcl2 Increased Bax/Bcl-2 Ratio Mito->BaxBcl2 Casp3 Caspase-3 Activation BaxBcl2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Proposed signaling pathway for 2,4-Dichlorophenol-induced apoptosis.

G cluster_pathway 3,4-Dichloroaniline Cytotoxicity Mechanisms DCA 3,4-Dichloroaniline (3,4-DCA) Ferroptosis Interference with Ferroptosis DCA->Ferroptosis Heme Heme Pathway Interference DCA->Heme Cytotoxicity Cell Viability Reduction Ferroptosis->Cytotoxicity Erythroid Toxicity to Erythroid Progenitors Heme->Erythroid Erythroid->Cytotoxicity

Figure 3. Potential mechanisms of 3,4-Dichloroaniline-induced cytotoxicity.[2]

References

benchmarking the synthesis of 2,2-dichloropropanamide against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2,2-dichloropropanamide, a valuable building block in medicinal chemistry and drug development. By examining the synthesis from both 2,2-dichloropropanoyl chloride and 2,2-dichloropropanoic acid, this document offers insights into the performance, efficiency, and reaction conditions of each method, supported by experimental protocols and comparative data.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is principally approached from two readily accessible precursors: the corresponding acyl chloride or carboxylic acid. The choice of starting material dictates the reaction conditions, overall efficiency, and potential for side-product formation.

Parameter Method 1: From 2,2-Dichloropropanoyl Chloride Method 2: From 2,2-Dichloropropanoic Acid
Starting Material 2,2-Dichloropropanoyl chloride2,2-Dichloropropanoic acid
Key Reagents Ammonia (aqueous or gaseous), or Ammonium chlorideA) Ammonium carbonate, heatB) Coupling agent (e.g., DCC), Ammonia
Reaction Type Nucleophilic Acyl Substitution (Ammonolysis)A) Salt formation followed by thermal dehydrationB) Amide coupling
Reaction Conditions Typically low to ambient temperature, inert solventA) Elevated temperatures (reflux)B) Mild to ambient temperature
Reaction Time Generally rapid (minutes to a few hours)A) Several hoursB) 1-24 hours
Reported Yield Good to excellent (typically 80-90% for analogous acylations)[1]A) Variable, often moderateB) Good to excellent (yields for similar couplings are often high)[2]
Purity of Crude Product Generally high, main byproduct is ammonium chlorideA) May require significant purification to remove unreacted acid and side productsB) Purity is often high, with the main impurity being the urea byproduct from the coupling agent
Advantages - High reactivity of the acyl chloride leads to faster reactions and often higher yields.- Milder reaction conditions can be employed.- Carboxylic acid is often more readily available and less hazardous than the corresponding acyl chloride.- Avoids the preparation of the acyl chloride.
Disadvantages - 2,2-Dichloropropanoyl chloride is highly reactive and sensitive to moisture.- The reaction can be highly exothermic and requires careful temperature control.- Generates HCl as a byproduct, which needs to be neutralized.- The direct reaction with ammonia requires high temperatures, which can lead to degradation.- The use of coupling agents adds cost and generates stoichiometric byproducts that need to be removed.

Logical Workflow of Synthesis Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

Synthesis Pathways to this compound PropionylChloride Propionyl Chloride DichloropropanoylChloride 2,2-Dichloropropanoyl Chloride PropionylChloride->DichloropropanoylChloride Chlorination Dichloropropanamide This compound DichloropropanoylChloride->Dichloropropanamide Ammonolysis DichloropropanoicAcid 2,2-Dichloropropanoic Acid AmmoniumSalt Ammonium 2,2-Dichloropropanoate DichloropropanoicAcid->AmmoniumSalt Ammonia DichloropropanoicAcid->Dichloropropanamide Coupling Agent + Ammonia AmmoniumSalt->Dichloropropanamide Heat (Dehydration)

Caption: Synthetic routes to this compound.

Experimental Protocols

Method 1: Synthesis from 2,2-Dichloropropanoyl Chloride (Ammonolysis)

This method relies on the high reactivity of the acyl chloride with a source of ammonia.

Materials:

  • 2,2-Dichloropropanoyl chloride

  • Ammonium chloride (NH₄Cl)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve 2,2-dichloropropanoyl chloride (1.0 mmol) in N-Methyl-2-pyrrolidone (NMP, 5.0 mL).

  • Add ammonium chloride (2.0 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 1 hour.[3]

  • After cooling to room temperature, quench the reaction with deionized water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Method 2A: Synthesis from 2,2-Dichloropropanoic Acid (Thermal Dehydration)

This classical approach involves the formation of the ammonium salt followed by thermal dehydration.

Materials:

  • 2,2-Dichloropropanoic acid

  • Ammonium carbonate

  • Toluene

Procedure:

  • To a solution of 2,2-dichloropropanoic acid (1.0 mmol) in toluene (10 mL), slowly add solid ammonium carbonate (0.6 mmol).

  • Stir the mixture at room temperature until the cessation of gas evolution.

  • Fit the reaction vessel with a Dean-Stark apparatus and heat the mixture to reflux.

  • Continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by recrystallization.

Method 2B: Synthesis from 2,2-Dichloropropanoic Acid (DCC Coupling)

This method utilizes a coupling agent to facilitate amide bond formation under milder conditions.

Materials:

  • 2,2-Dichloropropanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ammonia (as a solution in a suitable solvent, e.g., 0.5 M in 1,4-dioxane)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2,2-dichloropropanoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) in dichloromethane (5 mL) dropwise to the cooled solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of ammonia (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude this compound by column chromatography.[2]

Conclusion

The synthesis of this compound can be effectively achieved from either its corresponding acyl chloride or carboxylic acid. The ammonolysis of 2,2-dichloropropanoyl chloride offers a rapid and high-yielding route, provided the starting material is readily available and appropriate care is taken to manage the reaction's exothermicity and moisture sensitivity. Conversely, synthesis from 2,2-dichloropropanoic acid provides a viable alternative, particularly when the acyl chloride is not accessible. While the classical thermal dehydration method is straightforward, it may suffer from lower yields and require more rigorous purification. The use of modern coupling agents for the amidation of the carboxylic acid offers a milder and often more efficient alternative, albeit at a higher reagent cost and with the need to remove coupling agent byproducts. The choice of the optimal synthetic route will ultimately depend on the availability of starting materials, scale of the reaction, and the desired purity of the final product.

References

A Comparative Guide to Molecular Field Analysis of 2,2-Dichloropropanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Comparative Molecular Field Analysis (CoMFA), a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique, to the study of 2,2-dichloropropanamide derivatives. Due to a lack of specific published CoMFA studies on this particular class of compounds, this guide presents an exemplary analysis based on established CoMFA protocols and data from analogous herbicidal compounds. This approach is intended to illustrate the methodology and its potential for rational drug design.

I. Introduction to CoMFA in Herbicide Design

Comparative Molecular Field Analysis (CoMFA) is a powerful computational method used in drug discovery and agrochemical research to understand the relationship between the three-dimensional properties of molecules and their biological activity.[1] By correlating the steric and electrostatic fields of a series of compounds with their known activities, CoMFA generates a 3D model that can predict the activity of novel, untested molecules and guide the design of more potent derivatives.[1] For herbicides like this compound derivatives, CoMFA can elucidate the structural features crucial for their herbicidal effects, facilitating the development of more effective and selective weed control agents.

II. Experimental Protocols: A Generalized CoMFA Workflow

The following protocol outlines the typical steps involved in a CoMFA study.

  • Molecular Modeling and Dataset Preparation:

    • A dataset of this compound derivatives with their corresponding experimentally determined herbicidal activities (e.g., IC50 or pIC50 values) is compiled.

    • The 3D structures of all molecules in the dataset are generated and optimized to their lowest energy conformation using molecular mechanics force fields (e.g., Tripos force field).

    • Partial atomic charges are calculated for each atom (e.g., using Gasteiger-Hückel method).

  • Molecular Alignment:

    • This is a critical step where all molecules in the dataset are superimposed in a common orientation.[1]

    • Alignment can be achieved by fitting to a common substructure or by using a pharmacophore model based on the active conformation of the most potent compound in the series.

  • Generation of CoMFA Fields:

    • The aligned molecules are placed in a 3D grid.

    • A probe atom (typically a sp3 carbon with a +1 charge) is systematically moved to each grid point.

    • The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated at every grid point, creating the CoMFA fields.

  • Statistical Analysis (PLS):

    • Partial Least Squares (PLS) analysis is employed to derive a linear correlation between the CoMFA field values (independent variables) and the biological activities (dependent variable).[1]

    • The predictive power of the model is assessed using cross-validation, typically the leave-one-out (LOO) method, which yields the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a predictive model.

    • The non-cross-validated correlation coefficient (r²) is also calculated to assess the internal consistency of the model.

  • Visualization and Interpretation:

    • The results of the PLS analysis are visualized as 3D contour maps.

    • These maps highlight regions in 3D space where modifications to the steric and electrostatic properties of the molecules are likely to increase or decrease biological activity.

      • Steric Fields: Green contours indicate regions where bulky groups are favored, while yellow contours indicate regions where bulky groups are disfavored.

      • Electrostatic Fields: Blue contours represent regions where positive charges are favorable, while red contours indicate regions where negative charges are favorable.

III. Data Presentation: Exemplary CoMFA Results

The following table summarizes hypothetical CoMFA data for a series of this compound derivatives, based on typical statistical outcomes from CoMFA studies on other herbicides.

Model q² (Cross-validated r²) r² (Non-cross-validated r²) Optimal Number of Components Steric Contribution (%) Electrostatic Contribution (%)
Model 10.6150.95255545
Model 20.5890.92146238

This data is for illustrative purposes and represents typical values obtained in CoMFA studies.

IV. Comparison with an Alternative 3D-QSAR Method: CoMSIA

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a common alternative to CoMFA.[2] The key difference lies in the calculation of the molecular fields. While CoMFA uses Lennard-Jones and Coulombic potentials, CoMSIA uses Gaussian-type functions, which results in smoother contour maps and can sometimes provide more interpretable models.[3][4] CoMSIA also includes additional descriptors for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors.[5]

Feature CoMFA (Comparative Molecular Field Analysis) CoMSIA (Comparative Molecular Similarity Indices Analysis)
Field Calculation Lennard-Jones and Coulombic potentialsGaussian-type functions
Descriptors Steric and ElectrostaticSteric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor
Contour Maps Can have steep potential changes near atomic centersSmoother and more continuous contour maps
Sensitivity to Alignment Highly sensitive to molecular alignmentGenerally less sensitive to minor alignment variations

V. Mandatory Visualizations

CoMFA_Workflow A Molecular Modeling & Dataset Preparation B Molecular Alignment A->B C Generation of CoMFA Fields (Steric & Electrostatic) B->C D Partial Least Squares (PLS) Analysis C->D E Model Validation (q², r²) D->E F Visualization of Contour Maps E->F G Interpretation & Rational Design F->G

Caption: A generalized workflow for a Comparative Molecular Field Analysis (CoMFA) study.

CoMFA_vs_CoMSIA cluster_CoMFA CoMFA cluster_CoMSIA CoMSIA CoMFA_Fields Steric (Lennard-Jones) Electrostatic (Coulombic) PLS PLS Analysis & Contour Maps CoMFA_Fields->PLS CoMSIA_Fields Steric Electrostatic Hydrophobic H-Bond Donor H-Bond Acceptor CoMSIA_Fields->PLS Input Aligned Molecules Input->CoMFA_Fields Input->CoMSIA_Fields

Caption: A comparison of the descriptors used in CoMFA and CoMSIA methodologies.

References

Confirming the Mechanism of Action of 2,2-Dichloropropanamide Through Kinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a compound is paramount for its advancement as a therapeutic agent or research tool. This guide provides a comparative framework for confirming the MoA of 2,2-dichloropropanamide, a haloacetamide compound, through detailed kinetic studies. While specific biological targets for this compound are not extensively documented in publicly available literature, its chemical structure suggests a potential role as a covalent inhibitor, likely targeting nucleophilic residues such as cysteine in enzyme active sites. This guide will, therefore, focus on the experimental methodologies to test the hypothesis of covalent inhibition against a representative cysteine protease.

Comparative Analysis of Kinetic Parameters

A thorough kinetic analysis is essential to elucidate the nature of enzyme inhibition. By determining key kinetic parameters, a researcher can distinguish between different inhibition modalities (e.g., reversible competitive, non-competitive, uncompetitive, and irreversible/covalent). The following table summarizes the expected outcomes for various inhibition mechanisms.

Kinetic ParameterCompetitive InhibitionNon-competitive InhibitionUncompetitive InhibitionCovalent Inhibition (Two-Step)
Michaelis Constant (Km) IncreasesUnchangedDecreasesInitially may appear competitive, then time-dependent decrease in active enzyme concentration
Maximum Velocity (Vmax) UnchangedDecreasesDecreasesTime-dependent decrease
Inhibition Constant (Ki) DefinedDefinedDefinedCharacterized by Ki (initial binding) and kinact (rate of inactivation)
IC50 Substrate-dependentSubstrate-independentSubstrate-dependentTime-dependent

Experimental Protocols

To gather the data summarized above, a series of well-defined experimental protocols must be executed. Below are detailed methodologies for key experiments in confirming the MoA of this compound as a hypothetical covalent inhibitor of a cysteine protease.

1. Enzyme Inhibition Assay (Initial Velocity Studies)

  • Objective: To determine the initial inhibitory effect of this compound and to assess if the inhibition is time-dependent.

  • Materials:

    • Purified cysteine protease

    • Fluorogenic or chromogenic substrate for the protease

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM DTT)

    • This compound stock solution (in DMSO)

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in assay buffer.

    • In a 96-well plate, add the enzyme to the assay buffer.

    • Add the different concentrations of this compound to the wells containing the enzyme. Include a DMSO control.

    • Immediately add the substrate to initiate the reaction.

    • Monitor the increase in fluorescence or absorbance over time using a microplate reader. The initial velocity is the slope of the linear portion of the progress curve.

    • To test for time-dependency, pre-incubate the enzyme with this compound for various time intervals (e.g., 0, 15, 30, 60 minutes) before adding the substrate. A decrease in enzyme activity with longer pre-incubation times suggests time-dependent inhibition, a hallmark of covalent inhibitors.

2. Determination of Kinetic Parameters (Km and Vmax)

  • Objective: To determine the effect of this compound on the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).

  • Procedure:

    • Perform the enzyme inhibition assay as described above.

    • Vary the substrate concentration while keeping the enzyme and inhibitor concentrations constant.

    • Measure the initial velocities for each substrate concentration in the presence and absence of the inhibitor.

    • Plot the initial velocity (V) versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Alternatively, use a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the type of reversible inhibition, if any, that occurs before covalent modification.

3. Determination of kinact and Ki for Covalent Inhibitors

  • Objective: To quantify the rate of covalent bond formation.

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of this compound for different time points.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate to measure the residual enzyme activity.

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations. Fitting this data to a hyperbolic equation will yield the maximum rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation, which approximates the inhibition constant (Ki).

Visualizing Mechanisms and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action, the experimental workflow, and a comparison of different inhibition types.

G cluster_0 Proposed Covalent Inhibition Mechanism E Enzyme (Cys-SH) I This compound E_I Non-covalent Complex (E-I) E_I_cov Covalent Adduct (E-S-I) E_I->E_I_cov k_inact EI EI E_I->EI EI->E_I K_i

Caption: Proposed two-step mechanism of covalent inhibition by this compound.

G Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Pre-incubate Enzyme with Inhibitor Start->Incubate Initiate Add Substrate to Initiate Reaction Incubate->Initiate Measure Measure Reaction Velocity (e.g., Fluorescence) Initiate->Measure Analyze Data Analysis (e.g., Michaelis-Menten, k_inact) Measure->Analyze Conclusion Determine Mechanism of Action Analyze->Conclusion

Caption: General experimental workflow for kinetic analysis of an enzyme inhibitor.

G cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive InhibitionTypes Competitive Non-competitive Uncompetitive Comp Inhibitor binds to active site InhibitionTypes:f0->Comp NonComp Inhibitor binds to allosteric site InhibitionTypes:f1->NonComp UnComp Inhibitor binds to Enzyme-Substrate complex InhibitionTypes:f2->UnComp

Caption: Comparison of common reversible enzyme inhibition mechanisms.

Safety Operating Guide

Proper Disposal of 2,2-dichloropropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 2,2-dichloropropanamide as a halogenated organic hazardous waste. Segregate from non-halogenated waste streams and follow all institutional and regulatory protocols for hazardous waste disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, a halogenated amide. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The information presented is based on established best practices for the disposal of halogenated organic compounds.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or vapors.

Waste Characterization and Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal. This compound is classified as a halogenated organic compound due to the presence of chlorine atoms.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[2][3][4] This is crucial for both safety and cost-effective disposal, as the disposal methods for these two streams differ significantly.[4]

  • Acids and Bases: Do not combine with acidic or basic waste streams.[3]

  • Oxidizers: Keep separate from oxidizing agents.

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect waste this compound in a designated, compatible waste container.

  • Suitable containers are typically made of polyethylene (HDPE) or glass. Ensure the container has a secure, tight-fitting lid.[5][6]

  • Do not overfill the container; a general guideline is to fill to no more than 80% capacity to allow for expansion and prevent spills.

2. Labeling:

  • Properly label the waste container before adding the first drop of waste.[5]

  • The label must include the words "Hazardous Waste ".

  • Clearly identify the contents, including "this compound" and its approximate concentration or quantity. Avoid using chemical formulas or abbreviations.[2][5]

  • Include the date of waste accumulation.

3. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area should be well-ventilated, cool, and dry.[2]

  • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

  • Keep the container closed at all times, except when adding waste.[2][5]

4. Disposal Request:

  • Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Summary of Disposal Operations

ParameterSpecificationRationale
Waste Category Halogenated Organic WasteContains chlorine atoms.
Container Type High-Density Polyethylene (HDPE) or GlassChemical compatibility and durability.
Container Lid Screw-top, tight-fittingPrevents leaks and evaporation.[2][5]
Labeling "Hazardous Waste," full chemical name, dateRegulatory compliance and safety.[2][5]
Storage Location Designated Satellite Accumulation Area (SAA)Controlled and safe storage.[2]
Storage Conditions Cool, dry, well-ventilated, secondary containmentPrevents degradation and contains spills.[2]
Final Disposal Method High-temperature incineration (typical)Effective destruction of halogenated compounds.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste waste_id Identify Waste as Halogenated Organic start->waste_id container Select Appropriate Waste Container (HDPE or Glass) waste_id->container label Label Container: 'Hazardous Waste' + Chemical Name + Date container->label storage Store in Designated SAA with Secondary Containment label->storage pickup Request Pickup by EHS or Licensed Contractor storage->pickup disposal Final Disposal (e.g., Incineration) pickup->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and the relevant local, state, and federal regulations. In the absence of a specific SDS for this compound, treating it with the precautions for a toxic and potentially carcinogenic halogenated organic compound is a prudent approach to safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.